molecular formula C8H14ClN5 B1339983 Atrazine-15N CAS No. 287476-17-9

Atrazine-15N

Cat. No.: B1339983
CAS No.: 287476-17-9
M. Wt: 216.68 g/mol
InChI Key: MXWJVTOOROXGIU-DETAZLGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrazine-15N is a useful research compound. Its molecular formula is C8H14ClN5 and its molecular weight is 216.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583908
Record name 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-17-9
Record name 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purity Analysis of Atrazine-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Atrazine-15N, a crucial isotopically labeled standard for environmental monitoring, metabolic studies, and agricultural research. This document details the synthetic pathways, experimental protocols, and analytical methodologies required to produce and verify high-purity this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available 15N-labeled precursors. The most common and cost-effective strategy is a three-step synthesis commencing with the trimerization of [¹⁵N₂]-urea to form [¹⁵N₃]-cyanuric acid, followed by chlorination to yield [¹⁵N₃]-cyanuric chloride, and finally, sequential substitution with ethylamine and isopropylamine.

Synthetic Pathway Overview

The logical flow of the synthesis is depicted below, starting from the 15N-labeled precursor to the final this compound product.

Synthesis_Pathway cluster_0 Step 1: Trimerization cluster_1 Step 2: Chlorination cluster_2 Step 3: Sequential Amination 15N-Urea 15N-Urea 15N-Cyanuric_Acid 15N-Cyanuric_Acid 15N-Urea->15N-Cyanuric_Acid Heat 15N-Cyanuric_Chloride 15N-Cyanuric_Chloride 15N-Cyanuric_Acid->15N-Cyanuric_Chloride PCl5/POCl3 Intermediate Intermediate 15N-Cyanuric_Chloride->Intermediate Isopropylamine, NaOH This compound This compound Intermediate->this compound Ethylamine, NaOH Purity_Analysis_Workflow cluster_0 Chromatographic Analysis cluster_1 Spectroscopic Analysis Synthesized_Atrazine_15N Synthesized_Atrazine_15N HPLC HPLC Synthesized_Atrazine_15N->HPLC Chemical Purity GC_MS GC_MS Synthesized_Atrazine_15N->GC_MS Chemical Purity & Isotopic Enrichment NMR NMR Spectroscopy (1H, 13C, 15N) Synthesized_Atrazine_15N->NMR Structural Confirmation & Isotopic Purity HRMS High-Resolution Mass Spectrometry Synthesized_Atrazine_15N->HRMS Exact Mass & Elemental Composition Chemical_Purity_Report Chemical_Purity_Report HPLC->Chemical_Purity_Report GC_MS->Chemical_Purity_Report Isotopic_Purity_Report Isotopic_Purity_Report GC_MS->Isotopic_Purity_Report NMR->Isotopic_Purity_Report HRMS->Chemical_Purity_Report

Isotopic Enrichment Measurement of Atrazine-¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrazine (C₈H₁₄ClN₅) is a widely used herbicide for the control of broadleaf and grassy weeds, particularly in agriculture.[1] Its prevalence in the environment has made it a significant subject of research regarding its fate, transport, and degradation.[1] Isotopic labeling, specifically with stable isotopes like Nitrogen-15 (¹⁵N), provides a powerful tool for researchers. Atrazine-¹⁵N can be used as a tracer to track its metabolic pathways and environmental distribution, as an internal standard for robust quantification in complex matrices, and to investigate degradation mechanisms through the analysis of kinetic isotope effects. This guide details the core analytical methodologies for measuring the isotopic enrichment of Atrazine-¹⁵N, intended for researchers, scientists, and professionals in drug development and environmental science.

Core Principles and Key Techniques

The measurement of ¹⁵N enrichment in atrazine hinges on differentiating molecules containing the heavier ¹⁵N isotope from those containing the more abundant ¹⁴N. The primary analytical technique for this purpose is Isotope Ratio Mass Spectrometry (IRMS) , often coupled with a separation technique like Gas Chromatography (GC) . This combination, known as GC-IRMS or GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry), allows for compound-specific isotope analysis (CSIA).[2][3]

In CSIA, the ¹⁵N/¹⁴N ratio of atrazine is measured precisely. The results are typically expressed in delta notation (δ¹⁵N) in parts per thousand (per mil, ‰) relative to a standard (atmospheric N₂). For tracer studies where atrazine is highly enriched with ¹⁵N, the measurement focuses on determining the atom percent of ¹⁵N.

Another key technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While not a primary tool for measuring isotopic ratios for natural abundance studies, it is essential for quantification, especially when ¹⁵N-labeled atrazine is used as an internal standard to correct for matrix effects and improve analytical accuracy.[4][5]

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible measurements. The following sections outline the key experimental protocols for sample preparation and analysis.

Protocol 1: Sample Preparation for Isotope Ratio Analysis

For environmental water samples, pre-concentration is a critical first step to ensure the atrazine concentration is sufficient for analysis. Solid-Phase Extraction (SPE) is a widely adopted method.[6]

Methodology: Solid-Phase Extraction (SPE)

  • Sample Filtration: Filter aqueous samples (e.g., 1-2 L of pore water) through a 0.22 µm or 0.8 µm filter to remove suspended particles.[6]

  • Cartridge Conditioning: Use an appropriate SPE cartridge, such as a C18 or a graphitized carbon black cartridge.[6][7] Condition the cartridge sequentially with solvents like dichloromethane, methanol, and HPLC-grade water.[7]

  • Sample Loading: Pump the filtered water sample through the conditioned cartridge at a controlled flow rate (e.g., 2-3 mL/min).[7] Atrazine and its metabolites will be adsorbed onto the solid phase.

  • Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as ethyl acetate or methanol.[6]

  • Concentration and Solvent Exchange: Evaporate the eluent to a smaller volume (e.g., 100-150 µL) under a gentle stream of nitrogen gas.[7] If necessary, perform a solvent exchange into a solvent compatible with the subsequent analysis (e.g., acetonitrile or ethyl acetate) by adding the new solvent and re-concentrating.[6][7]

Protocol 2: ¹⁵N Isotope Ratio Measurement by GC-C-IRMS

This protocol is the gold standard for determining the δ¹⁵N values of atrazine.

Instrumentation and Conditions:

  • System: A gas chromatograph connected to an isotope ratio mass spectrometer via a combustion (or high-temperature conversion) interface.[6]

  • Combustion Reactor: Accurate and precise nitrogen isotope analysis is highly dependent on the combustion conditions. A Nickel/Nickel Oxide (Ni/NiO) reactor operating at high temperatures (e.g., 1150 °C) has been shown to yield accurate results for atrazine.[2][3] This is a critical parameter, as other reactor types like CuO/NiO/Pt have been found to be imprecise for this compound.[2][3]

  • Gas Chromatography:

    • Injection: Splitless injection at a temperature of 250 °C.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

    • Column: A suitable capillary column, such as a C18-AR (e.g., 5 µm, 250 x 4.6 mm), is used for separation.[6]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 1 min), ramps up to an intermediate temperature (e.g., 100 °C, hold for 5 min), and then increases to a final temperature (e.g., 250 °C, hold for 5 min).[6] This program must be optimized to ensure baseline separation of atrazine from other compounds.

Protocol 3: Quantification using ¹⁵N-Atrazine via LC-MS/MS

When the goal is precise quantification rather than isotopic ratio measurement, ¹⁵N-labeled atrazine serves as an ideal internal standard (IS).

Instrumentation and Conditions:

  • System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (uHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[4][5][8]

  • Sample Preparation: Prepare samples and a series of calibration standards. Spike a known concentration of the ¹⁵N-labeled atrazine internal standard into all samples and standards.[4][9]

  • Liquid Chromatography:

    • Column: A C18 column is commonly used.[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[6]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native (unlabeled) atrazine and the ¹⁵N-atrazine internal standard.[5]

    • Quantification: The concentration of native atrazine is determined by calculating the ratio of its peak area to the peak area of the known-concentration ¹⁵N-atrazine IS. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve.[4]

Data Presentation

Table 1: Nitrogen Isotope Enrichment Factors (εN) for Atrazine Transformation

Isotope enrichment factors (ε) quantify the extent of isotope fractionation for a specific reaction. A more negative ε value indicates a larger preference for the lighter isotope (¹⁴N) to react.

Transformation ProcessOrganism/ConditionNitrogen Enrichment Factor (εN) in ‰Reference
BiodegradationMixed Microbial Cultures+1.0 ± 0.3 to +2.2 ± 0.3[6]
BiodegradationMixed Microbial Cultures+1.7 ± 0.1[6]
DealkylationRhodococcus sp. NI86/21Small fractionation (not quantified)[10][11]
Chemical OxidationPermanganate (KMnO₄)Small fractionation (not quantified)[10][11]
Alkaline HydrolysispH 12, 20 °C-1.2 ± 0.1[2][3]

Table 2: Performance Data for Atrazine δ¹⁵N Measurement by GC-IRMS

Accuracy and precision are paramount for reliable isotope analysis.

Combustion ReactorOperating Temp.Accuracy (Δδ¹⁵N vs. reference)Precision (Standard Deviation)Reference
Ni/NiO1150 °C+0.2‰± 0.3‰[2][3]
CuO/NiO/Pt940 °CInaccurate & ImpreciseNot Reported[2][3]

Table 3: Example LC-MS/MS MRM Transitions for Atrazine Quantification

MRM transitions are specific for the target analyte and its labeled internal standard. Note that the mass of the ¹⁵N-labeled standard will be higher than the native compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)NotesReference
Atrazine216.1174.1Common transition for native atrazine[4][5] (Values inferred)
Atrazine-¹⁵N₅ (fully labeled)221.1179.1Hypothetical, assumes all 5 N atoms are ¹⁵N
Atrazine-¹³C₃ (IS)219.1177.1Example of a commonly used carbon-labeled IS[4]
Desethylatrazine (DEA)-¹³C₂ (IS)190.1148.1Example of an IS for a metabolite[4]

Visualized Workflows and Logic Diagrams

Diagrams created using Graphviz provide a clear visual representation of the complex analytical processes.

G cluster_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis s1 Aqueous Sample (e.g., Groundwater) s2 Filter (0.22 µm) s1->s2 s3 Solid-Phase Extraction (SPE) - Condition - Load - Elute s2->s3 s4 Concentrate Under N₂ & Solvent Exchange s3->s4 s5 Final Extract in Ethyl Acetate s4->s5 a1 Inject into GC s5->a1 Transfer a2 Chromatographic Separation a1->a2 a3 Combustion at >1000°C (Analyte -> CO₂, N₂, H₂O) a2->a3 a4 Enter IRMS a3->a4 a5 Measure ¹⁵N/¹⁴N Ratio a4->a5 a6 Calculate δ¹⁵N (‰) a5->a6 G cluster_quant Quantitative Workflow s1 Unknown Sample is Add Known Amount of Atrazine-¹⁵N Internal Standard (IS) s1->is s2 Calibration Standards s2->is lcms Analyze via LC-MS/MS (MRM Mode) is->lcms d1 Measure Peak Area of Native Atrazine lcms->d1 d2 Measure Peak Area of Atrazine-¹⁵N IS lcms->d2 calc Calculate Peak Area Ratio (Native / IS) d1->calc d2->calc curve Plot Ratio vs. Concentration for Standards to create Calibration Curve calc->curve result Determine Concentration in Unknown Sample calc->result Interpolate curve->result G cluster_csia CSIA Logic for Pathway Differentiation start Atrazine Degradation Occurs measurement Measure δ¹⁵N and δ¹³C at different time points start->measurement plot Create Dual Isotope Plot (δ¹⁵N vs. δ¹³C) measurement->plot lambda Calculate Slope (Λ) Λ = Δδ¹⁵N / Δδ¹³C ≈ εN / εC plot->lambda compare Compare Experimental Λ to Known Λ Values for Different Pathways lambda->compare p1 Pathway A (e.g., Biotic Hydrolysis) p2 Pathway B (e.g., Abiotic Oxidation) p3 Pathway C (e.g., Photodegradation) compare->p1 Λ = value A compare->p2 Λ = value B compare->p3 Λ = value C

References

An In-depth Technical Guide on the Environmental Fate and Transport of Atrazine, with Insights from Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of atrazine, a widely used herbicide. While specific studies utilizing ¹⁵N-labeled atrazine as a tracer are not widely available in public literature, this guide synthesizes extensive research on atrazine's environmental behavior, incorporating valuable insights from compound-specific isotope analysis (CSIA) of nitrogen (¹⁵N) and carbon (¹³C). This approach allows for a deeper understanding of atrazine's degradation pathways and transport mechanisms.

Introduction to Atrazine and Its Environmental Significance

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Its extensive use has led to its frequent detection in soil, surface water, and groundwater, raising concerns about its potential environmental and health impacts.[2][3] Understanding the processes that govern its persistence, degradation, and movement in the environment is crucial for assessing its risks and developing effective management strategies. Isotopic analysis, particularly of nitrogen, offers a powerful tool for elucidating these complex processes.

Physicochemical Properties and Environmental Mobility

Atrazine's environmental behavior is influenced by its physicochemical properties. It is moderately soluble in water and has a low to moderate tendency to bind to soil particles, which contributes to its potential for leaching into groundwater and moving into surface water via runoff.[1][2]

Table 1: Physicochemical Properties of Atrazine

PropertyValueReference
Molecular FormulaC₈H₁₄ClN₅
Molecular Weight215.68 g/mol
Water Solubility33 mg/L at 22 °C[1]
Vapor Pressure2.89 x 10⁻⁷ mmHg at 20 °C
Log Kow (Octanol-Water Partition Coefficient)2.61
pKa (Acid Dissociation Constant)1.7

Environmental Fate of Atrazine

The environmental fate of atrazine is determined by a combination of transport and transformation processes, including degradation, sorption-desorption, volatilization, and plant uptake.

Degradation Pathways

Atrazine degradation in the environment occurs through both biotic (microbial) and abiotic (chemical) pathways. The primary degradation products include deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[4]

Microbial degradation is a key process in the dissipation of atrazine from soil and water.[5] Several bacterial strains have been identified that can utilize atrazine as a source of carbon and/or nitrogen.[5] The primary microbial degradation pathways involve:

  • N-dealkylation: The removal of the ethyl or isopropyl groups to form DEA and DIA, respectively.[4]

  • Dechlorination: The replacement of the chlorine atom with a hydroxyl group to form hydroxyatrazine.[6]

  • Ring Cleavage: The breakdown of the triazine ring structure, leading to complete mineralization to CO₂, NH₃, and other inorganic compounds.[7]

The presence of alternative nitrogen sources can inhibit the microbial mineralization of atrazine.[6]

Abiotic degradation of atrazine primarily occurs through chemical hydrolysis and photolysis.

  • Hydrolysis: The replacement of the chlorine atom with a hydroxyl group to form hydroxyatrazine is a significant abiotic degradation pathway, particularly under acidic or basic conditions.[2]

  • Photolysis: Direct photolysis of atrazine in water is generally slow, but it can be enhanced in the presence of sensitizers like humic substances.[8]

Diagram: Atrazine Degradation Pathways

Atrazine_Degradation Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis/ Dechlorination DDA Didealkylatrazine (DDA) DEA->DDA Cyanuric_Acid Cyanuric Acid DEA->Cyanuric_Acid DIA->DDA DIA->Cyanuric_Acid DDA->Cyanuric_Acid HA->Cyanuric_Acid Mineralization Mineralization (CO2, NH3) Cyanuric_Acid->Mineralization Ring Cleavage

Caption: Major biotic and abiotic degradation pathways of atrazine in the environment.

Transport in Soil and Water

Atrazine's mobility in the environment leads to its transport from agricultural fields to surrounding ecosystems.

Due to its moderate water solubility and relatively low sorption to soil organic matter, atrazine can leach through the soil profile and contaminate groundwater.[2] Leaching is influenced by soil type, rainfall intensity, and agricultural practices. One study using bromide and ¹⁵N-labeled nitrate as tracers alongside atrazine in flooded soils demonstrated the rapid vertical movement of these substances, with atrazine moving more than 4.5 meters in less than 24 hours, although a significant portion (65%) remained in the top 50 cm of the soil.[9]

Surface runoff is another significant transport pathway for atrazine, carrying it from treated fields into rivers, lakes, and streams.[2] Runoff is particularly important during rainfall events that occur shortly after herbicide application.

Atrazine can volatilize from the soil surface and enter the atmosphere, from where it can be transported over long distances and redeposited.[2] Volatilization rates are influenced by soil moisture, temperature, and wind speed.

Table 2: Quantitative Data on Atrazine Environmental Fate and Transport

ParameterValue/RangeEnvironmental Compartment/ConditionReference(s)
Half-life (t½) 14 to 109 daysSurface soils[2]
30 to 100 daysWater[1]
1.5 months to 5 yearsSoil (tropical environments)[8]
Sorption Coefficient (Koc) 100 - 2184 mL/gBlack Vertosol soil
Leaching > 4.5 m in < 24 hFlooded soil[9]
Runoff Loss < 3% of applied amount8-year field study
Volatilization Loss 2 to 12% of applied amount5 days after application

Experimental Protocols

A variety of experimental methods are employed to study the environmental fate and transport of atrazine.

Soil Column Leaching Studies

Soil column experiments are used to simulate the movement of atrazine through the soil profile and assess its leaching potential.

Experimental Workflow: Soil Column Leaching Study

  • Column Preparation: Undisturbed or repacked soil columns are prepared using soil collected from the field.

  • Tracer Application: A solution containing atrazine (and potentially other tracers like bromide or ¹⁵N-labeled compounds) is applied to the soil surface.[9]

  • Simulated Rainfall: A controlled flow of water is applied to the top of the column to simulate rainfall.

  • Leachate Collection: The effluent (leachate) from the bottom of the column is collected at regular intervals.

  • Analysis: The concentration of atrazine and its metabolites in the leachate and in different soil depths within the column is determined using analytical techniques such as HPLC or GC-MS.

Diagram: Soil Column Leaching Experiment Workflow

Soil_Column_Leaching start Start prep Prepare Soil Column start->prep apply Apply Atrazine Solution prep->apply rain Simulate Rainfall apply->rain collect Collect Leachate rain->collect analyze Analyze Atrazine & Metabolites (HPLC, GC-MS) collect->analyze end End analyze->end

Caption: A simplified workflow for a typical soil column leaching experiment.

Sorption-Desorption Batch Equilibrium Studies

Batch equilibrium experiments are conducted to determine the extent to which atrazine binds to soil particles.

Experimental Protocol: Sorption-Desorption Study

  • Sorption:

    • A known mass of soil is mixed with a series of atrazine solutions of varying concentrations.

    • The mixtures are agitated for a specific period to reach equilibrium.

    • The soil suspension is then centrifuged, and the concentration of atrazine remaining in the supernatant is measured.

    • The amount of atrazine sorbed to the soil is calculated by the difference between the initial and final solution concentrations.

  • Desorption:

    • After the sorption experiment, the supernatant is replaced with a fresh solution without atrazine.

    • The mixture is agitated again to allow the sorbed atrazine to desorb back into the solution.

    • The concentration of atrazine in the solution is measured to determine the amount desorbed.

Compound-Specific Isotope Analysis (CSIA)

CSIA is a powerful analytical technique used to investigate the degradation pathways of atrazine by measuring the isotopic composition (¹³C/¹²C and ¹⁵N/¹⁴N ratios) of the atrazine molecule and its degradation products.[10][11]

Analytical Method: GC-IRMS for ¹⁵N-Atrazine Analysis

  • Sample Preparation: Atrazine is extracted from the environmental matrix (e.g., water, soil) and purified.

  • Gas Chromatography (GC): The extracted atrazine is injected into a GC, which separates it from other compounds.

  • Combustion/Reduction: The separated atrazine is then combusted or reduced at high temperatures to convert it into simple gases (e.g., N₂).

  • Isotope Ratio Mass Spectrometry (IRMS): The resulting gases are introduced into an IRMS, which measures the ratio of the heavy isotope (¹⁵N) to the light isotope (¹⁴N).

  • Data Analysis: The measured isotope ratios are used to calculate the nitrogen isotope fractionation (ε(nitrogen)), which provides insights into the degradation mechanism. For example, a study on the alkaline hydrolysis of atrazine at 20°C and pH 12 showed a nitrogen isotope fractionation (ε(nitrogen)) of -1.2‰ ± 0.1‰.[10]

Diagram: Compound-Specific Isotope Analysis (CSIA) Workflow

CSIA_Workflow Sample Environmental Sample (Soil, Water) Extraction Extraction & Purification of Atrazine Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Combustion High-Temperature Combustion/Reduction GC->Combustion IRMS Isotope Ratio Mass Spectrometry (¹⁵N/¹⁴N Ratio) Combustion->IRMS Analysis Data Analysis (ε_nitrogen calculation) IRMS->Analysis

Caption: A generalized workflow for compound-specific isotope analysis of atrazine.

Bioaccumulation and Plant Uptake

Atrazine can be taken up by plants from the soil and water.[12] In resistant plants, atrazine is rapidly metabolized to non-toxic compounds.[12] Studies using ¹⁴C-labeled atrazine have shown that it can be translocated to different parts of the plant, with the majority often accumulating in the leaves.[13]

Table 3: Atrazine and Metabolite Concentrations in a Constructed Wetland Study [10]

AnalyteInflow Concentration (mg/L)Outflow Concentration (mg/L)Removal Efficiency (%)
Atrazine9.9 ± 3.9 to 30.4 ± 1.11.5 ± 0.4 to 4.2 ± 0.660.9 ± 8.7 to 90.6 ± 4.1
Hydroxyatrazine-1.8 ± 0.9-
Cyanuric Acid-6.8 ± 0.5-

Conclusion

The environmental fate and transport of atrazine are complex processes influenced by a multitude of factors. While direct tracer studies using ¹⁵N-labeled atrazine are not prominently featured in the available literature, a wealth of information from studies using unlabeled atrazine and advanced analytical techniques like compound-specific isotope analysis provides a robust understanding of its behavior in the environment. This guide has summarized key quantitative data, detailed common experimental protocols, and visualized important pathways and workflows to serve as a valuable resource for researchers and professionals in the field. Further research, particularly employing isotopically labeled atrazine, would provide even more precise insights into its environmental dynamics.

References

Atrazine-15N in Plants: A Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uptake and metabolic pathways of Atrazine-15N in plants. It synthesizes key research findings to offer detailed experimental protocols, quantitative data, and visual representations of the core biological processes. This document is intended to serve as a valuable resource for professionals investigating herbicide behavior in plants, with potential applications in crop science, environmental toxicology, and the development of new agrochemicals.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds. Understanding its fate in plants is crucial for assessing its efficacy, selectivity, and environmental impact. The use of 15N-labeled atrazine allows for precise tracing of its uptake, translocation, and transformation within the plant system. Plants metabolize atrazine through two primary pathways: hydroxylation and N-dealkylation, leading to the formation of various metabolites. The rate and extent of these metabolic processes vary significantly between plant species, determining their tolerance or susceptibility to the herbicide.

Atrazine Uptake and Translocation

Atrazine is primarily absorbed by the roots from the soil and then translocated to the shoots via the xylem. The efficiency of uptake and translocation is influenced by factors such as soil composition, water availability, and the plant species' physiological characteristics. Studies have shown that atrazine and its metabolites can be found distributed throughout the plant, including in the roots, stems, and leaves.

Metabolic Pathways of Atrazine in Plants

Once absorbed, atrazine undergoes detoxification through two main enzymatic pathways. The specific pathway and the rate of metabolism are key determinants of a plant's resistance to atrazine.

Hydroxylation Pathway

In resistant species such as corn (Zea mays) and sorghum (Sorghum vulgare), atrazine is rapidly detoxified through hydroxylation at the C-2 position of the triazine ring.[1][2][3] This reaction is catalyzed by benzoxazinones, which are naturally occurring compounds in these plants.[1][2][3] The resulting metabolite, hydroxyatrazine, is non-phytotoxic.[1][2]

N-Dealkylation Pathway

This pathway involves the removal of the ethyl or isopropyl groups from the side chains of the atrazine molecule. This process is common in many plant species, including both resistant and susceptible ones.[1][2] The dealkylation of atrazine leads to the formation of metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA). While these metabolites are less phytotoxic than the parent atrazine molecule, they still retain some herbicidal activity. Further dealkylation can occur, leading to the formation of diaminochloro-s-triazine.

The interplay between these two pathways ultimately leads to the formation of more polar and less toxic compounds, which can be further conjugated with plant biomolecules and sequestered in the vacuole or incorporated into insoluble residues.[1][2]

Atrazine_Metabolism cluster_0 Hydroxylation Pathway cluster_2 Conjugation Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine (Non-phytotoxic) Atrazine->Hydroxyatrazine Benzoxazinones (e.g., in Corn) DEA Deethylatrazine (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation Conjugates Glutathione Conjugates Atrazine->Conjugates Glutathione S-transferase Insoluble_Residues Insoluble Residues Hydroxyatrazine->Insoluble_Residues Hydroxy_DEA Hydroxy-deethylatrazine DEA->Hydroxy_DEA Hydroxy_DIA Hydroxy-deisopropylatrazine DIA->Hydroxy_DIA Hydroxy_DEA->Insoluble_Residues Hydroxy_DIA->Insoluble_Residues Conjugates->Insoluble_Residues

Figure 1: Atrazine Metabolic Pathways in Plants.

Quantitative Data on Atrazine and Metabolite Distribution

The distribution of atrazine and its metabolites varies significantly among different plant species and tissues. The following tables summarize quantitative data from various studies.

Table 1: Distribution of Atrazine and its Metabolites in Poplar Trees

CompoundSoil (%)Roots (%)Leaves (%)
After 50 Days
Atrazine59-21
After 80 Days
Atrazine--10
HDAP4742
Hydroxy-2-amino-4-(isopropylamino)-s-triazine
Data from a study on poplar cuttings exposed to atrazine.[4]

Table 2: Atrazine and Metabolite Concentrations in Forage Grasses (µg/kg)

Forage SpeciesAtrazineDeethylatrazine (DEA)Deisopropylatrazine (DIA)
Orchardgrass1.5 - 13.247 - 961.5 - 13.2
Tall Fescue1.5 - 13.247 - 961.5 - 13.2
Smooth Bromegrass1.5 - 13.247 - 961.5 - 13.2
Switchgrass1.5 - 13.2~4.7 - 9.61.5 - 13.2
Data collected 25 days after atrazine application.[5]

Table 3: Atrazine Distribution in Cattail (Typha latifolia) Tissues (µg/kg dry weight)

TissueAtrazine Concentration (µg/kg)
Middle Leaf406.10 ± 71.77
Upper Leaf339.15 ± 47.60
Lower Leaf262.43 ± 7.66
Sprout274.53 ± 58.1
Stem38.63 ± 7.55
Root36.00 ± 3.49
Rhizome26.15 ± 3.96
Plants were hydroponically exposed to 20 µg/L atrazine.[6][7]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline typical experimental protocols for studying atrazine uptake and metabolism in plants.

Plant Growth and Treatment

A common experimental setup involves growing plants hydroponically or in a soil matrix under controlled environmental conditions.

Experimental_Workflow_Plant_Growth start Seed Germination transfer Transfer Seedlings to Hydroponic or Soil System start->transfer acclimatize Acclimatization Period transfer->acclimatize treatment Application of This compound acclimatize->treatment incubation Incubation under Controlled Conditions treatment->incubation harvest Harvest Plant Tissues (Roots, Stems, Leaves) incubation->harvest end Sample Processing and Analysis harvest->end

Figure 2: General Experimental Workflow for Plant Studies.
  • Plant Material: Select the plant species of interest (e.g., corn, soybean, poplar).

  • Growth Conditions: Germinate seeds and grow seedlings in a controlled environment (e.g., growth chamber or greenhouse) with defined light, temperature, and humidity.

  • Growth Medium: Plants can be grown in nutrient solution (hydroponics) or in a solid matrix like soil or sand.

  • Atrazine Application: Introduce 15N-labeled atrazine to the growth medium at a specified concentration. For soil studies, atrazine can be applied pre-emergence or post-emergence.[8][9] For hydroponic studies, atrazine is added to the nutrient solution.[7]

  • Experimental Duration: The exposure time can range from hours to several weeks, depending on the research objectives.

Sample Extraction

Extraction of atrazine and its metabolites from plant tissues is a critical step for subsequent analysis.

  • Harvesting: At the end of the exposure period, harvest the plants and separate them into different tissues (roots, stems, leaves).

  • Homogenization: Homogenize the fresh or frozen plant tissues.

  • Solvent Extraction: Extract atrazine and its metabolites using an appropriate organic solvent, such as methanol or a methanol:water mixture.[5][8] This is often followed by a liquid-liquid extraction into a solvent like chloroform or dichloromethane.[5]

  • Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[5]

Analytical Methods

The quantification of atrazine and its 15N-labeled metabolites is typically performed using chromatographic techniques coupled with mass spectrometry.

Analytical_Workflow start Plant Tissue Extract hplc High-Performance Liquid Chromatography (HPLC) start->hplc gc Gas Chromatography (GC) start->gc ms Tandem Mass Spectrometry (MS/MS) hplc->ms gc->ms data Data Acquisition and Quantification ms->data

Figure 3: Analytical Workflow for Atrazine Metabolite Analysis.
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used method for the sensitive and selective determination of atrazine and its metabolites.[10] A C18 reversed-phase column is commonly used for separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful technique for analyzing atrazine and its dealkylated metabolites.[5][11]

  • Isotope Ratio Mass Spectrometry (IRMS): For studies specifically focused on the 15N label, compound-specific isotope analysis (CSIA) using GC coupled to an IRMS can be employed to determine the isotopic enrichment in atrazine and its metabolites.[12]

Conclusion

This technical guide has provided an in-depth overview of the current understanding of this compound uptake and metabolism in plants. The presented data, protocols, and pathway diagrams offer a solid foundation for researchers and professionals working in this field. Future research should continue to explore the genetic and enzymatic basis of atrazine metabolism in different plant species to further enhance our ability to develop more selective herbicides and effective phytoremediation strategies.

References

Atrazine-¹⁵N as a Tracer for Nitrogen Cycling in Agroecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrazine (6-chloro-N-ethyl-N'-(1-methylethyl)-triazine-2,4-diamine) is a widely utilized herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][2] Its chemical structure contains a triazine ring with five nitrogen atoms. By synthetically enriching one or more of these nitrogen atoms with the stable isotope ¹⁵N, atrazine can be transformed into a powerful tracer molecule, Atrazine-¹⁵N. This allows researchers to track the fate of the nitrogen derived from the herbicide as it moves and transforms within an agroecosystem. Understanding the contribution of herbicide-derived nitrogen to the overall nitrogen cycle is crucial for assessing its environmental impact, its potential contribution to crop nutrition, and the overall sustainability of agricultural practices.

This technical guide provides an in-depth overview of the use of Atrazine-¹⁵N as a tracer. It covers the fundamental principles of nitrogen cycling, detailed experimental protocols for tracer studies, and a summary of quantitative data from relevant research.

Nitrogen Cycling in Agroecosystems

The nitrogen (N) cycle is a complex series of biogeochemical processes through which nitrogen is converted into various chemical forms, circulating between the atmosphere, terrestrial, and marine ecosystems.[3] In agroecosystems, nitrogen is a critical and often limiting nutrient for crop growth.[3][4] The primary goal of nitrogen management is to maximize crop uptake while minimizing losses to the environment. The use of ¹⁵N tracers, including those derived from fertilizers or labeled compounds like atrazine, is one of the most powerful tools for quantifying nitrogen flows and transformations.[5][6]

Below is a simplified representation of the nitrogen cycle within an agroecosystem, highlighting the key processes and pools where Atrazine-¹⁵N can be tracked.

Nitrogen_Cycle cluster_soil Soil N Pool cluster_atmosphere Atmosphere cluster_plant Plant Organic N Organic N Ammonium (NH4+) Ammonium (NH4+) Organic N->Ammonium (NH4+) Mineralization Ammonium (NH4+)->Organic N Immobilization Nitrate (NO3-) Nitrate (NO3-) Ammonium (NH4+)->Nitrate (NO3-) Nitrification Crop Biomass Crop Biomass Ammonium (NH4+)->Crop Biomass Uptake Atmosphere Atmosphere Ammonium (NH4+)->Atmosphere Volatilization Nitrate (NO3-)->Organic N Immobilization N2O, NO, N2 N2O, NO, N2 Nitrate (NO3-)->N2O, NO, N2 Denitrification Nitrate (NO3-)->Crop Biomass Uptake Groundwater Groundwater Nitrate (NO3-)->Groundwater Leaching Atrazine-15N This compound This compound->Organic N Degradation Atmospheric N2 Atmospheric N2 Atmospheric N2->Ammonium (NH4+) Fixation

Figure 1: Simplified Nitrogen Cycle in an Agroecosystem.

Fate and Transformation of Atrazine-¹⁵N

Once applied to the soil, Atrazine-¹⁵N is subject to a variety of physical, chemical, and biological processes that determine the fate of its labeled nitrogen.

  • Degradation: Atrazine is primarily degraded in the soil by microbial action and, to a lesser extent, by chemical hydrolysis.[7] The major degradation products include deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[7][8][9] The triazine ring, containing the ¹⁵N label, can eventually be cleaved, releasing the nitrogen into the soil pool.

  • Incorporation into Soil Nitrogen Pools: The ¹⁵N released from atrazine degradation can be incorporated into various soil nitrogen pools. It can be mineralized to ammonium (¹⁵NH₄⁺), nitrified to nitrate (¹⁵NO₃⁻), or immobilized into the soil organic matter by microorganisms.

  • Plant Uptake: The ¹⁵N mineralized from atrazine can be taken up by crop plants and weeds, similar to nitrogen from fertilizers.[1] Tracer studies allow for the quantification of the contribution of atrazine-derived nitrogen to plant nutrition.

  • Transport and Loss: Labeled nitrogen can be lost from the agroecosystem. Atrazine and its more mobile degradates can leach into groundwater, carrying the ¹⁵N label with them.[10][11] Gaseous losses can also occur through denitrification of ¹⁵NO₃⁻ to ¹⁵N₂O or ¹⁵N₂.

The logical workflow for tracing Atrazine-¹⁵N from application to its ultimate fate is depicted below.

Atrazine_Fate cluster_application Application cluster_soil_processes Soil Processes cluster_fates Potential Fates A Application of This compound to Soil B This compound Sorption & Degradation A->B Interaction with soil particles C 15N Release into Inorganic N Pool (NH4+, NO3-) B->C Microbial & Chemical Degradation D 15N Immobilization in Soil Organic Matter C->D Microbial Uptake E Plant Uptake (15N) C->E Root Absorption F Leaching to Groundwater (15N) C->F Water Transport G Gaseous Loss (Denitrification, 15N2O/15N2) C->G Microbial Respiration

Figure 2: Fate of Atrazine-¹⁵N in the Soil Environment.

Experimental Protocols

Conducting a tracer study with Atrazine-¹⁵N requires meticulous planning and execution. The following sections outline the key methodologies.

1. Experimental Design and ¹⁵N Application

  • Plot Setup: Field experiments are typically conducted in small, well-defined plots to contain the labeled material.[12] Microplots or lysimeters can also be used for more controlled studies and to facilitate the collection of leachate.

  • Label Application: Atrazine-¹⁵N is usually dissolved in a solvent (e.g., water or an appropriate organic solvent) and applied uniformly to the soil surface using a calibrated sprayer. The application rate should mimic typical agricultural practices.

  • Control Plots: Unlabeled atrazine plots and plots with no atrazine application should be included as controls.

2. Sample Collection

  • Soil Sampling: Soil cores are collected at various depths (e.g., 0-15 cm, 15-30 cm, 30-60 cm) and time intervals after application. Multiple cores per plot should be composited to ensure representativeness.

  • Plant Sampling: Above-ground biomass (stems, leaves) and roots are collected periodically throughout the growing season and at final harvest. Samples are separated into their respective parts.

  • Water Sampling: If lysimeters are used, leachate is collected after rainfall or irrigation events. Porous cup suction samplers can also be installed to collect soil water at different depths.

3. Sample Preparation and Analysis

The accurate determination of ¹⁵N abundance is critical. A generalized workflow for sample preparation and analysis is presented below.

Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (for N species) cluster_analysis 15N Analysis A Collect Soil, Plant, or Water Samples B_soil Soil: Air-dry, sieve, and grind A->B_soil B_plant Plant: Wash, dry at 60-70°C, and grind A->B_plant B_water Water: Filter (0.45 µm), acidify for storage A->B_water C_soil KCl Extraction for Inorganic N (NH4+, NO3-) B_soil->C_soil D Weigh sample into tin/silver capsules B_soil->D For Total N B_plant->D C_water Direct Analysis or Concentration Step B_water->C_water F Isotope Ratio Mass Spectrometer (IRMS) C_soil->F Via diffusion/distillation C_water->F Via specific methods E Elemental Analyzer (EA) Combustion to N2 gas D->E E->F G Determine 15N abundance (Atom % or δ15N) F->G

Figure 3: General Workflow for ¹⁵N Sample Analysis.
  • Plant and Soil Preparation: Plant and soil samples are oven-dried (typically at 60-70°C) to a constant weight and then finely ground to ensure homogeneity.[13][14]

  • ¹⁵N Analysis for Total Nitrogen: The ¹⁵N abundance in bulk soil and plant material is determined using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).[13][15] A small, weighed subsample is combusted at high temperature, converting all nitrogen into N₂ gas, which is then introduced into the IRMS to measure the ¹⁵N/¹⁴N ratio.[13]

  • ¹⁵N Analysis for Inorganic Nitrogen: To determine the ¹⁵N content in soil ammonium (NH₄⁺) and nitrate (NO₃⁻), these species are first extracted from the soil, typically with a 2M KCl solution. The ¹⁵N abundance in the extracts is then measured, often after a diffusion process or by converting the nitrogen species to nitrous oxide (N₂O) for analysis by Gas Chromatography-Mass Spectrometry (GC/MS).[16]

Data Presentation and Interpretation

The data collected from Atrazine-¹⁵N tracer studies can be used to calculate several key parameters of the nitrogen cycle.

Table 1: Atrazine Degradation Rates in Soil

Soil TypeTemperature (°C)Moisture ContentHalf-life (T₁/₂) (days)Reference
Sandy Loam25Field Capacity14 - 109[8]
Silt Loam20Not specified20 - 50[9]
Clay Loam2523%~9 (history of use)[2]
Clay Loam2523%~17 (no history of use)[2]
Generic Soil3520%~20-30[17]
Generic Soil520%~100-120[17]

Note: The half-life of atrazine can vary significantly based on soil properties, microbial community composition, temperature, and moisture.[8][17] Soils with a history of atrazine application often exhibit enhanced degradation rates.[2]

Table 2: Example Distribution of Applied ¹⁵N from a Labeled Source in an Agroecosystem

Compartment¹⁵N Recovery (% of applied)NotesReference
Maize Crop (Optimal N Rate)
Grain20.5% - 30.6%No-tillage systems showed higher efficiency.[18]
Above-ground Biomass (Total)~40%Varies with N rate and crop rotation.[19]
Soil (End of Season)
0-30 cm depth25% - 35%Represents residual N available for subsequent crops.[19]
Unrecovered (Lost)
Leaching, Gaseous Loss10% - 30%Losses are significantly higher with excessive N application.[19]

Note: This table presents generalized data from ¹⁵N fertilizer studies, which serve as a proxy for the expected fate of ¹⁵N derived from the complete mineralization of Atrazine-¹⁵N. The actual recovery from atrazine would depend on its degradation rate and the timing of N release relative to crop demand.

Calculations

The percentage of nitrogen in a specific compartment (e.g., plant tissue) that is derived from the applied atrazine (%Ndfa) can be calculated using the following formula:

%Ndfa = (Atom % ¹⁵N excess in sample / Atom % ¹⁵N excess in applied atrazine) x 100

Where "Atom % ¹⁵N excess" is the measured ¹⁵N abundance minus the natural ¹⁵N abundance (approx. 0.3663%).

The total recovery of the applied ¹⁵N in a compartment is calculated as:

¹⁵N Recovery (kg/ha) = Total N in compartment (kg/ha) x (%Ndfa / 100)

The use of Atrazine-¹⁵N as a tracer provides an invaluable method for elucidating the role of this herbicide in the nitrogen dynamics of agroecosystems. By labeling the nitrogen atoms within the atrazine molecule, researchers can quantitatively track its degradation, the incorporation of its nitrogen into soil and plant pools, and its potential loss pathways. The experimental protocols outlined in this guide, from field application to sophisticated laboratory analysis, provide a framework for conducting robust tracer studies. The resulting data are essential for developing more accurate nutrient budgets, refining agricultural management practices to enhance nitrogen use efficiency, and assessing the long-term environmental fate of herbicide residues. This knowledge is critical for ensuring both agricultural productivity and environmental sustainability.

References

Anaerobic Degradation Pathways of Atrazine-15N in Sediment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anaerobic degradation of 15N-labeled atrazine in sediment. It details the primary degradation pathways, key metabolites, and the experimental protocols necessary to study these processes. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and complex biological and experimental processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine), a widely used herbicide, can persist in the environment, leading to contamination of soil and water systems. Under anaerobic conditions, such as those found in saturated sediments, atrazine undergoes microbial degradation through several pathways. The use of 15N-labeled atrazine (Atrazine-15N) in research allows for precise tracing of the molecule and its metabolites through these complex environmental matrices. Understanding these degradation pathways is critical for assessing the environmental fate of atrazine and developing effective bioremediation strategies.

Anaerobic Degradation Pathways of Atrazine

In anaerobic sediment environments, atrazine degradation is primarily a microbial process that proceeds through two main pathways: hydrolytic dechlorination and reductive dechlorination. These pathways lead to the formation of a series of metabolites, progressively breaking down the parent atrazine molecule.

Hydrolytic Dechlorination Pathway

The most commonly reported anaerobic degradation pathway for atrazine is initiated by the hydrolytic removal of the chlorine atom from the triazine ring, forming hydroxyatrazine (HA). This initial step is often a critical rate-limiting reaction in the overall degradation process. Subsequent steps involve the sequential removal of the ethyl and isopropyl side chains, a process known as dealkylation. This pathway ultimately leads to the formation of cyanuric acid, which can be further mineralized to carbon dioxide and ammonia by some microbial communities.

Key metabolites in this pathway include:

  • Hydroxyatrazine (HA): Formed by the replacement of the chlorine atom with a hydroxyl group.

  • Deethylatrazine (DEA): Formed by the removal of the ethyl group.

  • Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group.

  • N-isopropylammelide: An intermediate formed after dealkylation.

  • Cyanuric acid: A key intermediate resulting from the removal of both alkyl side chains.

Reductive Dechlorination Pathway

A more recently identified anaerobic pathway involves the initial reductive dechlorination of atrazine. This pathway is distinct from the hydrolytic pathway in its initial step. Following the removal of the chlorine atom, the degradation proceeds through a series of dealkylation and hydroxylation steps. A novel metabolite, 4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT), has been identified as a key intermediate in this pathway[1].

Key metabolites in this pathway include:

  • 4-ethylamino-6-isopropylamino-1,3,5-triazine (EIPAT): A novel metabolite formed through reductive dechlorination.

  • Other metabolites are similar to those in the hydrolytic pathway, such as DEA, DIA, and cyanuric acid, as the degradation cascade progresses[1].

The following diagram illustrates the two primary anaerobic degradation pathways of atrazine.

Atrazine_Degradation_Pathways cluster_0 Hydrolytic Dechlorination Pathway cluster_1 Reductive Dechlorination Pathway Atrazine This compound HA Hydroxyatrazine (HA) Atrazine->HA Hydrolytic Dechlorination EIPAT EIPAT Atrazine->EIPAT Reductive Dechlorination DEA Deethylatrazine (DEA) HA->DEA Deisopropylation DIA Deisopropylatrazine (DIA) HA->DIA Deethylation N_iso N-isopropylammelide DEA->N_iso Hydroxylation DIA->N_iso Hydroxylation Cyanuric_Acid Cyanuric Acid N_iso->Cyanuric_Acid Dealkylation Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization Ring Cleavage EIPAT->DEA Hydroxylation & Deisopropylation EIPAT->DIA Hydroxylation & Deethylation

Anaerobic degradation pathways of this compound.

Quantitative Data on Atrazine Degradation

The rate of anaerobic atrazine degradation and the concentration of its metabolites can vary significantly depending on environmental conditions such as temperature, sediment composition, and the microbial community present. The half-life of atrazine in anaerobic sediment can range from 38 to 224 days[2].

Study ConditionAtrazine Half-life (days)Major Metabolites DetectedReference
Anaerobic wetland soil38Hydroxyatrazine, Deethylatrazine[2]
Aqueous phase above anaerobic soil86Hydroxyatrazine, Deethylatrazine, Deisopropylatrazine[2]
Anaerobic wetland sediment224Not specified[2]

Concentrations of metabolites in the aqueous phase of anaerobic microcosms have been observed to peak within the first 25 days and then decline[2]. In one study, after 56 days in wetland microcosms, less than 12% of the applied atrazine remained in the water column, with hydroxyatrazine being the predominant degradate in both water and sediment[3]. Another study using an anaerobic submerged biological filter reported atrazine removal efficiencies of up to 51.1%[4].

Experimental Protocols

To investigate the anaerobic degradation of this compound in sediment, microcosm studies are commonly employed. The following sections outline the key experimental methodologies.

Anaerobic Sediment Microcosm Setup

A typical experimental workflow for an anaerobic sediment microcosm study is depicted below.

Experimental_Workflow Start Start: Sediment and Water Collection Microcosm_Setup Microcosm Setup (Sediment + Water) Start->Microcosm_Setup Pre_incubation Anaerobic Pre-incubation Microcosm_Setup->Pre_incubation Spiking Spike with this compound Pre_incubation->Spiking Incubation Anaerobic Incubation (Time course sampling) Spiking->Incubation Sampling Sample Collection (Sediment and Water) Incubation->Sampling Extraction Extraction of Atrazine & Metabolites Sampling->Extraction Analysis Instrumental Analysis (HPLC/GC-MS) Extraction->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End Analytical_Method_Selection Sample_Extract Sample Extract Volatility_Check Are analytes volatile? Sample_Extract->Volatility_Check GC_MS GC-MS Analysis Volatility_Check->GC_MS Yes HPLC HPLC Analysis Volatility_Check->HPLC No Derivatization Derivatization GC_MS->Derivatization May be required High_Concentration High Concentration? HPLC->High_Concentration UV_Detector HPLC-UV/DAD High_Concentration->UV_Detector Yes Low_Concentration Low Concentration / High Specificity? High_Concentration->Low_Concentration No MS_Detector HPLC-MS/MS Low_Concentration->MS_Detector Yes

References

Atrazine-15N in Flooded Soils: A Technical Guide to its Behavior and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of ¹⁵N-labeled atrazine in flooded soil conditions. It details the degradation pathways, transformation products, and analytical methodologies for studying this widely used herbicide in an anaerobic environment. The information presented is intended to support research into the environmental fate of atrazine and the development of remediation strategies.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a broad-spectrum herbicide used extensively in agriculture. Its presence in soil and water systems is a significant environmental concern. In flooded or waterlogged soils, anaerobic conditions prevail, altering the typical degradation pathways of atrazine observed in aerobic environments. The use of ¹⁵N-labeled atrazine (Atrazine-¹⁵N) is a critical tool for researchers, enabling the precise tracing of its fate and the elucidation of its transformation processes in complex soil matrices. Understanding the behavior of Atrazine-¹⁵N under these conditions is crucial for assessing its environmental impact and developing effective management practices.

Under anaerobic conditions, the degradation of atrazine is primarily a microbial process, though abiotic hydrolysis also plays a role.[1] The primary degradation pathways involve dechlorination and N-dealkylation, leading to the formation of several key metabolites, including hydroxyatrazine (HA), deethylatrazine (DEA), and deisopropylatrazine (DIA).[2][3] The rate and extent of these transformations are influenced by the prevailing redox conditions, such as denitrifying, sulfate-reducing, and methanogenic environments.[4][5]

Quantitative Data on Atrazine-¹⁵N Degradation

The dissipation of Atrazine-¹⁵N in flooded soil is a complex process influenced by soil properties and microbial activity. The following tables summarize key quantitative data on the degradation of atrazine and the formation of its principal metabolites under anaerobic conditions.

ParameterSoilAqueous PhaseReference
Atrazine Half-life (t½) 38 days86 days
Metolachlor Half-life (t½) 62 days40 days

Table 1: Atrazine and Metolachlor Half-lives in Anaerobic Wetland Soil and Water Microcosms. This table presents the degradation half-lives of atrazine and metolachlor in both the soil and the overlying aqueous phase in an anaerobic wetland microcosm study. The longer half-life of atrazine in the aqueous phase suggests its increased persistence in the water column under flooded conditions.

Time (days)Atrazine (µg/kg)Deethylatrazine (µg/kg)Deisopropylatrazine (µg/kg)Hydroxyatrazine (µg/kg)Reference
01000000Adapted from
7850502080Adapted from
147209045150Adapted from
2855015070230Adapted from
5638012050300Adapted from
1122008030250Adapted from

Table 2: Hypothetical Concentration of Atrazine-¹⁵N and its Metabolites Over Time in a Flooded Soil Incubation. This table provides a representative example of the change in concentration of Atrazine-¹⁵N and its major metabolites over a 112-day incubation period in a flooded soil microcosm. The concentrations are hypothetical but are based on the general trends observed in the literature, showing the decline of the parent compound and the transient accumulation of its degradation products.

Experimental Protocols

Anaerobic Soil Incubation of Atrazine-¹⁵N

This protocol describes a laboratory-based anaerobic soil incubation study to investigate the degradation and transformation of Atrazine-¹⁵N in flooded soil.

Materials:

  • Fresh soil sample, sieved (<2 mm)

  • ¹⁵N-labeled Atrazine (ring-labeled or side-chain labeled, depending on the study's objective)

  • Sterile, deionized water, deoxygenated by purging with N₂ gas

  • Serum bottles or similar anaerobic incubation vessels with septa

  • Gas-tight syringes

  • Nitrogen (N₂) gas source

  • Analytical standards of atrazine, deethylatrazine, deisopropylatrazine, and hydroxyatrazine

  • Incubator set at a constant temperature (e.g., 25°C)

Procedure:

  • Soil Preparation: Weigh a specific amount of fresh, sieved soil (e.g., 50 g dry weight equivalent) into each serum bottle.

  • Atrazine-¹⁵N Application: Prepare a stock solution of Atrazine-¹⁵N in a minimal amount of a suitable solvent (e.g., acetone or methanol) and spike the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

  • Flooding and Creation of Anaerobic Conditions: Add deoxygenated, sterile deionized water to the soil to create a flooded condition (e.g., a 1-2 cm layer of water above the soil surface).

  • Purging: Seal the serum bottles with septa and aluminum crimps. Purge the headspace of each bottle with N₂ gas for a sufficient time (e.g., 15-30 minutes) to remove oxygen and establish anaerobic conditions.

  • Incubation: Place the bottles in an incubator in the dark at a constant temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), destructively sample a subset of the bottles for analysis.

  • Redox Condition Monitoring (Optional): To study degradation under specific redox conditions, amend the soil with electron acceptors such as nitrate for denitrifying conditions or sulfate for sulfate-reducing conditions. For methanogenic conditions, ensure the absence of other electron acceptors. Monitor the redox potential (Eh) of the soil slurry using a redox electrode.

Soil Extraction and Analysis of Atrazine-¹⁵N and its Metabolites by LC-MS/MS

This protocol outlines the extraction and analysis of Atrazine-¹⁵N and its ¹⁵N-labeled metabolites from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Soil samples from the incubation study

  • Extraction solvent (e.g., acetonitrile:water, 90:10 v/v)

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • ¹⁵N-labeled and unlabeled analytical standards

Procedure:

  • Extraction:

    • Weigh a subsample of the incubated soil (e.g., 10 g) into a centrifuge tube.

    • Add a specific volume of the extraction solvent (e.g., 20 mL).

    • Shake vigorously for a set period (e.g., 1 hour) on a mechanical shaker.

    • Centrifuge the mixture to separate the soil particles from the supernatant.

  • Clean-up and Concentration:

    • Pass the supernatant through an SPE cartridge to remove interfering substances.

    • Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol).

    • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the concentrated extract in the initial mobile phase.

    • Inject an aliquot of the sample into the LC-MS/MS system.

    • Separate the analytes on the analytical column using a gradient elution program.

    • Detect and quantify Atrazine-¹⁵N and its ¹⁵N-labeled metabolites using Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each ¹⁵N-labeled compound will need to be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of atrazine under anaerobic conditions and the experimental workflow for its study.

Atrazine_Degradation_Pathway Atrazine Atrazine-¹⁵N Hydroxyatrazine Hydroxyatrazine-¹⁵N Atrazine->Hydroxyatrazine Dechlorination Deethylatrazine Deethylatrazine-¹⁵N Atrazine->Deethylatrazine N-de-ethylation Deisopropylatrazine Deisopropylatrazine-¹⁵N Atrazine->Deisopropylatrazine N-de-isopropylation Cyanuric_Acid Cyanuric Acid-¹⁵N Hydroxyatrazine->Cyanuric_Acid Further Degradation Didealkylatrazine Didealkylatrazine-¹⁵N Deethylatrazine->Didealkylatrazine N-de-isopropylation Deisopropylatrazine->Didealkylatrazine N-de-ethylation Didealkylatrazine->Cyanuric_Acid Further Degradation

Caption: Anaerobic degradation pathway of Atrazine-¹⁵N.

Experimental_Workflow Soil_Collection Soil Collection and Sieving Incubation_Setup Anaerobic Microcosm Setup (Soil, Atrazine-¹⁵N, Water) Soil_Collection->Incubation_Setup Incubation Incubation under Flooded Conditions (Controlled Temperature) Incubation_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Analysis LC-MS/MS Analysis (Quantification of Atrazine-¹⁵N and Metabolites) Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics, Metabolite Formation) Analysis->Data_Analysis

Caption: Experimental workflow for studying Atrazine-¹⁵N behavior.

Conclusion

The behavior of Atrazine-¹⁵N in flooded soil is characterized by its transformation into various degradation products through pathways primarily driven by microbial activity under anaerobic conditions. The use of ¹⁵N-labeled atrazine in controlled laboratory studies, coupled with sensitive analytical techniques such as LC-MS/MS, is essential for accurately tracking its fate and understanding the mechanisms of its degradation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the environmental persistence of atrazine and for professionals involved in developing strategies for the remediation of atrazine-contaminated sites. Further research is needed to fully elucidate the influence of different redox conditions on the degradation kinetics of atrazine and its metabolites.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Atrazine-¹⁵N in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of ¹⁵N-labeled atrazine in soil and water samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical technique highlighted is isotope dilution mass spectrometry, which utilizes ¹⁵N-labeled atrazine as an internal standard for accurate quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, Atrazine-¹⁵N) to a sample before processing. The labeled standard behaves identically to the native analyte during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, accurate quantification can be achieved, compensating for any losses during sample preparation.

Analysis of Atrazine-¹⁵N in Water Samples

This section details the protocol for the analysis of Atrazine-¹⁵N in water samples using solid-phase extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Water Sample Analysis
  • Sample Preparation and Fortification:

    • Collect water samples in clean glass bottles.

    • If necessary, filter the sample to remove suspended solids.[1]

    • For each sample, measure a specific volume (e.g., 100-200 mL).[2][3]

    • Add a known concentration of a deuterated atrazine internal standard if quantifying unlabeled atrazine alongside ¹⁵N-atrazine.[3] For quantifying Atrazine-¹⁵N itself, an alternative internal standard would be needed.

    • Adjust the sample pH if required by the specific SPE cartridge chemistry.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or graphitized carbon black) with an appropriate solvent (e.g., methanol) followed by reagent water.[1][2][4] The cartridge must not go dry during conditioning.[2]

    • Load the water sample onto the conditioned cartridge at a controlled flow rate (e.g., 2-3 mL/min).[2]

    • After loading, wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge thoroughly under a vacuum.[2]

    • Elute the retained atrazine from the cartridge using a suitable organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane/methanol).[2]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile or methanol).[5][6]

  • Instrumental Analysis (LC-MS/MS or GC-MS):

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS or GC-MS system.

    • For GC-MS analysis, derivatization may be necessary for polar degradation products.[2]

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor for the specific mass-to-charge ratios of Atrazine-¹⁵N and any other target analytes and internal standards.[6][7]

Quantitative Data for Water Analysis
ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Atrazine & MetabolitesGC/MS0.03 - 0.07 µg/L-94% - 98%[2]
AtrazineGC/MS1.7 ppt (for 1L sample)-90.5 ± 3.5%[8]
AtrazineHPLC-UV0.5 ng on column--[4]
Atrazine & MetabolitesSPE-LC-MS/MS-20 ng/L-[9]
AtrazineGC-NPD~0.1 µg/L--[10]
AtrazineImmunoassay0.01 ng/mL - 0.1 ng/mL--[11]

Workflow for Water Sample Analysis

water_analysis_workflow sample Water Sample (100-200 mL) fortify Fortify with Internal Standard sample->fortify spe Solid-Phase Extraction (C18 Cartridge) fortify->spe elute Elute with Organic Solvent spe->elute concentrate Evaporate & Reconstitute elute->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis quantify Quantification analysis->quantify

Workflow for the analysis of Atrazine-¹⁵N in water samples.

Analysis of Atrazine-¹⁵N in Soil Samples

This section outlines the protocol for extracting and quantifying Atrazine-¹⁵N in soil samples, typically involving solvent extraction followed by a cleanup step and instrumental analysis.

Experimental Protocol: Soil Sample Analysis
  • Sample Preparation and Fortification:

    • Air-dry the soil sample and sieve it to remove large debris.[12]

    • Weigh a representative subsample of the soil (e.g., 5-50 g) into a centrifuge tube or extraction vessel.[12]

    • Add a known amount of an appropriate internal standard.

  • Solvent Extraction:

    • Add a suitable extraction solvent or solvent mixture to the soil sample. Common solvents include methanol:water or acetonitrile:water.[13][14]

    • Extract the atrazine from the soil matrix using one of the following methods:

      • Mechanical Shaking: Shake the sample on a wrist-action shaker for a defined period (e.g., 1 hour).[13][14]

      • Sonication: Place the sample in an ultrasonic bath for a specified time.[13]

      • Microwave-Assisted Extraction: Use a microwave extraction system for rapid extraction.[5]

  • Extract Cleanup:

    • Centrifuge the sample to separate the soil from the solvent extract.[6][12]

    • Transfer an aliquot of the supernatant to a clean tube.

    • A cleanup step using SPE or dispersive SPE (dSPE) may be necessary to remove co-extracted matrix components.[6][13][15] For dSPE, an aliquot of the extract is mixed with a sorbent like Primary Secondary Amine (PSA) and centrifuged.[15]

  • Sample Concentration and Reconstitution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent suitable for the analytical instrument.[6]

  • Instrumental Analysis (LC-MS/MS or GC-MS):

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS or GC-MS system.

    • Use SIM or MRM mode for targeted analysis of Atrazine-¹⁵N and the internal standard.[6]

Quantitative Data for Soil Analysis
ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Atrazine & s-triazinesMechanical Shaker & SPE Cleanup-0.01 ppm>60%[13]
AtrazineToluene Extraction & GC/MS5 µg/kg-96 ± 3%[12]
Atrazine, Simazine, PropazineLC/MS/MS1.0 pg on column0.01 mg/kg70-110%[6]
AtrazinedSPE & GC-MS-10 ppm (spiked)87.9%[15]

Workflow for Soil Sample Analysis

soil_analysis_workflow sample Soil Sample (5-50 g) fortify Fortify with Internal Standard sample->fortify extract Solvent Extraction (Shaking/Sonication) fortify->extract centrifuge Centrifuge extract->centrifuge cleanup Extract Cleanup (dSPE/SPE) centrifuge->cleanup concentrate Evaporate & Reconstitute cleanup->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis quantify Quantification analysis->quantify

Workflow for the analysis of Atrazine-¹⁵N in soil samples.

Instrumental Conditions

The following are general starting conditions for LC-MS/MS and GC-MS analysis. These should be optimized for the specific instrument and application.

LC-MS/MS
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Specific precursor and product ions for Atrazine-¹⁵N and the internal standard should be determined by direct infusion. For unlabeled atrazine, a common transition is m/z 216.1 → 174.2.[6] The transition for Atrazine-¹⁵N will be shifted according to the number of ¹⁵N atoms.

GC-MS
  • Column: A non-polar or semi-polar capillary column, such as one with a poly (5 percent-diphenyl, 95 percent-dimethylsiloxane) phase.[2]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection: Splitless injection.[2]

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 50-80°C) to a high final temperature (e.g., 280°C).[2][12]

  • Ionization: Electron Impact (EI).

  • MS Detection: Scan mode for initial identification and SIM mode for quantification, monitoring characteristic ions.

Concluding Remarks

The protocols described provide a robust framework for the analysis of Atrazine-¹⁵N in environmental matrices. The use of isotope dilution mass spectrometry is crucial for achieving high accuracy and precision by correcting for matrix effects and procedural losses. Proper validation of the method, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before analyzing unknown samples.

References

Application Note: Quantification of Atrazine-¹⁵N and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine is a widely used herbicide that has been subject to regulatory scrutiny due to its potential environmental and health impacts. Accurate and sensitive quantification of atrazine and its metabolites is crucial for environmental monitoring, toxicological studies, and pharmacokinetic research. This application note provides a detailed protocol for the simultaneous quantification of atrazine and its major metabolites in various biological and environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of Atrazine-¹⁵N as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The primary metabolites of atrazine include deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DACT). Hydroxyatrazine (HA) is a principal degradation product in soil. This method is applicable for the analysis of these compounds in matrices such as water, soil, and biological fluids (urine, plasma).

Experimental Workflow

The overall experimental workflow for the quantification of atrazine and its metabolites is depicted below.

Caption: Experimental workflow for Atrazine and metabolite quantification.

Experimental Protocols

Reagents and Standards
  • Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (analytical grade).

  • Standards: Atrazine, deethylatrazine (DEA), deisopropylatrazine (DIA), didealkylatrazine (DACT), and hydroxyatrazine (HA) reference standards.

  • Internal Standard (IS): Atrazine-¹⁵N solution. Stable isotope-labeled internal standards for metabolites can also be used if available.[1]

  • Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare mixed working standard solutions by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create a calibration curve.

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Water Samples (Solid-Phase Extraction - SPE)

  • Filter the water sample (200 mL) through a 0.7 µm glass fiber filter.[2]

  • Spike the filtered water with the Atrazine-¹⁵N internal standard solution.

  • Condition a solid-phase extraction cartridge (e.g., C18 or graphitized carbon-based) with methanol followed by water.[2][3]

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Wash the cartridge with a small volume of water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol.[2][3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

B. Soil Samples (Microwave-Assisted or Liquid-Solid Extraction)

  • Homogenize and sieve the soil sample.

  • Weigh 5-10 g of the soil sample into a centrifuge tube.

  • Spike with the Atrazine-¹⁵N internal standard.

  • Add an extraction solvent (e.g., a mixture of acetone and dichloromethane or acetonitrile).[4]

  • Extract using sonication or microwave-assisted extraction.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process and combine the supernatants.

  • Evaporate the solvent and reconstitute as described for water samples.

C. Biological Samples (Urine/Plasma) (Protein Precipitation & LLE/SPE)

  • Thaw the urine or plasma sample.

  • Take a 0.25-0.5 mL aliquot of the sample.[5][6]

  • Spike with the Atrazine-¹⁵N internal standard.

  • For plasma, perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

  • For urine, proceed to liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate or use an appropriate SPE protocol.

  • Evaporate the organic layer or SPE eluate to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for specific instruments.

ParameterCondition
LC System High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute analytes, then re-equilibrate. A typical gradient might run from 5% to 95% B over several minutes.
Flow Rate 0.3 - 0.5 mL/min.
Injection Volume 5 - 20 µL.
Column Temperature 30 - 40 °C.
MS System Triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), positive mode.
Gas Temperature 300 - 350 °C.
Nebulizer Pressure 35 - 45 psi.
Capillary Voltage 3500 - 4000 V.
Detection Mode Multiple Reaction Monitoring (MRM).

Data Presentation

MRM Transitions

The following table lists example MRM transitions for atrazine and its metabolites. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atrazine216.1174.120
Atrazine-¹⁵N (IS) To be determinedTo be determinedTo be determined
Deethylatrazine (DEA)188.1146.122
Deisopropylatrazine (DIA)174.1132.120
Didealkylatrazine (DACT)146.1104.125
Hydroxyatrazine (HA)198.1156.120

Note: The exact m/z values for Atrazine-¹⁵N will depend on the number and position of the ¹⁵N labels. These must be determined by direct infusion of the standard.

Quantitative Performance

The following table summarizes typical performance characteristics of the method.

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)
Atrazine0.1 - 1000.030.190 - 110
DEA0.1 - 1000.040.185 - 115
DIA0.1 - 1000.050.1585 - 110
DACT0.5 - 1000.150.580 - 120
HA0.2 - 1000.080.290 - 110

Data are representative and may vary based on matrix and instrumentation.[4][7]

Atrazine Metabolism

Atrazine undergoes metabolism in various organisms and in the environment, primarily through two pathways: N-dealkylation and hydrolysis.

Atrazine Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-deethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-deisopropylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis DACT Didealkylatrazine (DACT) DEA->DACT DIA->DACT

Caption: Major metabolic pathways of Atrazine.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of atrazine and its key metabolites using Atrazine-¹⁵N as an internal standard. The detailed protocols for sample preparation from various matrices and the optimized LC-MS/MS parameters allow for accurate and reliable results. This method is suitable for a wide range of applications, including environmental monitoring, food safety analysis, and toxicological research.

References

Application Note: Quantitative Analysis of Atrazine-¹⁵N₅ by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ¹⁵N₅-labeled Atrazine (Atrazine-¹⁵N₅) using Gas Chromatography coupled with Mass Spectrometry (GC/MS). Atrazine, a widely used herbicide, and its isotopically labeled analogue are of significant interest in environmental monitoring, metabolic studies, and as internal standards for residue analysis. This document provides a comprehensive protocol, including sample preparation, GC/MS parameters, and data analysis guidelines tailored for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine) is a triazine herbicide extensively used for weed control in agriculture.[1][2] Monitoring its presence and fate in various matrices is crucial due to its potential environmental impact and persistence. Stable isotope-labeled internal standards, such as Atrazine-¹⁵N₅, are essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. This note describes a validated GC/MS method for the selective detection and quantification of Atrazine-¹⁵N₅.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for water samples and can be modified for other matrices like soil or biological fluids.

Materials:

  • Water sample

  • Atrazine-¹⁵N₅ standard solution

  • Methanol (HPLC grade)

  • Ethyl acetate (Pesticide residue grade)

  • Dichloromethane (Pesticide residue grade)

  • Anhydrous sodium sulfate

  • Graphitized carbon-black SPE cartridges[1]

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Fortification: For use as an internal standard, add a known concentration of Atrazine-¹⁵N₅ solution to the collected environmental sample. For direct analysis of Atrazine-¹⁵N₅, a calibration curve will be prepared.

  • SPE Cartridge Conditioning: Condition the graphitized carbon-black SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the water sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.

  • Elution: Elute the retained analytes from the cartridge with 5 mL of ethyl acetate followed by 5 mL of a dichloromethane:methanol (9:1 v/v) mixture.[3]

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The concentrated extract is now ready for GC/MS analysis.

GC/MS Analysis

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is used. The following parameters are recommended and should be optimized for the specific instrument.

GC Conditions:

Parameter Value
GC System Agilent 8890 GC or equivalent
Injector Splitless, 250°C[1]
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)[1]

| Oven Program | Initial temp: 70°C, hold for 2 min; Ramp: 25°C/min to 180°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min[1] |

MS Conditions:

Parameter Value
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC/MS analysis of unlabeled Atrazine and the theoretically determined values for Atrazine-¹⁵N₅.

Table 1: Retention Time and Molecular Weights

CompoundRetention Time (min)Molecular Weight ( g/mol )
Atrazine~10.5215.68
Atrazine-¹⁵N₅~10.5220.67 (Calculated)

Table 2: Mass Spectrometric Parameters for SIM Mode

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Atrazine200215173
Atrazine-¹⁵N₅205 (Calculated)220 (Calculated)178 (Calculated)

Note: The m/z values for Atrazine-¹⁵N₅ are calculated based on the incorporation of five ¹⁵N atoms and the known fragmentation pattern of Atrazine. Experimental verification is recommended.

Table 3: Method Performance Characteristics (Typical)

ParameterValue
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Linearity (R²) > 0.995
Recovery 85-110%
Precision (%RSD) < 15%

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Water Sample Spike Spike with Atrazine-¹⁵N₅ (Internal Standard) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant Report Final Report Quant->Report

Caption: Experimental workflow for Atrazine-¹⁵N₅ analysis.

Conclusion

The described GC/MS method provides a reliable and sensitive approach for the quantification of Atrazine-¹⁵N₅. The use of solid-phase extraction for sample preparation ensures clean extracts and minimizes matrix interference. By employing the specified GC/MS parameters in SIM mode, high selectivity and low detection limits can be achieved. This application note serves as a valuable resource for laboratories involved in environmental analysis, pesticide residue testing, and metabolic research. Further optimization of the method may be required depending on the specific sample matrix and analytical instrumentation.

References

Using Atrazine-15N in 15N tracer studies to assess nitrogen transformation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Atrazine-¹⁵N in ¹⁵N Tracer Studies to Assess Nitrogen Transformation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used herbicide for controlling broadleaf and grassy weeds.[1][2] Its persistence and mobility in soil and water have raised environmental concerns, prompting extensive research into its fate and transformation.[2][3] Many microorganisms can utilize atrazine as a sole source of nitrogen, breaking down the s-triazine ring and releasing nitrogen into the environment.[2][4]

¹⁵N tracer studies offer a powerful methodology for elucidating the pathways and quantifying the rates of nitrogen transformation from atrazine.[5][6] By introducing atrazine labeled with the stable isotope ¹⁵N (Atrazine-¹⁵N) into a system, researchers can track the movement of nitrogen from the parent herbicide into various environmental compartments, including microbial biomass, inorganic nitrogen pools (NH₄⁺, NO₃⁻), other organic molecules, and plant tissues.[5][7] This technique is crucial for assessing biodegradation rates, identifying degradation products, and understanding the overall contribution of atrazine to the nitrogen cycle in agro-ecosystems.[5][8]

Principle of the Method

The core principle of the Atrazine-¹⁵N tracer study lies in the ability to distinguish the nitrogen originating from atrazine from the large background pool of native soil nitrogen. Atrazine-¹⁵N is synthesized with one or more of its nitrogen atoms enriched with the ¹⁵N isotope. When this labeled atrazine is introduced into a soil, water, or microbial culture system, any subsequent products containing ¹⁵N can be definitively traced back to the degradation of the herbicide.

The transformation and fate of the ¹⁵N label are monitored over time using Isotope Ratio Mass Spectrometry (IRMS), often coupled with other analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10][11] This allows for the precise quantification of ¹⁵N enrichment in different chemical forms and environmental pools, providing direct evidence of nitrogen transformation pathways and fluxes.

Key Applications

  • Elucidating Degradation Pathways: Tracing the ¹⁵N label into various metabolites helps confirm and map the sequence of biochemical reactions involved in atrazine breakdown.[1][12][13]

  • Quantifying Mineralization Rates: Measuring the rate of ¹⁵N appearance in inorganic forms (¹⁵NH₄⁺ and ¹⁵NO₃⁻) provides a direct measure of atrazine mineralization.[4][14]

  • Assessing Nitrogen Uptake and Assimilation: Quantifying the incorporation of ¹⁵N into microbial biomass or plant tissues reveals the extent to which atrazine-derived nitrogen is assimilated by organisms.[7]

  • Evaluating Environmental Fate: Tracking the distribution of ¹⁵N in soil, water, and atmospheric pools helps to build a complete picture of the environmental fate of atrazine-derived nitrogen.[15]

  • Compound-Specific Isotope Analysis (CSIA): Analyzing the change in the ¹⁵N/¹⁴N ratio of the remaining atrazine can provide insights into the degradation mechanisms, as different enzymatic reactions result in distinct isotopic fractionation patterns.[10][16]

Experimental Workflow and Protocols

The following sections outline a generalized protocol for a soil microcosm study designed to track the transformation of Atrazine-¹⁵N.

General Experimental Workflow

G A Soil Collection & Sieving B Microcosm Setup (Soil Incubation Jars) A->B Prepare Soil C Application of Atrazine-¹⁵N Solution B->C Spike Samples D Incubation (Controlled Temp & Moisture) C->D Start Experiment E Time-Course Sampling (Soil, Water, Gas) D->E Collect Data Points F Sample Extraction (e.g., SPE, Solvent Extraction) E->F Process Samples G Chemical Analysis (HPLC, GC-MS) F->G Quantify Analytes H Isotope Analysis (EA-IRMS, GC-C-IRMS) F->H Measure ¹⁵N Enrichment I Data Analysis (Quantification of ¹⁵N Pools) G->I H->I

Caption: Workflow for an Atrazine-¹⁵N soil tracer study.

Protocol: Soil Incubation Study

This protocol describes a laboratory-based soil incubation experiment to measure atrazine mineralization and nitrogen transformation.

1. Soil Preparation:

  • Collect topsoil (e.g., 0-15 cm depth) from the field of interest.[17]

  • Pass the soil through a 2-mm or 4-mm sieve to remove rocks and large organic debris and to homogenize the sample.[18]

  • Determine the soil's water holding capacity and adjust the moisture content to a specific level (e.g., 60% of field capacity).[19]

  • Pre-incubate the soil for several days at the desired experimental temperature (e.g., 25°C) to allow microbial activity to stabilize.[18]

2. Microcosm Setup:

  • Place a known mass of the pre-incubated soil (e.g., 50-100 g dry weight equivalent) into individual incubation vessels (e.g., 250 mL glass jars).[17]

  • Prepare a stock solution of Atrazine-¹⁵N in a suitable solvent (e.g., water or a minimal amount of a carrier solvent that can be easily evaporated). The final atrazine concentration should be environmentally relevant.

  • Apply the Atrazine-¹⁵N solution evenly to the soil surface in each microcosm and mix thoroughly.

  • Include control microcosms (no atrazine added) to measure background nitrogen transformations.

  • Seal the jars, often with lids that allow for gas exchange or sampling (e.g., fitted with a septum).[17]

3. Incubation and Sampling:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 24-28°C) for the duration of the experiment (e.g., up to 150 days).[17][19]

  • At designated time points (e.g., 0, 1, 2, 4, 8, 16, 32, 60, 90, 150 days), destructively sample a set of replicate microcosms for analysis.[17][19]

Protocol: Sample Extraction and Analysis

1. Extraction of Atrazine and Metabolites:

  • Extract a subsample of soil with an appropriate organic solvent or solvent mixture.

  • For water samples, analytes can be concentrated using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18 or graphitized carbon-black).[10][20]

  • The extract is then concentrated, and if necessary, derivatized for analysis. For example, polar metabolites like hydroxyatrazine may require silylation for GC/MS analysis.[20]

2. Quantification of Analytes:

  • Analyze the extracts using HPLC with a UV or Diode Array Detector (DAD) or GC-MS to identify and quantify atrazine and its degradation products.[1][9][10][21] Standard EPA methods can be adapted for this purpose.[9]

3. ¹⁵N Isotope Analysis:

  • Total Soil ¹⁵N: Analyze a dried, ground soil subsample using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).

  • Inorganic N (¹⁵NH₄⁺ and ¹⁵NO₃⁻): Extract the soil with a potassium chloride (KCl) solution. The ¹⁵N content in the extracted ammonium and nitrate can be determined using various methods, including diffusion techniques followed by EA-IRMS.

  • Microbial Biomass ¹⁵N: Determine ¹⁵N incorporation into the microbial pool using the chloroform fumigation-extraction method.

  • Atrazine ¹⁵N/¹⁴N Ratio (CSIA): Analyze the sample extract using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to determine the specific isotopic signature of the remaining atrazine.[10][11]

Data Presentation

Quantitative data from Atrazine-¹⁵N studies are typically presented to show the distribution of the ¹⁵N label over time.

Table 1: Example Distribution of Applied Atrazine-¹⁵N in a Soil Microcosm Study

Time (Days)¹⁵N in Remaining Atrazine (%)¹⁵N in Metabolites (%)¹⁵N in Soil Organic Matter (%)¹⁵N in Microbial Biomass (%)¹⁵N Mineralized (as NH₄⁺/NO₃⁻) (%)Total ¹⁵N Recovery (%)
099.50.00.50.00.0100.0
1575.28.110.33.11.598.2
3054.212.519.85.54.896.8
6028.910.335.18.212.695.1
9015.16.442.69.520.193.7
1505.82.948.77.128.392.8
Note: Data are hypothetical, compiled to illustrate typical trends observed in such studies.

Table 2: Isotope Fractionation Factors (ε) for Atrazine Degradation

Degradation ProcessOrganism/Conditionε¹³C (‰)ε¹⁵N (‰)Reference
DealkylationRhodococcus sp. NI86/21-3.8 ± 0.2Small[16]
Alkaline Hydrolysis (pH 12)Abiotic-5.6 ± 0.1-1.2 ± 0.1[11]
Biodegradation (Wetland)Mixed Cultures-3.2 to -4.3+1.0 to +2.2[10]
Note: Negative ε values indicate that molecules with the lighter isotope (¹²C or ¹⁴N) react faster. A positive ε¹⁵N value indicates an inverse isotope effect.

Visualization of Pathways

Atrazine Biodegradation Pathway

The primary aerobic degradation pathway for atrazine involves a series of hydrolytic steps that sequentially remove the chlorine atom and the two alkyl side chains, ultimately yielding cyanuric acid, which can be further mineralized.[1][3] The ¹⁵N label is conserved within the triazine ring until it is cleaved.

G Atrazine Atrazine-¹⁵N HA Hydroxyatrazine-¹⁵N Atrazine->HA atzA / trzN (Dechlorination) DEA Deethylatrazine-¹⁵N (DEA) Atrazine->DEA N-Dealkylation DIA Deisopropylatrazine-¹⁵N (DIA) Atrazine->DIA N-Dealkylation CA Cyanuric Acid-¹⁵N HA->CA atzB & atzC (Dealkylation) Mineralization Ring Cleavage: ¹⁵NH₃ + CO₂ CA->Mineralization atzD, atzE, atzF

Caption: Key microbial degradation pathways for Atrazine-¹⁵N.

Fates of Atrazine-¹⁵N in the Soil-Plant System

Once Atrazine-¹⁵N is applied, the labeled nitrogen can follow several potential pathways. This diagram illustrates the primary sinks for the ¹⁵N tracer.

G Atrazine Atrazine-¹⁵N Metabolites ¹⁵N-Metabolites Atrazine->Metabolites Degradation MineralizedN Mineralized ¹⁵N (¹⁵NH₄⁺ / ¹⁵NO₃⁻) Metabolites->MineralizedN Mineralization SOM Soil Organic Matter (SOM) ¹⁵N Metabolites->SOM Sequestration Microbes Microbial Biomass ¹⁵N MineralizedN->Microbes Immobilization Plants Plant Uptake (¹⁵N) MineralizedN->Plants Uptake Microbes->SOM Necromass

Caption: Potential fates of nitrogen from Atrazine-¹⁵N in soil.

References

Application Notes and Protocols: Studying Microbial Degradation of Atrazine-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the microbial degradation of the herbicide Atrazine, utilizing a 15N-labeled variant to trace its metabolic fate. The protocols outlined below are designed for researchers in environmental science, microbiology, and toxicology to assess the efficacy of microbial remediation strategies and to understand the environmental persistence and transformation of Atrazine.

Introduction

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a widely used herbicide that can persist in soil and water, posing potential risks to ecosystems and human health.[1][2] Microbial degradation is a key process in the natural attenuation of Atrazine.[3][4][5] Common degradation pathways initiated by microorganisms include N-dealkylation and dechlorination, leading to the formation of various metabolites such as deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[3][5][6] Complete mineralization can ultimately convert the triazine ring to ammonia and carbon dioxide.[3]

The use of 15N-labeled Atrazine (Atrazine-15N) offers a powerful tool to trace the nitrogen from the parent compound through various biotic and abiotic transformation pathways.[7][8][9] This stable isotope probing (SIP) technique allows for the precise quantification of Atrazine degradation rates, the identification of novel metabolites, and the elucidation of the extent to which Atrazine-derived nitrogen is incorporated into microbial biomass.[10][11][12][13] These insights are crucial for developing effective bioremediation strategies and for conducting accurate environmental risk assessments.

Experimental Design

A well-designed experiment is critical for obtaining reliable and reproducible data. The following outlines a typical experimental setup for studying the microbial degradation of this compound in a soil microcosm.

2.1. Experimental Setup: Soil Microcosm

Soil microcosms are controlled laboratory systems that simulate natural soil environments.

  • Objective: To evaluate the degradation of this compound by indigenous soil microorganisms or inoculated microbial consortia under controlled conditions.

  • Experimental Groups:

    • Control Group 1 (Abiotic Control): Sterilized soil + this compound. This group accounts for abiotic degradation processes.

    • Control Group 2 (No Substrate Control): Non-sterilized soil without this compound. This group serves as a baseline for microbial activity.

    • Treatment Group 1 (Indigenous Microbes): Non-sterilized soil + this compound. This group assesses the degradation potential of the native microbial community.

    • Treatment Group 2 (Inoculated Microbes): Sterilized soil + known Atrazine-degrading microbial culture(s) + this compound. This group evaluates the efficacy of specific microorganisms.

  • Replicates: A minimum of three biological replicates should be prepared for each experimental group to ensure statistical significance.

2.2. This compound Application

  • Concentration: The concentration of this compound should be environmentally relevant, typically ranging from 10 to 100 mg/kg of soil, depending on the contamination scenario being modeled.

  • Labeling Position: The position of the 15N label on the Atrazine molecule (ring or side chain) should be chosen based on the specific research question. Ring-labeled this compound is suitable for tracking the fate of the entire triazine structure.

2.3. Incubation Conditions

  • Temperature: Maintain a constant temperature, typically between 20-30°C, to ensure optimal microbial activity.

  • Moisture: Soil moisture should be maintained at 50-60% of the water-holding capacity.

  • Aeration: The microcosms should be incubated under aerobic conditions, unless the study is focused on anaerobic degradation.

2.4. Sampling

  • Time Points: A time-course study should be conducted with sampling at regular intervals (e.g., 0, 7, 14, 28, and 56 days) to monitor the degradation kinetics.

  • Sample Processing: At each time point, soil samples are collected for the analysis of this compound and its metabolites, as well as for microbial community analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Protocol 1: Soil Microcosm Setup

  • Soil Collection and Sieving: Collect soil from the desired location. Air-dry the soil and pass it through a 2-mm sieve to ensure homogeneity.

  • Soil Sterilization (for control and inoculated groups): Autoclave the soil at 121°C for 60 minutes on three consecutive days to eliminate indigenous microorganisms.

  • Microcosm Assembly: Place a known amount of prepared soil (e.g., 100 g) into sterile glass jars or flasks.

  • Moisture Adjustment: Adjust the soil moisture to the desired level with sterile deionized water.

  • This compound Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Evenly spike the soil with the this compound solution and allow the solvent to evaporate in a fume hood.

  • Inoculation (for inoculated group): Inoculate the sterilized soil with a known concentration of the Atrazine-degrading microbial culture.

  • Incubation: Cover the microcosms with gas-permeable lids and incubate under the specified conditions.

3.2. Protocol 2: Extraction of this compound and its Metabolites

  • Sample Collection: At each sampling time point, collect a representative soil sample (e.g., 10 g) from each microcosm.

  • Solvent Extraction: Add an appropriate extraction solvent (e.g., methanol, acetonitrile, or a mixture) to the soil sample.[14]

  • Sonication and Shaking: Sonicate the mixture for 15-30 minutes, followed by shaking on a rotary shaker for 1-2 hours to ensure efficient extraction.

  • Centrifugation: Centrifuge the slurry to separate the soil particles from the solvent extract.

  • Supernatant Collection: Carefully collect the supernatant containing this compound and its metabolites.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas and reconstitute the residue in a smaller volume of a suitable solvent for analysis.

3.3. Protocol 3: Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for the analysis of Atrazine and its metabolites.

  • Chromatographic Separation:

    • HPLC: Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid).[14][15]

    • GC: A capillary column suitable for pesticide analysis should be used. Derivatization may be necessary for polar metabolites to improve their volatility.[16][17]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and its expected 15N-labeled metabolites.[16]

    • Monitor the specific m/z values corresponding to the 15N-labeled parent compound and its degradation products. The mass shift due to the 15N label will differentiate them from their unlabeled counterparts.

  • Quantification: Create calibration curves using certified standards of Atrazine and its primary metabolites. The concentration of the 15N-labeled compounds in the samples can be determined by comparing their peak areas to the calibration curves.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Concentration of this compound and its Major Metabolites in Soil Microcosms Over Time

Time (Days)Treatment GroupThis compound (µg/kg soil)Deethylthis compound (µg/kg soil)Deisopropylthis compound (µg/kg soil)Hydroxythis compound (µg/kg soil)
0Indigenous MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
7Indigenous MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
14Indigenous MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
28Indigenous MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
56Indigenous MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
0Inoculated MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
7Inoculated MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
14Inoculated MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
28Inoculated MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
56Inoculated MicrobesMean ± SDMean ± SDMean ± SDMean ± SD
..................

Table 2: Incorporation of 15N into Microbial Biomass

Time (Days)Treatment GroupTotal Soil 15N (atom %)Microbial Biomass 15N (atom %)
0Indigenous MicrobesMean ± SDMean ± SD
7Indigenous MicrobesMean ± SDMean ± SD
14Indigenous MicrobesMean ± SDMean ± SD
28Indigenous MicrobesMean ± SDMean ± SD
56Indigenous MicrobesMean ± SDMean ± SD
0Inoculated MicrobesMean ± SDMean ± SD
7Inoculated MicrobesMean ± SDMean ± SD
14Inoculated MicrobesMean ± SDMean ± SD
28Inoculated MicrobesMean ± SDMean ± SD
56Inoculated MicrobesMean ± SDMean ± SD
............

Visualizations

Diagrams illustrating the experimental workflow and metabolic pathways are essential for clear communication of the study's design and findings.

Experimental_Workflow A Soil Collection & Sieving B Soil Sterilization (Autoclaving) A->B For sterile controls & inoculated groups C Microcosm Setup (100g soil/jar) A->C B->C D This compound Spiking C->D E Inoculation with Microbial Culture D->E For inoculated group F Incubation (25°C, 60% WHC) D->F E->F G Time-Course Sampling (0, 7, 14, 28, 56 days) F->G H Solvent Extraction & Concentration G->H I HPLC-MS or GC-MS Analysis H->I J Data Analysis I->J

Caption: Experimental workflow for the soil microcosm study.

Atrazine_Degradation_Pathway Atrazine This compound DEA Deethylthis compound (DEA) Atrazine->DEA N-deethylation DIA Deisopropylthis compound (DIA) Atrazine->DIA N-deisopropylation HA Hydroxythis compound (HA) Atrazine->HA Dechlorination-Hydroxylation DDA Didealkylthis compound (DDA) DEA->DDA DEHA Deethylhydroxythis compound DEA->DEHA DIA->DDA DIHA Deisopropylhydroxythis compound DIA->DIHA CA Cyanuric Acid-15N DDA->CA HA->DEHA HA->DIHA DEHA->CA DIHA->CA Mineralization Mineralization (15NH3, CO2) CA->Mineralization Biomass Microbial Biomass-15N Mineralization->Biomass Incorporation

Caption: Common microbial degradation pathways of Atrazine.

References

Application Note: Solid-Phase Extraction (SPE) for Preconcentration of Atrazine-¹⁵N₅ from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the preconcentration of ¹⁵N₅-labeled atrazine (Atrazine-¹⁵N₅) from various water matrices using solid-phase extraction (SPE). The use of stable isotope-labeled atrazine is crucial for isotope dilution methods, which provide high accuracy and precision in quantitative analysis by correcting for matrix effects and procedural losses.[1] This protocol is designed for researchers in environmental science, analytical chemistry, and toxicology, providing a reliable workflow for trace-level analysis of atrazine in environmental samples. The subsequent analysis is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Introduction

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as maize and sugarcane.[1] Due to its persistence and potential to contaminate ground and surface water, monitoring its presence in the environment is of significant importance.[1][4] The use of ¹⁵N-labeled atrazine as an internal standard in isotope dilution analysis is a preferred method for accurate quantification, as it closely mimics the behavior of the native analyte during sample preparation and analysis.[1][5]

Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and cleanup of organic pollutants from aqueous samples.[6] It offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, and ease of automation.[6] This note provides a detailed protocol for the extraction of Atrazine-¹⁵N₅ from water samples using reversed-phase SPE cartridges, such as C18 or polymeric sorbents.[2][3]

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18 (Octadecyl), 500 mg, 6 mL (or similar reversed-phase sorbent)[2][7][8]

  • Atrazine-¹⁵N₅ Standard: 100 µg/mL solution in methanol

  • Methanol (HPLC Grade) [6]

  • Ethyl Acetate (HPLC Grade) [6]

  • Dichloromethane (HPLC Grade) [4]

  • Deionized Water (18.2 MΩ·cm)

  • Nitrogen Gas (High Purity) [6]

  • Glassware: Volumetric flasks, pipettes, autosampler vials

  • SPE Vacuum Manifold

  • Sample Filtration: 0.45 µm glass fiber filters[7]

Sample Preparation
  • Collect water samples in clean, amber glass bottles.

  • Store samples at 4°C until extraction.[6]

  • Allow samples to equilibrate to room temperature before processing.

  • Filter the water samples through a 0.45 µm glass fiber filter to remove any particulate matter.[7]

  • For a 200 mL water sample, spike with the Atrazine-¹⁵N₅ standard solution to achieve the desired concentration for use as an internal standard or for recovery studies.[9]

Solid-Phase Extraction (SPE) Protocol

The following protocol is a generalized procedure. Optimization may be required based on the specific water matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol to activate the sorbent.[6]

    • Finally, rinse the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.[6]

  • Sample Loading:

    • Load the pre-filtered and spiked 200 mL water sample onto the conditioned SPE cartridge.

    • Maintain a steady flow rate of approximately 5-10 mL/min using a vacuum manifold.[4][6] Do not allow the sorbent to dry out during this step.

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar interferences.

    • Dry the cartridge thoroughly under vacuum for 15-20 minutes to remove residual water.[6]

  • Elution:

    • Elute the retained Atrazine-¹⁵N₅ from the cartridge using 5-8 mL of ethyl acetate or a dichloromethane/methanol mixture (e.g., 7:3 v/v).[4][6]

    • Collect the eluate in a clean collection tube. A slow, dropwise flow rate (1-2 mL/min) is recommended to ensure efficient elution.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at room temperature.[6]

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or ethyl acetate) compatible with the analytical instrument (GC-MS or LC-MS/MS).[6]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the SPE of atrazine from water samples. While specific data for Atrazine-¹⁵N₅ is limited, the recovery and detection limits are expected to be very similar to the native atrazine.

Table 1: Recovery of Atrazine using SPE

Sorbent TypeSample MatrixSpiking Level (µg/L)Average Recovery (%)Reference
Graphitized Carbon BlackReagent Water0.74 - 0.8294[4]
Graphitized Carbon BlackSoil Pore Water0.74 - 0.8298[4]
Graphitized Carbon BlackReagent Water7.4 - 8.296[4]
Graphitized Carbon BlackSoil Pore Water7.4 - 8.297[4]
C18 / Cation ExchangeDeionized Water0.1096[10]
Not SpecifiedWaterNot Specified82.5 - 107.6[6]

Table 2: Method Detection and Quantification Limits for Atrazine

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-NPD0.4 ng/LNot Reported[2][11]
GC-ECD2 ng/LNot Reported[2][11]
GC-MS2 ng/LNot Reported[2][11]
GC-ECD3.33 - 6.67 µg/L11.09 - 20.10 µg/L[6]
GC-MSDLower Limit of Validation: 0.10 µg/LNot Reported[10]
LC-MS/MSNot Reported20 ng/L[3]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (200 mL) Filter Filter (0.45 µm) Sample->Filter Spike Spike with Atrazine-¹⁵N₅ Standard Filter->Spike Condition 1. Condition Cartridge (Methanol, Water) Spike->Condition Load 2. Load Sample (5-10 mL/min) Wash 3. Wash Cartridge (Deionized Water) Elute 4. Elute Atrazine-¹⁵N₅ (Ethyl Acetate) Concentrate Concentrate Eluate (Nitrogen Stream) Elute->Concentrate Reconstitute Reconstitute in 1 mL (Methanol) Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for SPE of Atrazine-¹⁵N₅.

Logical_Relationship cluster_steps Key SPE Steps Goal Accurate Quantification of Atrazine-¹⁵N₅ in Water Method Solid-Phase Extraction (SPE) Goal->Method Sorbent Sorbent Selection (e.g., C18) Method->Sorbent Conditioning Sorbent Activation (Methanol) Sorbent->Conditioning Loading Analyte Adsorption Conditioning->Loading Washing Interference Removal Loading->Washing Elution Analyte Desorption (Organic Solvent) Washing->Elution Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Elution->Analysis Analysis->Goal Achieves

Caption: Logical relationship of key steps in the SPE method.

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the preconcentration of Atrazine-¹⁵N₅ from water samples. The use of C18 or similar reversed-phase sorbents demonstrates high recovery rates and allows for the achievement of low detection limits required for environmental monitoring. This application note serves as a comprehensive guide for researchers to implement this technique, enabling accurate and precise quantification of atrazine through isotope dilution methods.

References

Application Notes and Protocols for Atrazine-¹⁵N Incubation Studies in Assessing Soil Microbial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Atrazine-¹⁵N incubation studies to assess soil microbial activity. The use of ¹⁵N-labeled atrazine allows for precise tracing of the herbicide's fate in the soil environment, providing valuable insights into microbial degradation pathways and the incorporation of atrazine-derived nitrogen into microbial biomass.

Introduction

Atrazine, a widely used herbicide, can persist in the soil, potentially impacting non-target organisms and environmental health. Understanding the role of soil microorganisms in atrazine degradation is crucial for assessing its environmental fate and developing bioremediation strategies. Atrazine-¹⁵N incubation studies are powerful tools for elucidating these processes. By labeling the atrazine molecule with the stable isotope ¹⁵N, researchers can track the movement of nitrogen from atrazine into its degradation products and, significantly, into the soil microbial biomass. This provides direct evidence of microbial utilization of atrazine as a nitrogen source, a key indicator of biodegradation.

Key Applications

  • Assessing Atrazine Biodegradation Rates: Determine the half-life and degradation kinetics of atrazine in different soil types and under various environmental conditions.

  • Identifying Degradation Pathways: Trace the formation of ¹⁵N-labeled metabolites to elucidate the primary degradation pathways, such as N-dealkylation and hydroxylation.

  • Quantifying Microbial Assimilation: Measure the incorporation of ¹⁵N from atrazine into soil microbial biomass, providing a direct measure of microbial activity and nutrient cycling.

  • Evaluating Bioremediation Potential: Screen for and characterize microbial communities with enhanced atrazine degradation capabilities.

  • Investigating Environmental Factors: Study the influence of soil properties (e.g., pH, organic matter content) and environmental conditions (e.g., temperature, moisture) on atrazine degradation and microbial activity.

Data Presentation

Table 1: Atrazine Degradation Half-Life in Different Soil Types
Soil TypeAtrazine Half-Life (Days)Reference
Cropped Soil≈2 to 7[1]
Grassland Soils≈8 to ≈22[1]
Chernozem (0-10 cm)30.91[2]
Chernozem (10-20 cm)194.88[2]
Chernozem (20-30 cm)431.51[2]
Al Geraif Soil (28°C)39 to 90[3]
Gerif Soil (28°C)70 to 125[3]
Table 2: Effect of Atrazine on Soil Microbial Parameters
ParameterEffect of Atrazine ApplicationMagnitude of ChangeReference
Microbial BiomassIncrease8.9%[4]
Microbial RespirationIncrease26.77%[4]
Microbial DiversityDecrease4.87%[4]
Enzyme ActivityDecrease24.04%[4]

Experimental Protocols

Protocol 1: Soil Collection and Preparation
  • Soil Sampling: Collect soil samples from the desired depth (e.g., 0-20 cm) using a core sampler. For comparative studies, collect samples from sites with and without a history of atrazine application.

  • Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.

  • Characterization: Analyze the physicochemical properties of the soil, including pH, organic matter content, texture (sand, silt, clay content), and total nitrogen.

  • Pre-incubation: Pre-incubate the soil at the desired temperature and moisture content for a period of 7-10 days to allow the microbial community to stabilize.

Protocol 2: Atrazine-¹⁵N Incubation Study
  • Preparation of Atrazine-¹⁵N Solution: Prepare a stock solution of ¹⁵N-labeled atrazine (e.g., ring-¹⁵N or ethylamino-¹⁵N) in a suitable solvent (e.g., methanol or water). The choice of label position can help distinguish different degradation pathways.

  • Soil Treatment: Place a known amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., 250 mL glass jars).

  • Application of Atrazine-¹⁵N: Apply the Atrazine-¹⁵N solution to the soil to achieve the desired final concentration. Ensure even distribution by thoroughly mixing. Include control samples without atrazine and with unlabeled atrazine.

  • Incubation: Seal the incubation vessels, allowing for gas exchange if monitoring CO₂ evolution. Incubate the soil samples at a constant temperature (e.g., 25°C) in the dark. Maintain soil moisture at a consistent level (e.g., 60% of water-holding capacity) throughout the incubation period.

  • Sampling: Destructively sample the soil at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

Protocol 3: Analysis of Atrazine and its Metabolites
  • Extraction: Extract atrazine and its metabolites from the soil samples using an appropriate solvent, such as methanol or acetonitrile.[4]

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of atrazine and its degradation products.[5] The use of ¹⁵N-labeled standards can improve the accuracy of quantification.[6]

Protocol 4: Analysis of ¹⁵N Incorporation into Microbial Biomass
  • Microbial Biomass Extraction: Extract microbial biomass from the soil samples using the chloroform fumigation-extraction method. This involves fumigating a soil subsample with chloroform to lyse microbial cells and release their contents, which are then extracted with a salt solution (e.g., K₂SO₄). An unfumigated control is also extracted.

  • Nitrogen Analysis: Determine the total nitrogen and ¹⁵N abundance in the extracts from both fumigated and unfumigated samples using an elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS).

  • Calculation: The amount of ¹⁵N incorporated into the microbial biomass is calculated as the difference in ¹⁵N content between the fumigated and unfumigated samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OM, etc.) Soil_Collection->Soil_Characterization Pre_incubation Pre-incubation Soil_Characterization->Pre_incubation Atrazine_Application Application of Atrazine-15N Pre_incubation->Atrazine_Application Incubation_Conditions Controlled Incubation (Temp, Moisture) Atrazine_Application->Incubation_Conditions Time_Series_Sampling Time-Series Sampling Incubation_Conditions->Time_Series_Sampling Atrazine_Extraction Atrazine & Metabolite Extraction Time_Series_Sampling->Atrazine_Extraction Microbial_Biomass_Extraction Microbial Biomass Extraction (Fumigation-Extraction) Time_Series_Sampling->Microbial_Biomass_Extraction HPLC_GCMS HPLC/GC-MS Analysis Atrazine_Extraction->HPLC_GCMS Degradation_Kinetics Degradation Kinetics HPLC_GCMS->Degradation_Kinetics Metabolite_ID Metabolite Identification HPLC_GCMS->Metabolite_ID EA_IRMS 15N Analysis (EA-IRMS) Microbial_Biomass_Extraction->EA_IRMS N_Incorporation 15N Incorporation into Biomass EA_IRMS->N_Incorporation

Caption: Experimental workflow for Atrazine-¹⁵N incubation studies.

Atrazine_Degradation_Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine atzA / trzN (Hydrolytic Dechlorination) Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N-dealkylation N_Isopropylammelide N-isopropylammelide Hydroxyatrazine->N_Isopropylammelide atzB Cyanuric_Acid Cyanuric Acid Deethylatrazine->Cyanuric_Acid Deisopropylatrazine->Cyanuric_Acid N_Isopropylammelide->Cyanuric_Acid atzC Mineralization NH3 + CO2 Cyanuric_Acid->Mineralization atzD / trzD, atzE, atzF (Ring Cleavage)

References

Application Note: Compound-Specific Isotope Analysis (CSIA) of Atrazine-¹⁵N for Source Tracking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrazine, a widely used herbicide, is a common contaminant in ground and surface water. Identifying the sources of atrazine contamination is crucial for effective environmental management and remediation. Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for this purpose. By measuring the ratio of stable nitrogen isotopes (¹⁵N/¹⁴N) in the atrazine molecule, it is possible to differentiate between various atrazine sources and to track its degradation pathways in the environment. This application note provides detailed protocols for the CSIA of atrazine-¹⁵N, intended for researchers, scientists, and environmental professionals.

The principle behind this technique lies in the fact that different manufacturing processes can lead to distinct initial ¹⁵N isotopic signatures in atrazine products. Furthermore, environmental degradation processes, such as microbial degradation or abiotic hydrolysis, cause isotopic fractionation, where atrazine molecules with the lighter ¹⁴N isotope react faster, leading to an enrichment of the heavier ¹⁵N isotope in the remaining atrazine pool.[1][2] By analyzing these isotopic signatures, one can gain insights into the origin and fate of atrazine in the environment.[2]

Key Applications

  • Source Apportionment: Differentiating between atrazine from different manufacturers or production batches.

  • Tracking Contaminant Transport: Following the movement of atrazine plumes in groundwater and surface water.

  • Assessing Degradation: Quantifying the extent of natural attenuation and identifying the dominant degradation pathways (e.g., biotic vs. abiotic).[3][4]

  • Evaluating Remediation Efforts: Monitoring the effectiveness of remediation strategies by observing changes in atrazine's isotopic composition.

Data Presentation

Isotopic Composition of Atrazine from Different Sources

The initial δ¹⁵N value of atrazine can vary depending on the manufacturing process and the starting materials used. While a comprehensive database of all commercial atrazine is not publicly available, representative values can be established through the analysis of technical-grade atrazine from known sources.

Atrazine Source Reported δ¹⁵N (‰ vs. Air) Reference
Technical Grade Atrazine (Manufacturer A)+1.5 ± 0.3Hypothetical Data
Technical Grade Atrazine (Manufacturer B)-0.8 ± 0.2Hypothetical Data
Commercial Formulation 1+1.2 ± 0.4Hypothetical Data
Commercial Formulation 2-0.5 ± 0.3Hypothetical Data

Note: The values presented are for illustrative purposes. Actual values must be determined by analyzing the specific atrazine products relevant to the study area.

Nitrogen Isotope Fractionation (εN) During Atrazine Degradation

Isotope fractionation is quantified by the enrichment factor (ε), which is specific to a particular degradation reaction. A more negative ε value indicates a greater degree of isotopic fractionation.

Degradation Pathway Description Nitrogen Enrichment Factor (εN in ‰) Reference
Biotic Degradation
Hydrolysis (by Arthrobacter aurescens TC1)Enzymatic replacement of Cl with OH+1.7 ± 0.1[1]
Dealkylation (by Rhodococcus sp. NI86/21)Removal of ethyl or isopropyl groupsSmall fractionation[3][4]
Abiotic Degradation
Alkaline Hydrolysis (pH 12)Nucleophilic substitution of Cl with OH-1.2 ± 0.1[5][6]
Photodegradation (Direct)UV light-induced degradationNegligible N fractionation[3][4]
Photodegradation (Indirect)Reaction with photochemically produced reactive speciesVaries[3][4]

Experimental Protocols

Protocol 1: Sample Preparation - Aqueous Samples

This protocol describes the extraction and concentration of atrazine from water samples using Solid-Phase Extraction (SPE).

Materials:

  • Water sample (1 L, collected in amber glass bottles)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Glass vials with Teflon-lined caps

Procedure:

  • Sample Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 L water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum for 30 minutes or with a gentle stream of nitrogen gas.

  • Elution: Elute the atrazine from the cartridge with 5 mL of ethyl acetate into a clean collection vial.

  • Concentration: Concentrate the eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen gas in a water bath at 35-40°C.

  • Storage: Transfer the concentrated extract to a 2 mL autosampler vial and store at 4°C until analysis.

Protocol 2: Sample Preparation - Soil and Sediment Samples

This protocol details the extraction of atrazine from solid matrices.

Materials:

  • Soil/sediment sample (air-dried and sieved)

  • Methanol (pesticide grade)

  • Deionized water

  • Centrifuge and centrifuge tubes (50 mL)

  • Reciprocating shaker

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Homogenize the soil or sediment sample and pass it through a 2 mm sieve. Air dry the sample to a constant weight.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of a methanol/water solution (e.g., 80:20 v/v).

    • Shake the mixture vigorously on a reciprocating shaker for 2 hours.[7]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 15 minutes to separate the soil from the supernatant.

  • Extract Collection: Carefully decant the supernatant into a clean vial.

  • Repeat Extraction: Repeat the extraction process (steps 2.2-2.4) two more times, combining the supernatants.

  • Filtration and Concentration: Filter the combined supernatant through a 0.22 µm syringe filter. Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

  • Cleanup (if necessary): If the extract is complex, a cleanup step using SPE (as described in Protocol 1) may be required.

  • Storage: Transfer the final extract to an autosampler vial and store at 4°C.

Protocol 3: GC-IRMS Analysis for Atrazine-¹⁵N

This protocol outlines the analytical procedure for determining the nitrogen isotopic composition of atrazine using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Instrumentation:

  • Gas Chromatograph (GC) coupled to an Isotope Ratio Mass Spectrometer (IRMS) via a combustion interface.

  • GC column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Combustion reactor (typically containing nickel oxide/copper oxide/platinum) operated at high temperature (e.g., 940-1150°C).[6]

  • Reference N₂ gas with a known isotopic composition.

Analytical Conditions:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Combustion Furnace Temperature: 1000°C.

  • IRMS: Monitor m/z 28, 29, and 30 for N₂.

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the GC-IRMS system is stable and has been calibrated according to the manufacturer's instructions.

    • Analyze a laboratory standard of atrazine with a known δ¹⁵N value to verify accuracy and precision. The standard deviation should be ≤ 0.5‰.

  • Sample Injection: Inject 1-2 µL of the prepared extract (from Protocol 1 or 2) into the GC.

  • Chromatographic Separation: The atrazine is separated from other compounds in the extract on the GC column.

  • Combustion: As the atrazine elutes from the GC column, it passes through the high-temperature combustion furnace and is quantitatively converted to N₂ gas.

  • IRMS Analysis: The N₂ gas is introduced into the IRMS, where the ion beams for m/z 28 (¹⁴N¹⁴N) and 29 (¹⁴N¹⁵N) are measured to determine the ¹⁵N/¹⁴N ratio.

  • Data Processing:

    • The δ¹⁵N values are calculated relative to the calibrated reference N₂ gas and reported in per mil (‰) notation.

    • The raw data is corrected for any instrumental drift and referenced against international standards (e.g., atmospheric N₂).

Visualizations

CSIA_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Water or Soil Sample SPE Solid-Phase Extraction (Water Samples) Sample->SPE Filtration Solvent_Ext Solvent Extraction (Soil Samples) Sample->Solvent_Ext Sieving Concentration Concentration (N2 Evaporation) SPE->Concentration Solvent_Ext->Concentration Centrifugation GC_IRMS GC-IRMS Analysis Concentration->GC_IRMS Combustion High-Temp Combustion (Atrazine -> N2) GC_IRMS->Combustion IRMS Isotope Ratio Measurement (m/z 28, 29) Combustion->IRMS d15N_Value Calculate δ15N Value IRMS->d15N_Value Source_Track Source Tracking (Compare δ15N Signatures) d15N_Value->Source_Track Deg_Assess Degradation Assessment (Rayleigh Plot) d15N_Value->Deg_Assess

Caption: Experimental workflow for Atrazine-¹⁵N CSIA.

Source_Tracking_Logic cluster_sources Potential Atrazine Sources cluster_environment Environmental Samples cluster_interpretation Interpretation Source_A Source A (e.g., Manufacturer 1) δ15N = +1.5‰ Well_1 Contaminated Well 1 Measured δ15N = +1.4‰ Source_A->Well_1 matches Source_B Source B (e.g., Manufacturer 2) δ15N = -0.8‰ Well_2 Contaminated Well 2 Measured δ15N = +0.5‰ Source_B->Well_2 does not directly match Conclusion_1 Well 1 likely impacted by Source A Well_1->Conclusion_1 Conclusion_2 Well 2 shows degradation or mixing of sources Well_2->Conclusion_2

Caption: Logical diagram for atrazine source tracking.

References

Application Notes and Protocols for Atrazine-¹⁵N in Constructed Wetland Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁵N-labeled atrazine (Atrazine-¹⁵N) in constructed wetland research. The use of stable isotope tracers offers an unambiguous method to track the fate, transformation, and distribution of atrazine within complex aquatic ecosystems, overcoming the limitations of traditional concentration-based monitoring.

Application Notes: Tracing the Fate of Atrazine

The herbicide atrazine is a common agricultural micropollutant that poses risks to aquatic environments.[1] Constructed wetlands are engineered ecosystems designed to mitigate such pollutants, but understanding the precise mechanisms and efficiency of atrazine removal is crucial for optimizing their design and operation. Traditional methods that rely solely on monitoring atrazine concentration can find it difficult to distinguish between actual degradation and non-destructive processes like sorption and dilution.[1]

Using Atrazine-¹⁵N, where one or more nitrogen atoms in the atrazine molecule are replaced with the heavy isotope ¹⁵N, allows researchers to:

  • Unambiguously trace the path of the applied atrazine through water, sediment, and plant components of the wetland.

  • Quantify transformation rates by tracking the appearance of the ¹⁵N label in degradation products such as deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[2][3]

  • Determine the primary sinks for atrazine and its metabolites, assessing the roles of microbial degradation, plant uptake, and soil/sediment sequestration.

  • Elucidate biogeochemical pathways by identifying where the nitrogen from the atrazine molecule is incorporated into the ecosystem's nitrogen cycle.

  • Validate removal efficiency by differentiating between permanent removal (degradation) and temporary sequestration.

Quantitative Data Summary

The following tables summarize key data from studies on atrazine fate and degradation in constructed wetlands. This information is critical for designing tracer experiments and interpreting results.

Table 1: Atrazine Removal Efficiency and Half-Life in Constructed Wetlands

Wetland Type & ConditionsInfluent Atrazine Conc. (mg/L)Removal Efficiency (%)Aqueous Half-Life (days)Reference
Hybrid Vertical Flow Wetland (Initial Phase)6.3 ± 1.414.5 - 37.6Not Reported[1]
Hybrid Vertical Flow Wetland (Bioaugmented Phase)9.9 - 30.460.9 - 90.6Not Reported[1]
Subsurface Flow Wetland (Static)Not specifiedNot Reported~17.5[2]
Mesocosm (Targeted 73 µg/L)0.07366 - 7016 - 21[4]
Mesocosm (Targeted 147 µg/L)0.147Not Reported46 - 48[4]
Flow-through Wetland Mesocosms0.015 - 0.075Not Reported8 - 14[5][6]
Agricultural Runoff WetlandVariable~52Not Reported[7]

Table 2: Isotope Fractionation Factors for Atrazine Biodegradation

Data from Compound-Specific Isotope Analysis (CSIA) studies, which measure natural isotopic variations to infer degradation mechanisms. These values indicate the enzymatic pathways active in the system.

Degradation Phase / ConditionCarbon Isotope Enrichment Factor (εC ‰)Nitrogen Isotope Enrichment Factor (εN ‰)Inferred Pathway / Enzyme SystemReference
Wetland Phase II-4.3 ± 0.61.8 ± 0.2Biotic Hydrolysis (AtzA/TrzN-like)[1][8]
Wetland Phase III-3.7 ± 0.62.2 ± 0.3Biotic Hydrolysis (AtzA/TrzN-like)[1][8]
Wetland Phase IV-3.2 ± 0.61.0 ± 0.3Biotic Hydrolysis (AtzA/TrzN-like)[1][8]

Experimental Protocols

This section outlines a generalized protocol for conducting an Atrazine-¹⁵N tracer study in constructed wetland mesocosms.

Protocol 1: Wetland Mesocosm Setup
  • Construction: Assemble mesocosms using appropriate inert materials (e.g., polyvinyl chloride tanks). A two-stage vertical flow system is effective.[8]

  • Substrate: Fill the mesocosms with layers of gravel and sand to mimic a natural wetland substrate.

  • Vegetation: Plant the mesocosms with relevant wetland plant species (e.g., Typha latifolia).

  • Acclimation: Establish a consistent hydraulic flow using a stock water solution (e.g., tap water dechlorinated and amended with basic nutrients). Allow the system to acclimate for several weeks to establish mature microbial communities and plant growth.

  • Bioaugmentation (Optional): To enhance degradation, the system can be bioaugmented with atrazine-degrading microbial cultures.[3]

Protocol 2: Atrazine-¹⁵N Dosing
  • Tracer Preparation: Prepare a stock solution of Atrazine-¹⁵N of known concentration and isotopic enrichment. The specific ¹⁵N-labeled position on the atrazine ring should be chosen based on the research question.

  • Dosing Calculation: Calculate the required volume of the stock solution to achieve the desired final concentration in the mesocosm influent, considering the system's volume and hydraulic retention time. Target concentrations may range from environmentally relevant levels (e.g., 15-75 µg/L)[5][6] to higher concentrations for studying degradation kinetics.

  • Application: Introduce the Atrazine-¹⁵N tracer into the system via the influent water. This can be done as a single pulse dose or as a continuous feed over a set period to simulate different runoff scenarios.

Protocol 3: Sample Collection
  • Sampling Points: Designate sampling ports at the inflow, outflow, and at intermediate points along the flow path of the wetland.[1]

  • Sampling Frequency: Collect samples at regular intervals (e.g., 0, 2, 6, 12, 24, 48, 96 hours, and then weekly) to capture the dynamics of atrazine transformation and transport.

  • Sample Types:

    • Water: Collect aqueous samples from each port. Filter immediately (e.g., using a 0.8 µm filter) to remove suspended particles.[8]

    • Sediment: Collect sediment cores from the top 5 cm of the substrate at designated locations.

    • Plant Tissue: Collect representative samples of plant roots and shoots.

  • Sample Preservation: Store all samples frozen (-20°C) and protected from light prior to analysis to prevent further degradation.

Protocol 4: Sample Preparation and Analysis
  • Extraction from Water:

    • Use Solid Phase Extraction (SPE) with graphitized carbon-black or C18 cartridges to isolate atrazine and its metabolites from water samples.[9][10]

    • Elute the analytes from the cartridges using appropriate solvents (e.g., ethyl acetate followed by dichloromethane/methanol).[9]

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Extraction from Sediment/Plant Tissue:

    • Perform solvent extraction (e.g., using methanol/water mixtures) on homogenized sediment or plant tissue samples.

    • Clean up the extracts as needed to remove interfering matrix components.

  • Quantification of Atrazine and Metabolites:

    • Analyze the extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][10][11]

    • A C18 column is suitable for HPLC separation.[1][8]

    • Quantify concentrations by comparing peak areas to those of certified analytical standards for atrazine, DEA, DIA, and HA.

  • ¹⁵N Isotope Analysis:

    • Analyze the extracts, dried plant tissue, and dried sediment for ¹⁵N enrichment using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).

    • For compound-specific analysis of ¹⁵N in atrazine and its metabolites, use a Gas Chromatograph coupled via a combustion interface to an IRMS (GC-C-IRMS).

    • Calculate the recovery of the ¹⁵N tracer in each pool (e.g., water, sediment, plants, specific metabolites) to determine the mass balance and fate of the applied atrazine.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the biogeochemical fate of Atrazine-¹⁵N in a constructed wetland.

G cluster_setup Phase 1: Setup & Acclimation cluster_exp Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation n1 Construct Mesocosm n2 Add Substrate (Gravel, Sand) n1->n2 n3 Plant Vegetation n2->n3 n4 Acclimate System (Establish Flow) n3->n4 n5 Prepare & Apply Atrazine-15N Dose n4->n5 n6 Collect Samples (Water, Sediment, Plant) Over Time n5->n6 n7 Sample Extraction (SPE / Solvent) n6->n7 n8 Quantification (HPLC / GC-MS) n7->n8 n9 15N Isotope Analysis (EA-IRMS / GC-C-IRMS) n7->n9 n10 Calculate 15N Recovery & Mass Balance n8->n10 n9->n10 n11 Determine Transformation Rates & Pathways n10->n11 n12 Identify Atrazine Sinks (Degradation, Uptake, Sorption) n11->n12

Caption: Experimental workflow for an Atrazine-¹⁵N tracer study in a constructed wetland mesocosm.

G cluster_processes Biogeochemical Fates cluster_products Transformation Products atrazine This compound in Water Column degradation Microbial Degradation (15N retained in metabolites) atrazine->degradation Biodegradation uptake Plant Uptake (15N incorporated into biomass) atrazine->uptake sorption Sorption (15N bound to sediment / organic matter) atrazine->sorption dea Deethylthis compound (DEA) degradation->dea dia Deisopropylthis compound (DIA) degradation->dia ha Hydroxythis compound (HA) degradation->ha mineralization Mineralization (e.g., 15NH4+) uptake->mineralization Senescence & Decomposition sorption->degradation Desorption dea->mineralization dia->mineralization ha->mineralization

Caption: Potential biogeochemical pathways and fates of Atrazine-¹⁵N in a constructed wetland.

References

Troubleshooting & Optimization

Correcting for isotopic dilution in Atrazine-15N stable isotope probing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ¹⁵N-labeled atrazine in stable isotope probing (SIP) experiments. The focus is on understanding and addressing the challenge of isotopic dilution.

Frequently Asked Questions (FAQs)

Q1: What is Atrazine-¹⁵N Stable Isotope Probing (SIP)?

A1: Atrazine-¹⁵N SIP is a powerful technique used to identify microorganisms in a complex environmental sample that are actively assimilating nitrogen from the herbicide atrazine. In this method, researchers introduce atrazine that has been synthesized with a heavy isotope of nitrogen (¹⁵N) into a sample (e.g., soil or water). Microorganisms that use atrazine as a nitrogen source will incorporate the ¹⁵N into their cellular components, such as DNA, RNA, or proteins. These labeled biomolecules become denser than their unlabeled counterparts (containing the common ¹⁴N isotope). Using a technique called isopycnic centrifugation, the "heavy" ¹⁵N-labeled biomolecules can be separated from the "light" ¹⁴N-unlabeled biomolecules. By analyzing the organisms associated with the heavy fractions, researchers can identify the specific microbes responsible for atrazine degradation and nitrogen assimilation.

Q2: What is isotopic dilution and why is it a problem in Atrazine-¹⁵N SIP?

A2: Isotopic dilution is a key challenge in Atrazine-¹⁵N SIP experiments. It occurs when atrazine-degrading microorganisms assimilate nitrogen from other, unlabeled (¹⁴N) sources present in the environment in addition to the ¹⁵N-labeled atrazine. Common competing nitrogen sources in agricultural soils include ammonium, nitrate, and organic nitrogen.[1][2] When microbes utilize these unlabeled nitrogen sources, the overall ¹⁵N enrichment in their biomass is reduced or "diluted."[3] This can lead to a situation where the ¹⁵N incorporation is insufficient to cause a detectable shift in the buoyant density of their DNA or RNA, making it difficult or impossible to separate them from the unlabeled microbial community during centrifugation.[3][4] Consequently, this can lead to false-negative results, where atrazine-degrading organisms are present and active but are not identified.

Q3: How can I determine if isotopic dilution is affecting my experiment?

A3: Determining the extent of isotopic dilution requires careful experimental design. A common approach is to run parallel experiments with and without the addition of unlabeled nitrogen sources. By measuring the incorporation of ¹⁵N into the target microbial biomass or specific biomolecules (like DNA) under these different conditions, you can quantify the effect of competing nitrogen sources. Additionally, measuring the concentration of bioavailable, unlabeled nitrogen (e.g., ammonium and nitrate) in your environmental sample at the beginning and end of the incubation period can provide an indication of the potential for isotopic dilution.

Q4: Is there a standard mathematical correction for isotopic dilution in Atrazine-¹⁵N SIP?

A4: Currently, there is no universally accepted, standardized mathematical formula to correct for isotopic dilution in Atrazine-¹⁵N SIP for the purpose of identifying novel degraders. The complexity of microbial nitrogen metabolism and the variability of environmental conditions make a simple correction challenging. However, principles from isotope pool dilution methods can be adapted to estimate the gross rates of nitrogen assimilation from different sources if sufficient measurements are taken.[5][6][7] For most SIP studies focused on identification, the primary goal is to minimize isotopic dilution through experimental design rather than to correct for it mathematically.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No detectable "heavy" DNA/RNA peak after centrifugation. 1. Significant Isotopic Dilution: High concentrations of competing nitrogen sources (ammonium, nitrate) in the sample are diluting the ¹⁵N label.[1][2] 2. Low Atrazine Degradation: The microbial community is not actively degrading atrazine and assimilating its nitrogen. 3. Insufficient Incubation Time: The incubation period was too short for significant ¹⁵N incorporation. 4. Low ¹⁵N Enrichment of Atrazine: The starting material was not sufficiently enriched in ¹⁵N.1. Minimize Competing N Sources: If possible, use a defined medium with ¹⁵N-atrazine as the sole nitrogen source. For environmental samples, consider pre-incubation without added nitrogen to deplete ambient pools. 2. Confirm Atrazine Degradation: Use analytical methods like HPLC or GC-MS to measure the disappearance of atrazine over time.[3][8] 3. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation period for ¹⁵N incorporation. 4. Verify Isotopic Enrichment: Confirm the atom % ¹⁵N of your labeled atrazine using mass spectrometry.
Smearing of DNA/RNA in the gradient instead of a distinct heavy peak. 1. Cross-feeding: Primary atrazine degraders release ¹⁵N-labeled metabolites that are then assimilated by other microbes. 2. Partial ¹⁵N Incorporation: Widespread but low-level assimilation of ¹⁵N across many species due to isotopic dilution. 3. DNA/RNA Shearing: The extraction process may have sheared the nucleic acids, leading to a broad distribution in the gradient.1. Shorten Incubation Time: Use the shortest possible incubation time that still allows for detectable labeling of the primary degraders. 2. Increase ¹⁵N-Atrazine Concentration: A higher concentration of the labeled substrate may increase the ¹⁵N incorporation in the primary degraders relative to other community members. 3. Gentle DNA/RNA Extraction: Use a gentle extraction method to minimize shearing of high molecular weight nucleic acids.
"Heavy" peak is present but contains DNA/RNA from known non-degraders. 1. Contamination: Contamination of the heavy fraction with DNA/RNA from the much larger unlabeled peak during fractionation. 2. Cross-feeding: As mentioned above, non-degraders may be assimilating ¹⁵N-labeled metabolites.1. Careful Fractionation: Be meticulous when collecting fractions from the gradient to avoid cross-contamination. 2. Confirm Assimilation: If possible, use complementary techniques like NanoSIMS or RAMAN-microspectroscopy to visualize ¹⁵N uptake at the single-cell level.

Data Presentation

Example Data: Impact of Ammonium on ¹⁵N Incorporation

The following table illustrates hypothetical data from an Atrazine-¹⁵N SIP experiment, demonstrating the effect of a competing nitrogen source (ammonium) on the incorporation of ¹⁵N into the DNA of a known atrazine-degrading bacterial population.

Experimental Condition Initial Atrazine Conc. (µg/g soil) Initial NH₄⁺-N Conc. (µg/g soil) Final Atrazine Degraded (%) Atom % ¹⁵N in Degrader DNA Buoyant Density (g/mL) of Degrader DNA
Control (No added NH₄⁺) 50295%45%1.735
High Ammonium 505080%5%1.726

This is example data provided for illustrative purposes.

Experimental Protocols

Protocol 1: Atrazine-¹⁵N DNA-SIP Experiment

This protocol outlines a typical workflow for an Atrazine-¹⁵N DNA-SIP experiment with soil.

  • Preparation of Labeled Microcosms:

    • Prepare two sets of microcosms:

      • Labeled: Soil amended with ¹⁵N-atrazine (e.g., 99 atom % ¹⁵N).

      • Control: Soil amended with unlabeled ¹⁴N-atrazine.

    • The atrazine should be dissolved in a minimal volume of a suitable solvent (e.g., acetone) and added to the soil. Allow the solvent to evaporate completely.

    • Adjust the soil moisture to an optimal level (e.g., 60% water-holding capacity) with sterile water.

    • Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 7-21 days).

  • DNA Extraction:

    • At the end of the incubation, extract total DNA from both the ¹⁵N-labeled and ¹⁴N-control soil samples. Use a high-yield soil DNA extraction kit that provides high molecular weight DNA.

  • Isopycnic Centrifugation:

    • Prepare a cesium chloride (CsCl) gradient solution with a starting density of approximately 1.725 g/mL.[5]

    • Add a known amount of DNA (e.g., 1-5 µg) to the CsCl solution.

    • Transfer the mixture to ultracentrifuge tubes and centrifuge at high speed (e.g., >170,000 x g) for a sufficient time to form a stable density gradient (e.g., >40 hours).[5]

  • Fractionation and DNA Recovery:

    • After centrifugation, carefully fractionate the gradient by displacing the liquid from the bottom of the tube and collecting small, equal-volume fractions.

    • Measure the buoyant density of each fraction using a refractometer.

    • Precipitate the DNA from each fraction using polyethylene glycol (PEG) or isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend it in a small volume of sterile water or TE buffer.

  • Analysis of DNA Fractions:

    • Quantify the amount of DNA in each fraction.

    • Use quantitative PCR (qPCR) targeting the 16S rRNA gene to identify the distribution of bacterial DNA across the gradient for both the ¹⁵N-labeled and ¹⁴N-control samples.

    • Identify the "heavy" fractions in the ¹⁵N-labeled sample by observing a shift in the DNA distribution to a higher buoyant density compared to the control.

    • Analyze the microbial community composition in the heavy fractions using next-generation sequencing (e.g., 16S rRNA gene amplicon sequencing) to identify the atrazine-assimilating organisms.

Protocol 2: Assessing the Potential for Isotopic Dilution
  • Experimental Setup:

    • Prepare multiple treatment groups:

      • Treatment 1 (Baseline): Soil + ¹⁵N-Atrazine.

      • Treatment 2 (Low N): Soil + ¹⁵N-Atrazine + low concentration of unlabeled NH₄NO₃.

      • Treatment 3 (High N): Soil + ¹⁵N-Atrazine + high concentration of unlabeled NH₄NO₃.

      • Include corresponding ¹⁴N-atrazine controls for each treatment.

  • Incubation and Sampling:

    • Incubate all treatments under the same conditions.

    • At the end of the incubation period, sample each microcosm for:

      • Residual atrazine concentration (by HPLC or GC-MS).

      • Inorganic nitrogen (NH₄⁺ and NO₃⁻) concentrations.

      • Total microbial biomass DNA extraction.

  • Analysis:

    • Extract total DNA from all samples.

    • Instead of fractionation, analyze the bulk DNA from each treatment for ¹⁵N enrichment using an Isotope Ratio Mass Spectrometer (IRMS).

    • Calculate the atom % ¹⁵N in the total DNA for each treatment.

  • Interpretation:

    • Compare the atom % ¹⁵N in the DNA from Treatments 1, 2, and 3. A significant decrease in ¹⁵N enrichment with increasing addition of unlabeled nitrogen confirms that isotopic dilution is occurring and provides a semi-quantitative measure of its impact.

Visualizations

Atrazine_SIP_Workflow cluster_prep Microcosm Preparation cluster_extraction Biomolecule Extraction cluster_separation Separation cluster_analysis Analysis prep1 Soil Sample prep2 Add ¹⁵N-Atrazine (Labeled) prep1->prep2 prep3 Add ¹⁴N-Atrazine (Control) prep1->prep3 prep4 Incubate prep2->prep4 prep3->prep4 ext1 Total DNA Extraction prep4->ext1 sep1 Isopycnic Centrifugation (CsCl Gradient) ext1->sep1 sep2 Fractionation sep1->sep2 an1 Quantify DNA in Fractions sep2->an1 an2 Identify Heavy Fractions (¹⁵N-labeled DNA) an1->an2 an3 Community Analysis (e.g., 16S Sequencing) an2->an3 result Identify Atrazine Assimilators an3->result

Caption: Experimental workflow for Atrazine-¹⁵N Stable Isotope Probing (SIP).

Isotopic_Dilution_Logic cluster_inputs Available Nitrogen Pools cluster_process Microbial Assimilation cluster_outputs Resulting Biomass & SIP Outcome N15_Atz ¹⁵N-Atrazine Microbe Atrazine Degrader N15_Atz->Microbe Assimilation N14_Other Ambient ¹⁴N (NH₄⁺, NO₃⁻, Organic N) N14_Other->Microbe Competitive Assimilation High_Enrich High ¹⁵N Enrichment in Biomass (DNA) Microbe->High_Enrich Scenario 1: Low Ambient ¹⁴N Low_Enrich Low ¹⁵N Enrichment in Biomass (DNA) Microbe->Low_Enrich Scenario 2: High Ambient ¹⁴N Success Successful SIP: Heavy DNA is Separable High_Enrich->Success Failure Failed SIP: No Detectable Shift Low_Enrich->Failure

Caption: The impact of isotopic dilution on Atrazine-¹⁵N SIP experiments.

References

Minimizing background interference in Atrazine-15N mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in Atrazine-15N mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for accurate quantification in mass spectrometry.[1] Since it has nearly identical chemical and physical properties to the native atrazine, it co-elutes and experiences similar ionization effects in the mass spectrometer's source.[1] This allows for correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate results.[2]

Q2: What are the most common sources of background interference in atrazine analysis?

A2: Common sources of background interference include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., soil, water, biological fluids) can suppress or enhance the ionization of atrazine, affecting signal intensity.[3][4]

  • Solvent and Reagent Contamination: Impurities in solvents, reagents, or water can introduce background ions. It is crucial to use high-purity, LC-MS grade solvents and reagents.[5]

  • Sample Preparation: Contaminants can be introduced from plasticware, glassware, or solid-phase extraction (SPE) cartridges.[6]

  • LC-MS System Contamination: Carryover from previous injections, contaminated tubing, or a dirty ion source can lead to persistent background noise.[5]

  • Mobile Phase Additives: While often necessary for good chromatography, additives like formic acid or ammonium formate can contribute to background ions if not used at the appropriate concentration and purity.[7]

Q3: I am observing a signal at the m/z of my this compound internal standard even in my blank samples. What could be the cause?

A3: This could be due to carryover from a previous high-concentration sample. Ensure your autosampler wash procedure is adequate between injections. It is also possible that your this compound standard has a low level of unlabeled atrazine as an impurity. Always check the certificate of analysis for your standard's isotopic purity.

Q4: My calibration curve for atrazine is non-linear. Could isotopic interference be the cause?

A4: Yes, this is a possibility, especially at high atrazine concentrations relative to the internal standard. This phenomenon, known as "crosstalk," occurs when the natural isotopic abundance of the unlabeled atrazine contributes to the signal of the this compound standard.[8] This is more pronounced for molecules containing elements with multiple isotopes, like the chlorine in atrazine.[8] To mitigate this, you can try monitoring a less abundant but non-interfering isotope of the internal standard or apply a mathematical correction to your data.[1]

Troubleshooting Guides

Problem 1: High Background Noise in the Chromatogram

High background noise can significantly impact the signal-to-noise ratio and the limit of detection for atrazine.

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents 1. Prepare fresh mobile phases using LC-MS grade solvents and additives. 2. Run a blank gradient with the new mobile phase to check for background peaks.
LC-MS System Contamination 1. Perform a system bake-out or "steam cleaning" by running a high-organic mobile phase at an elevated temperature (follow instrument manufacturer's guidelines). 2. Clean the ion source, paying attention to the capillary and cone.
Matrix Effects 1. Improve sample cleanup using a more selective Solid Phase Extraction (SPE) protocol. 2. Dilute the sample extract to reduce the concentration of matrix components.
Inappropriate Mobile Phase Additives 1. Optimize the concentration of additives like formic acid or ammonium formate. 2. Ensure the additives are of high purity.
Problem 2: Low Recovery of Atrazine during Sample Preparation

Low recovery of atrazine during solid-phase extraction (SPE) is a common issue that can lead to inaccurate quantification.

Potential Cause Troubleshooting Steps
Improper SPE Cartridge Conditioning 1. Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. The sorbent must be fully wetted.[9]
Sample Breakthrough during Loading 1. Check if the sample loading flow rate is too high.[10] 2. The sample solvent may be too strong, causing the analyte to pass through without retention.[10] 3. The sorbent mass may be insufficient for the sample volume or analyte concentration.[10]
Analyte Loss during Washing 1. The wash solvent may be too strong, prematurely eluting the atrazine. Use a weaker wash solvent.[10]
Incomplete Elution 1. The elution solvent may not be strong enough to desorb atrazine from the sorbent. Increase the solvent strength or volume.[6] 2. Ensure the pH of the elution solvent is appropriate to keep atrazine in a non-ionized state for reversed-phase sorbents.[6]

Experimental Protocols

Solid-Phase Extraction (SPE) for Atrazine in Water Samples

This protocol is a general guideline for the extraction of atrazine from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol through the cartridge, followed by 10 mL of deionized water. Do not allow the cartridge to dry out.[11]

  • Sample Loading: Pass the water sample (e.g., 100 mL, acidified to pH ~3) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 15-20 minutes to remove excess water.

  • Elution: Elute the atrazine from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Quantitative Data

Table 1: Comparison of Sample Preparation Methods for Atrazine Recovery
Method Matrix Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERSMaize CobAtrazine94 - 115< 5[12]
Ultrasonic ExtractionMaize CobAtrazine100 - 104< 5[12]
QuEChERSSoilAtrazine89 - 101< 5[12]
Ultrasonic ExtractionSoilAtrazine91 - 97< 5[12]
SPEReagent WaterAtrazine94Not Specified[11]
SPESoil Pore WaterAtrazine98Not Specified[11]
Table 2: Optimized MS/MS Parameters for Atrazine Analysis
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Atrazine216.1174.120[2]
Atrazine216.1104.135[2]
Atrazine-13C3219.1177.120[2]
Desethylatrazine (DEA)188.1146.120[2]
Desisopropylatrazine (DIA)174.1132.120[2]
Hydroxyatrazine (HA)198.1156.120[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Water Sample Spike Spike with this compound Sample->Spike Internal Standard Addition SPE Solid-Phase Extraction (SPE) Spike->SPE Sample Loading Elute Elution SPE->Elute Analyte Elution Evap Evaporation & Reconstitution Elute->Evap Concentration LC LC Separation Evap->LC Injection MS MS/MS Detection (MRM) LC->MS Ionization Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start High Background Noise Observed CheckSolvents Are solvents/reagents LC-MS grade and fresh? Start->CheckSolvents YesSolvents Yes CheckSolvents->YesSolvents NoSolvents No CheckSolvents->NoSolvents CheckSystem Is the LC-MS system clean? YesSolvents->CheckSystem PrepareNew Prepare fresh mobile phases NoSolvents->PrepareNew PrepareNew->CheckSystem YesSystem Yes CheckSystem->YesSystem NoSystem No CheckSystem->NoSystem CheckMatrix Are matrix effects suspected? YesSystem->CheckMatrix CleanSystem Perform system cleaning/maintenance NoSystem->CleanSystem CleanSystem->CheckMatrix YesMatrix Yes CheckMatrix->YesMatrix NoMatrix No CheckMatrix->NoMatrix ImproveCleanup Improve sample cleanup (e.g., SPE optimization) or dilute sample YesMatrix->ImproveCleanup ContactSupport Contact Instrument Support NoMatrix->ContactSupport ProblemResolved Problem Resolved ImproveCleanup->ProblemResolved ImproveCleanup->ContactSupport

Caption: Troubleshooting logic for high background noise.

atrazine_fragmentation Atrazine Atrazine [M+H]+ = m/z 216.1 Frag1 m/z 174.1 Atrazine->Frag1 - C3H6 (Propene) Frag3 m/z 104.1 Atrazine->Frag3 - C2H5N-C3H6 (Ethylamine + Propene) Frag2 m/z 132.1 Frag1->Frag2 - C3H6 (Propene) Frag4 m/z 96.1 Frag1->Frag4 - C3H5NCl (Chloroisopropylamine)

References

Technical Support Center: Atrazine-¹⁵N Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction recovery of Atrazine-¹⁵N from complex matrices such as soil, water, and biological tissues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Atrazine-¹⁵N, offering potential causes and solutions to enhance recovery rates.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low recovery of Atrazine-¹⁵N from soil samples. Strong sorption to soil organic matter: Atrazine can bind tightly to soil components, especially in soils with high organic content.[1] Inefficient extraction solvent: The solvent may not be strong enough to desorb the analyte from the soil matrix.Increase extraction temperature: Batch extraction at 75°C with methanol-water (80:20) has been shown to significantly improve yields compared to room temperature methods.[1] Optimize extraction solvent: A mixture of methanol and water (e.g., 80:20) is often more effective than methanol alone.[1] For some soil types, acetonitrile:water can also be effective.[2] Employ advanced extraction techniques: Consider Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) for more exhaustive extraction from challenging soil matrices.[3][4]
Poor recovery of Atrazine-¹⁵N and its polar metabolites from water samples. Inefficient solid-phase extraction (SPE) sorbent: Standard C18 silica packings may not efficiently retain more polar metabolites like desethylatrazine (DEA) and deisopropylatrazine (DIA).[5] Sample pH not optimized: The pH of the water sample can affect the retention of atrazine and its metabolites on the SPE cartridge.Use graphitized carbon-black (GCB) SPE cartridges: GCB has been shown to be more efficient than C18 for sorbing polar atrazine degradation products.[5] Adjust sample pH: For a method determining atrazine and its dealkylated metabolites, adjusting the water sample to pH 3-4 before loading onto SPE cartridges (C18 and C18/cation exchange) can improve recovery.[6]
Variable and inconsistent recovery results. Matrix effects: Co-extracted matrix components can interfere with the analytical signal, causing suppression or enhancement.[7][8] This is a significant issue in LC-MS/MS analysis.[7][8] Non-equilibrium sorption: Weathered residues in field samples may be more difficult to extract than freshly spiked samples.[1]Incorporate a cleanup step: Dispersive SPE (dSPE) cleanup, as used in the QuEChERS method, can help remove interfering matrix components.[9][10] Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects. Employ isotopically labeled internal standards: The use of an internal standard, such as a deuterated analog, can help correct for recovery losses and matrix effects.[11]
Difficulty in extracting hydroxylated atrazine metabolites. High polarity of hydroxylated metabolites: These compounds have increased water solubility and are difficult to extract with less polar solvents.[12]Use a more polar co-solvent in SFE: Supercritical CO₂ alone is not effective. The addition of modifiers like methanol is necessary.[12] Employ enhanced-fluidity liquid extraction: Ternary mixtures of water/methanol/CO₂ have shown the best recoveries for hydroxylated metabolites.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient extraction method for Atrazine-¹⁵N from soil?

A1: The efficiency of the extraction method can depend on the soil type and the age of the residue. For weathered residues in field soils, a batch extraction at 75°C with 80:20 methanol-water has been shown to provide significantly higher yields than standard room temperature shaking or Soxhlet extraction.[1] For a more rapid and automated approach, Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are powerful techniques.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a widely used and efficient procedure for multi-residue pesticide analysis in soil.[10]

Q2: How can I improve the extraction of Atrazine-¹⁵N and its polar metabolites from water?

A2: For water samples, Solid-Phase Extraction (SPE) is a common and effective technique. To improve the recovery of atrazine and its more polar degradation products, consider using graphitized carbon-black (GCB) SPE cartridges, as they have demonstrated better retention for these compounds compared to traditional C18 sorbents.[5] Adjusting the sample pH to 3-4 before extraction can also enhance recovery.[6]

Q3: What are matrix effects and how can I minimize them?

A3: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-extracted components from the sample matrix.[7][8] This is a common challenge in LC-MS/MS analysis.[7][8] To minimize matrix effects, you can:

  • Implement a sample cleanup step: Techniques like dispersive SPE (dSPE), as used in the QuEChERS method, can remove many interfering compounds.[9][10]

  • Use matrix-matched calibration: Preparing your calibration standards in a blank matrix extract helps to compensate for the signal alteration.

  • Utilize an isotopically labeled internal standard: An internal standard that behaves similarly to the analyte during extraction and analysis can correct for variations in signal intensity.[11]

Q4: Is Supercritical Fluid Extraction (SFE) a good method for Atrazine-¹⁵N?

A4: Yes, SFE with carbon dioxide is a viable technique for extracting atrazine. For atrazine itself, unmodified supercritical CO₂ can yield high recoveries.[13] However, for more polar metabolites, especially hydroxylated ones, the addition of a co-solvent modifier like acetone, acetonitrile, or methanol is necessary to achieve good extraction efficiency.[4][12] SFE is also considered a more environmentally friendly method due to the reduced use of organic solvents.[14]

Q5: What is the QuEChERS method and is it suitable for Atrazine-¹⁵N extraction?

A5: QuEChERS is a sample preparation method that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves an initial extraction and partitioning step with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[9][10] The QuEChERS method is well-suited for the analysis of atrazine and other pesticide residues in a wide variety of matrices, including soil and agricultural products.[10][15] It is known for its speed, simplicity, and effectiveness in removing interfering matrix components.[9]

Quantitative Data Summary

The following tables summarize the recovery data for various Atrazine extraction methods from different matrices.

Table 1: Atrazine Extraction Recovery from Soil

Extraction MethodMatrixSolvent/ConditionsRecovery (%)Reference
Batch ExtractionField SoilMethanol-Water (80:20), 75°C1.7-1.8 times higher than room temp. shaking[1]
Wrist-Action ShakerLoam SoilMethanol:Water with SPE cleanup>60% for metabolites[2]
SonicationLoam SoilAcetonitrile:Water with SPE cleanup>60% for dealkylated metabolites[2]
Dispersive Solid Phase Micro-ExtractionField SoilNot specified87.9% (for 10 ppm spike)[16]
QuEChERSSoilAcetonitrile89 - 101%[15]
Ultrasonic ExtractionSoilNot specified91 - 97%[15]

Table 2: Atrazine Extraction Recovery from Water

Extraction MethodMatrixSorbent/ConditionsRecovery (%)Reference
Solid-Phase Extraction (SPE)Reagent WaterGraphitized Carbon-Black94% (at 0.74-0.82 µg/L)[5]
Solid-Phase Extraction (SPE)Soil Pore WaterGraphitized Carbon-Black98% (at 0.74-0.82 µg/L)[5]
Solid-Phase Extraction (SPE)Surface WaterC18 & C18/Cation Exchange94% (for Atrazine)[17]
Solid-Phase Extraction (SPE)UrineOn-line SPE-HPLC-MS/MS87 - 112%[18]
Dispersive Solid Phase Micro-ExtractionWaterNot specified85% (for 20 ppb spike)[16]

Table 3: Atrazine Extraction Recovery using Advanced Techniques

Extraction MethodMatrixCo-solvent/ConditionsRecovery (%)Reference
Supercritical Fluid Extraction (SFE)EggsUnmodified CO₂, 10000 psi, 50°C90.4%[13]
Supercritical Fluid Extraction (SFE)Spiked SedimentTernary mixture of H₂O/Methanol/CO₂Better than Soxhlet[12]
Pressurized Liquid Extraction (PLE)Spiked SoilIn situ derivatization93% (for 50 mg/kg spike)[3]

Experimental Protocols

Solid-Phase Extraction (SPE) for Atrazine and Metabolites in Water

This protocol is based on a method using graphitized carbon-black cartridges for improved recovery of polar metabolites.[5]

  • Cartridge Conditioning:

    • Sequentially wash a Supelclean ENVI-Carb SPE cartridge (0.25 g graphitized carbon black) with 6 mL each of dichloromethane, dichloromethane/methanol (7:3, v/v), methanol, and HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pump the 100-175 mL water sample through the conditioned cartridge at a rate of 2-3 mL/min. Ensure the cartridge does not go dry.

  • Cartridge Drying:

    • After sample loading, remove interstitial water by using a vacuum aspirator for 3-5 minutes.

  • Elution:

    • Immediately elute the analytes by gravity draining with 3 mL of ethyl acetate (fraction 1).

    • Follow with 8 mL of dichloromethane/methanol (7:3, v/v) (fraction 2).

  • Drying and Concentration:

    • Pass the ethyl acetate fraction through an anhydrous sodium sulfate column to remove any residual water.

    • Combine the fractions, solvent exchange into acetonitrile, and evaporate to the desired volume under a stream of nitrogen.

QuEChERS Method for Atrazine in Soil

This is a general protocol for the QuEChERS method, which can be adapted for Atrazine-¹⁵N extraction from soil.[9][10]

  • Sample Homogenization and Extraction:

    • Weigh 15 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate amount of internal standard.

    • Add the QuEChERS AOAC Method packet containing 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.

    • Shake vigorously for 1 minute.

    • Centrifuge at >1,500 rcf for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer the supernatant to a 2 mL dSPE tube containing anhydrous MgSO₄ and a sorbent (e.g., PSA - primary secondary amine) to remove interferences.

    • Vortex or shake vigorously for 30 seconds.

    • Centrifuge for 1 minute at >1,500 rcf.

  • Analysis:

    • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

experimental_workflow_spe cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction cond1 Wash with Dichloromethane cond2 Wash with Dichloromethane/Methanol cond1->cond2 cond3 Wash with Methanol cond2->cond3 cond4 Wash with HPLC Water cond3->cond4 load Load Water Sample (2-3 mL/min) cond4->load Conditioned Cartridge dry_cartridge Dry Cartridge (Vacuum) load->dry_cartridge elute1 Elute with Ethyl Acetate dry_cartridge->elute1 elute2 Elute with Dichloromethane/Methanol elute1->elute2 dry_eluate Dry Eluate (Na₂SO₄) elute2->dry_eluate Combined Eluates concentrate Concentrate (Nitrogen Stream) dry_eluate->concentrate analysis Analysis (GC/MS or LC/MS) concentrate->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Atrazine-¹⁵N.

experimental_workflow_quechers cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup sample 15g Homogenized Soil add_solvent Add 15mL Acetonitrile (1% Acetic Acid) sample->add_solvent add_salts Add QuEChERS Salts (MgSO₄, NaOAc) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (>1,500 rcf, 1 min) shake->centrifuge1 transfer Transfer Supernatant to dSPE Tube centrifuge1->transfer Supernatant vortex Vortex (30 sec) transfer->vortex centrifuge2 Centrifuge (>1,500 rcf, 1 min) vortex->centrifuge2 analysis Analysis (LC-MS/MS or GC-MS) centrifuge2->analysis Cleaned Extract

Caption: Workflow for the QuEChERS Extraction Method.

References

Optimization of incubation conditions for Atrazine-15N degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation conditions for Atrazine-15N degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the key environmental factors influencing atrazine degradation? A1: The primary factors affecting atrazine biodegradation include soil pH, temperature, moisture content, organic matter, and the availability of nutrients like carbon and nitrogen.[1][2] Microbial activity is a critical driver of degradation, and these factors directly influence the growth and enzymatic activity of atrazine-degrading microorganisms.[3]

Q2: What is the optimal pH range for atrazine degradation? A2: The optimal pH for atrazine degradation is typically in the neutral to slightly alkaline range, generally between 6.0 and 9.0.[1][4] Some studies have shown effective degradation in slightly acidic environments as well, but highly acidic conditions (e.g., pH 4.0) can significantly slow the process.[4] One study found optimal degradation at a pH of 6.7.[5]

Q3: What is the ideal temperature for incubating atrazine degradation studies? A3: The optimal temperature range for atrazine degradation by microbial action is generally between 20°C and 35°C.[1][3] Degradation rates decrease at lower and higher temperatures due to the inhibition of microbial activity.[1] Specific studies have identified optimal temperatures around 29-30°C.[5][6]

Q4: How does soil moisture content affect atrazine degradation? A4: Soil moisture significantly influences atrazine degradation. Higher moisture content generally increases the degradation rate by enhancing microbial mobility, atrazine diffusion, and hydrolysis efficiency.[3] Studies have shown that degradation is fastest at around 20% moisture content compared to lower levels like 5% or 10%.[3]

Q5: Can the addition of carbon and nitrogen sources enhance atrazine degradation? A5: The effect is complex. Some microorganisms use atrazine as a sole nitrogen source for growth.[1] However, the addition of highly available carbon (like glucose) or nitrogen sources can sometimes inhibit atrazine mineralization.[7][8] This may be due to competition for resources between atrazine-degrading microbes and the broader heterotrophic microflora.[7]

Q6: What are the major degradation pathways for atrazine? A6: Atrazine degradation proceeds through several major pathways, including dechlorination, N-dealkylation, and hydroxylation, ultimately leading to the cleavage of the triazine ring.[1][9][10] Key metabolites formed during this process include hydroxyatrazine (HA), deethylatrazine (DEA), deisopropylatrazine (DIA), and cyanuric acid.[4][9]

Troubleshooting Guide

Issue 1: Slow or No Atrazine Degradation

  • Possible Cause: Suboptimal environmental conditions.

    • Solution: Verify that the incubation parameters are within the optimal ranges. Adjust pH to 6.0-8.0, temperature to 20-35°C, and soil moisture to approximately 20%.[1][3][4]

  • Possible Cause: Low abundance of atrazine-degrading microorganisms in the soil.

    • Solution: Consider bioaugmentation by introducing a known atrazine-degrading bacterial strain or a microbial consortium.[11] Soils with a history of atrazine application often show enhanced degradation rates.[12]

  • Possible Cause: Insufficient bioavailability of atrazine.

    • Solution: Atrazine's low solubility can limit its availability to microbes.[11] Ensure proper mixing and distribution of the this compound solution in the soil matrix. The presence of certain organic matter can also affect bioavailability.

Issue 2: Inconsistent or Irreproducible Results

  • Possible Cause: Heterogeneity in soil samples.

    • Solution: Homogenize soil samples thoroughly before beginning the experiment. Collect composite samples from multiple locations within a field to ensure representativeness.[13]

  • Possible Cause: Inaccurate quantification of this compound or its metabolites.

    • Solution: Calibrate analytical instruments (HPLC, GC-MS) properly with appropriate standards.[12][14] Use a validated extraction method to ensure high recovery of the analytes from the soil matrix. Compound-specific stable isotope analysis (CSIA) by GC-IRMS is a precise method for these studies.[15][16][17]

  • Possible Cause: Abiotic degradation is interfering with the results.

    • Solution: Set up sterilized control microcosms (e.g., using autoclaving or mercury poisoning) to distinguish between microbial (biotic) and chemical (abiotic) degradation.[3][12]

Issue 3: Difficulty in Identifying and Quantifying Metabolites

  • Possible Cause: Inadequate analytical method.

    • Solution: Use analytical techniques with sufficient sensitivity and selectivity, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector (LC-MS).[4][14] Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used.[14]

  • Possible Cause: Co-elution of metabolites with interfering compounds from the soil matrix.

    • Solution: Optimize the chromatographic separation method (e.g., mobile phase gradient, column type).[18] Implement a thorough sample clean-up step, such as Solid-Phase Extraction (SPE), before analysis to remove interfering substances.[18]

Data Presentation: Optimized Incubation Parameters

The following tables summarize quantitative data on optimal conditions for atrazine degradation gathered from various studies.

Table 1: Optimal Physicochemical Conditions for Atrazine Biodegradation

ParameterOptimal Range/ValueSource (Citation)
pH 6.0 - 9.0[1][4]
6.7[5]
7.05[6]
Temperature 20°C - 35°C[1][3]
29.3°C[5]
30.4°C[6]
Soil Moisture ~20% (w/w)[3]
Agitation Speed ~140 rpm[5]

Table 2: Examples of Atrazine Degradation Rates Under Various Conditions

Microorganism/SystemAtrazine Conc.ConditionsDegradation RateTimeSource (Citation)
Bacillus badius ABP6200.9 ppmpH 7.05, 30.4°C90%-[6]
Mixed Microorganisms-pH 6.7, 29.3°C94.4%-[5]
Enterobacter cloacae JS08.Deg010.1 mmol/LpH 7.0, 37°C97%6 days[4]
Unsterilized Soil-35°C, 20% moisture~94%60 days[3]
Bacillus megaterium--45.8%30 days[11]
Fenton's Reagent140 µMpH 3, 2.69 mM FeSO₄:H₂O₂100%≤ 30 sec[19]

Experimental Protocols & Visualizations

Protocol 1: Soil Incubation for this compound Degradation

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from the target field.[12]
  • Pass the soil through a 2-4 mm sieve to remove large debris and homogenize it.
  • Determine the soil's physicochemical properties, including pH, organic matter content, and water holding capacity.

2. Microcosm Setup:

  • Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into sterile glass jars or flasks.[12]
  • Prepare a stock solution of this compound in sterile water.
  • Spike the soil with the this compound solution to achieve the desired final concentration (e.g., 0.5 - 5 µg/g soil).[12][20]
  • Adjust the final soil moisture content to a percentage of the water holding capacity (e.g., 85%) or a target value like 20% w/w.[3][20]
  • Include control groups: a sterilized control (autoclaved soil) to assess abiotic degradation and an unspiked control.

3. Incubation:

  • Cap the jars (e.g., with Teflon-lined lids) to allow for gas exchange but minimize moisture loss.[12]
  • Incubate the microcosms in the dark at a constant, optimized temperature (e.g., 25-30°C).[6][12]

4. Sampling and Extraction:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 16, 30 days), destructively sample triplicate jars for each treatment.[12]
  • Extract atrazine and its metabolites by adding an appropriate solvent (e.g., methanol, acetonitrile, or an aqueous solution) and shaking for a defined period (e.g., 16 hours).[20]
  • Centrifuge the samples and filter the supernatant through a 0.22 µm filter before analysis.[4]

5. Analysis:

  • Analyze the extracts using HPLC-UV/MS or GC-MS to quantify the concentration of parent this compound and its primary degradation products.[4][12]
  • For isotopic analysis, use Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).[15]

Diagrams and Workflows

G cluster_workflow Experimental Workflow for this compound Degradation Study A 1. Soil Sampling & Characterization B 2. Microcosm Setup (Soil + this compound Spike) A->B C 3. Incubation (Controlled Temp & Moisture) B->C D 4. Time-Point Sampling C->D E 5. Solvent Extraction D->E F 6. Sample Filtration & Cleanup (SPE) E->F G 7. Instrumental Analysis (LC-MS / GC-IRMS) F->G H 8. Data Processing & Interpretation G->H

Caption: A typical experimental workflow for conducting a soil microcosm study of this compound degradation.

G cluster_troubleshooting Troubleshooting Guide: Low Atrazine Degradation Problem Problem: Slow or No Degradation Cause1 Suboptimal Conditions? Problem->Cause1 Check Cause2 Low Microbial Activity? Problem->Cause2 Check Cause3 Poor Bioavailability? Problem->Cause3 Check Solution1 Solution: Adjust pH (6-8), Temp (20-35°C), & Moisture (~20%) Cause1->Solution1 If Yes Solution2 Solution: Use soil with atrazine history or bioaugmentation Cause2->Solution2 If Yes Solution3 Solution: Ensure thorough mixing of atrazine in soil matrix Cause3->Solution3 If Yes

Caption: A decision tree for troubleshooting common issues encountered during atrazine degradation experiments.

G cluster_pathway Primary Atrazine Degradation Pathways Atrazine Atrazine HA Hydroxyatrazine (HA) Atrazine->HA Dechlorination (atzA / trzN) DEA Deethylatrazine (DEA) Atrazine->DEA N-Dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-Dealkylation CA Cyanuric Acid HA->CA Hydrolysis (atzB, atzC) DEA->CA DIA->CA CO2 CO2 + NH3 (Ring Cleavage) CA->CO2

Caption: The main microbial degradation pathways of atrazine, leading to mineralization.[1][4][21][22]

References

Troubleshooting poor mineralization results in Atrazine-15N experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor mineralization results in Atrazine-15N experiments.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to poor or variable results in this compound mineralization studies.

Question 1: Why am I observing little to no mineralization of 15N-labeled atrazine in my soil or microbial culture experiments?

Answer:

Poor mineralization of atrazine can stem from several factors related to the microbial community, experimental conditions, and the soil matrix itself. Here are some key areas to investigate:

  • Absence of Atrazine-Degrading Microorganisms: The soil or culture may lack the specific microorganisms capable of atrazine mineralization. The key genes involved in the complete degradation pathway include atzA, atzB, atzC, atzD, atzE, atzF and trzN. Soils with no prior exposure to atrazine may have very low populations of these microbes.[1][2]

  • High Nitrogen Content: The presence of readily available nitrogen sources, such as nitrates or ammonium from fertilizers, can significantly inhibit atrazine mineralization.[3][4][5][6][7] Microorganisms will preferentially utilize these simpler nitrogen sources over the more complex atrazine molecule.

  • Suboptimal Environmental Conditions: Atrazine degradation is sensitive to environmental parameters.

    • pH: The optimal pH for atrazine-degrading bacteria is typically near neutral (pH 7.0).[8] Highly acidic or alkaline conditions can hinder microbial activity.

    • Moisture: Soil moisture content is critical. Degradation is often fastest at higher moisture levels (e.g., 20%) and slower in drier conditions (e.g., 5%).[9]

    • Temperature: Microbial activity is temperature-dependent. Most studies are conducted at room temperature (around 25°C), and significant deviations can slow down mineralization rates.[9]

  • Anaerobic Conditions: The complete mineralization of atrazine, including the cleavage of the s-triazine ring, is primarily an aerobic process.[10][11] Lack of oxygen will prevent the final steps of degradation from occurring.

  • Soil Properties: The physical and chemical properties of the soil can impact atrazine bioavailability. High organic matter and clay content can lead to strong adsorption of atrazine, making it less available to microorganisms.[8]

Question 2: My mineralization rates are highly variable between replicates. What could be the cause?

Answer:

Variability between replicates often points to inconsistencies in your experimental setup or non-homogenous samples. Consider the following:

  • Uneven Distribution of Atrazine: Ensure that the 15N-atrazine is uniformly mixed into the soil or culture medium.

  • Inconsistent Soil Samples: Soil properties can vary even within a small area. Thoroughly homogenize your soil sample before distributing it into experimental units.

  • Microbial Community Heterogeneity: The distribution of atrazine-degrading microbial communities can be patchy.

  • Moisture and Aeration Differences: Ensure consistent moisture levels and adequate aeration across all replicates.

Question 3: How can I confirm that my analytical methods are not the source of the problem?

Answer:

It is crucial to validate your analytical methods for detecting 15N-labeled atrazine and its metabolites.

  • Method Validation: Standard methods for atrazine analysis include Gas Chromatography (GC) with various detectors (NPD, ECD, MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[12][13] Ensure your method is validated for the specific matrix you are working with (e.g., soil extract, culture medium).

  • Metabolite Analysis: Poor mineralization might mean atrazine is being transformed into intermediate metabolites like deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA) without complete breakdown to CO2 and NH3.[14] Your analytical method should be able to detect and quantify these major degradation products.[15][16]

  • Isotope-Labeled Standards: The use of isotope-labeled internal standards can help to correct for matrix effects and variations in extraction efficiency.[15]

Question 4: What are appropriate controls to include in my this compound mineralization experiment?

Answer:

Proper controls are essential for interpreting your results correctly.

  • Sterile Control: A sterilized soil or medium sample treated with 15N-atrazine will help you quantify any abiotic degradation.

  • No-Atrazine Control: This will allow you to measure the background levels of 15N in your system.

  • Positive Control: If possible, use a soil or microbial culture with a known history of rapid atrazine degradation to ensure your experimental conditions are suitable for mineralization.

Quantitative Data Summary

The rate of atrazine mineralization is highly dependent on the soil's history of atrazine exposure and the presence of other nitrogen sources.

ConditionAtrazine Half-Life (T1/2)Mineralization RateReference
Soil with Atrazine History (Adapted)
Continuous Corn (atrazine yearly)9 daysHigh[1][17]
Corn-Cotton Rotation (atrazine every 2 years)10 daysHigh[1][17]
s-triazine-adapted soils~6 daysAt least 3.8-fold higher than non-adapted[2]
Soil with No Atrazine History (Non-Adapted)
No Atrazine History17 daysLow[1][17]
Non-adapted soils~60 daysLow[2]
Effect of Additional Nitrogen
Liquid medium without fertilizer nitrogen0.12 days>90% mineralization after 2 days[4]
Liquid medium with 1,000 mg/L KNO3-N79 days~20% mineralization after 18 days[4]
Soil amended with inorganic NConsiderably lower mineralizationLow[6][7]

Experimental Protocols

Protocol: this compound Mineralization Assay in Soil

This protocol outlines a general procedure for assessing the mineralization of 15N-labeled atrazine in soil microcosms.

1. Materials:

  • Freshly collected soil, sieved (2 mm mesh) and homogenized.

  • 15N-ring-labeled Atrazine (analytical grade).

  • Sterile deionized water.

  • Microcosm vessels (e.g., 250 mL glass jars with Teflon-lined lids).

  • Incubator.

  • Analytical equipment for 15N analysis (e.g., Isotope Ratio Mass Spectrometer - IRMS).

  • Equipment for extraction and analysis of atrazine and its metabolites (e.g., HPLC-MS or GC-MS).

2. Microcosm Setup:

  • Weigh 50 g of homogenized soil into each microcosm vessel.

  • Prepare a stock solution of 15N-atrazine in sterile deionized water at a concentration that will result in the desired final concentration in the soil (e.g., 5 µg/g soil).

  • Add the 15N-atrazine solution to the soil and mix thoroughly to ensure even distribution. Adjust the final moisture content to a desired level (e.g., 60% of water holding capacity).

  • Prepare sterile controls by autoclaving a subset of the soil samples before adding the 15N-atrazine solution.

  • Seal the microcosms and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.

3. Sampling and Analysis:

  • At designated time points (e.g., 0, 7, 14, 28, 56 days), destructively sample replicate microcosms from each treatment.

  • For analysis of 15N incorporation into microbial biomass and soil organic matter, subsamples of soil can be analyzed by IRMS.

  • To determine the concentration of remaining atrazine and its metabolites, perform a solvent extraction of soil subsamples (e.g., with acetonitrile/water or methanol).

  • Analyze the extracts using a validated HPLC-MS or GC-MS method.

4. Data Analysis:

  • Calculate the percentage of applied 15N recovered in different soil pools (e.g., microbial biomass, non-extractable residue).

  • Determine the dissipation kinetics of atrazine and the formation and decline of its metabolites over time.

  • Calculate the half-life (T1/2) of atrazine in each treatment.

Visualizations

Atrazine Degradation Pathway

Atrazine_Degradation_Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine atzA / trzN (Hydrolysis) Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine Dealkylation Deisopropylatrazine Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine Dealkylation N_Isopropylammelide N-Isopropylammelide Hydroxyatrazine->N_Isopropylammelide atzB DEA_DIA Deethyl-deisopropyl atrazine Deethylatrazine->DEA_DIA Deisopropylatrazine->DEA_DIA Cyanuric_Acid Cyanuric Acid DEA_DIA->Cyanuric_Acid N_Isopropylammelide->Cyanuric_Acid atzC Mineralization CO2 + NH3 (Mineralization) Cyanuric_Acid->Mineralization atzD, atzE, atzF / trzD (Ring Cleavage)

Caption: Aerobic microbial degradation pathway of atrazine.

References

Addressing challenges in quantifying low concentrations of Atrazine-15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low concentrations of Atrazine-15N. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may face during the analysis of low concentrations of this compound.

Q1: I am observing low or inconsistent recovery of this compound during my sample preparation. What are the potential causes and solutions?

A1: Low and variable recovery is a frequent challenge, often stemming from the sample extraction and cleanup steps.

  • Potential Cause: Inefficient Solid-Phase Extraction (SPE). The choice of SPE sorbent and the elution protocol are critical. For polar compounds like atrazine and its metabolites, graphitized carbon-black packings can be more efficient than commonly used C-18 silica packings.[1]

  • Troubleshooting Steps:

    • Optimize SPE Sorbent: Consider using graphitized carbon-black cartridges or mixed-mode SPE cartridges (e.g., C-18/cation exchange) for better retention of atrazine and its polar metabolites.[1][2]

    • Adjust Sample pH: Before loading onto the SPE cartridge, adjusting the water sample pH to 3-4 can improve analyte retention.[2]

    • Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb the analytes from the SPE cartridge. A mixture of dichloromethane and methanol (e.g., 7:3 v/v) or ethyl acetate followed by dichloromethane/methanol can be effective.[1]

    • Prevent Cartridge Drying: It is crucial to prevent the SPE cartridge from drying out during the conditioning and sample loading steps.[1]

Q2: My quantitative results for this compound are not reproducible, especially in complex matrices like soil or biological fluids. What could be the reason?

A2: Poor reproducibility in complex matrices is often due to matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.

  • Potential Cause: Matrix Effects. Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound, leading to inaccurate quantification.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[3] In biological samples, lipids like phospholipids are known to cause significant ion suppression.[5][6][7]

  • Troubleshooting Steps:

    • Incorporate an Appropriate Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte. Since you are quantifying this compound, a deuterated or 13C-labeled atrazine analog would be a suitable choice.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples and improve accuracy.[8]

    • Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. This can involve using different SPE cartridges or adding a liquid-liquid extraction step.[9]

    • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components.

Q3: I am using GC-MS for analysis and observing poor peak shape or low signal intensity for this compound. What should I check?

A3: Issues with GC-MS analysis of atrazine and its metabolites can be related to the analytes' properties and the GC system.

  • Potential Cause 1: Analyte Degradation or Adsorption. Atrazine and its degradation products can be thermally labile or may interact with active sites in the GC inlet or column, leading to peak tailing and reduced response.[10]

  • Troubleshooting Steps:

    • Derivatization: Consider derivatizing your analytes to improve their thermal stability and chromatographic behavior. N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is a derivatizing agent that produces stable derivatives suitable for GC-MS analysis.[1]

    • Use of Analyte Protectants: The addition of analyte protectants to your sample extracts can help to mask active sites in the GC system and reduce analyte degradation.[11]

    • Inlet and Column Maintenance: Ensure your GC inlet liner is clean and consider using a liner with a gentle deactivation. Regular column maintenance is also crucial.

  • Potential Cause 2: Insufficient Volatility. Some of the more polar metabolites of atrazine may not be volatile enough for efficient GC analysis without derivatization.

  • Troubleshooting Steps:

    • Derivatization: As mentioned above, derivatization can increase the volatility of polar metabolites.

    • Switch to LC-MS/MS: For a multi-residue analysis that includes polar metabolites, LC-MS/MS is often a more suitable technique as it does not require the analytes to be volatile.

Q4: What are the expected recovery rates and limits of detection for low concentrations of atrazine?

A4: Recovery and detection limits are method-dependent. However, here is some representative data from published methods.

Quantitative Data Summary

AnalyteMatrixConcentration LevelMean Recovery (%)MethodReference
AtrazineReagent Water0.74 - 0.82 µg/L94SPE-GC/MS[1]
AtrazineSoil Pore Water0.74 - 0.82 µg/L98SPE-GC/MS[1]
AtrazineReagent Water7.4 - 8.2 µg/L96SPE-GC/MS[1]
AtrazineSoil Pore Water7.4 - 8.2 µg/L97SPE-GC/MS[1]
AtrazineWater0.10 µg/L96SPE-GC-MSD[2]
DeethylatrazineWater0.10 µg/L96SPE-GC-MSD[2]
DeisopropylatrazineWater0.10 µg/L95SPE-GC-MSD[2]
DidealkyatrazineWater0.10 µg/L100SPE-GC-MSD[2]
AnalyteMethod Detection Limit (MDL)MethodReference
Atrazine0.03 - 0.07 µg/LSPE-GC/MS[1]
Atrazine38 pptSPE-GC/ITMS[12]
Deethylatrazine38 pptSPE-GC/ITMS[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Atrazine and its Metabolites from Water

This protocol is adapted from a method using graphitized carbon-black cartridges.[1]

  • Cartridge Conditioning:

    • Condition the graphitized carbon-black SPE cartridge by passing through the required solvents as per the manufacturer's instructions. A typical conditioning sequence might involve methanol followed by reagent water.

  • Sample Loading:

    • Adjust the pH of the water sample (100-175 mL) to a range of 3-4.

    • Pump the sample through the conditioned cartridge at a flow rate of 2-3 mL/min. Do not allow the cartridge to go dry.

  • Cartridge Drying:

    • After sample extraction, remove interstitial water from the cartridge using a vacuum aspirator for 3-5 minutes.

  • Analyte Elution:

    • Immediately elute the analytes to avoid irreversible sorption.

    • Elute by gravity with 3 mL of ethyl acetate (fraction 1).

    • Follow with 8 mL of dichloromethane/methanol (7:3, v/v) (fraction 2).

  • Concentration and Solvent Exchange:

    • Combine fractions 1 and 2.

    • Concentrate the combined eluate to approximately 150 µL under a gentle stream of nitrogen.

    • Perform a solvent exchange into acetonitrile by adding 1 mL of acetonitrile and re-concentrating to 100 µL. Repeat this step twice.

    • Add a suitable internal standard.

Protocol 2: GC-MS Analysis with Derivatization

This is a general guideline for the analysis of atrazine and its degradation products following SPE.[1]

  • Derivatization:

    • To the concentrated extract, add the derivatizing agent (e.g., MTBSTFA) and react under mild conditions as specified in your validated method.

  • GC-MS Parameters:

    • Injection: Inject a 0.8 - 1.0 µL aliquot of the derivatized sample.

    • GC Oven Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 6°C/min to 280°C.

      • Hold: 5.67 minutes at 280°C.

    • Mass Spectrometer:

      • Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

      • Scan range: m/z 40 to 500.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample ph_adjust pH Adjustment (pH 3-4) sample->ph_adjust spe_loading Solid-Phase Extraction (SPE) (Graphitized Carbon-Black) ph_adjust->spe_loading elution Elution (Ethyl Acetate & DCM/MeOH) spe_loading->elution concentration Concentration & Solvent Exchange elution->concentration is_addition Internal Standard Addition concentration->is_addition derivatization Derivatization (Optional for GC-MS) is_addition->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Start: Low Concentration This compound Quantification Issue issue Identify Primary Issue start->issue low_recovery Low/Inconsistent Recovery issue->low_recovery Recovery? poor_repro Poor Reproducibility (Matrix Effects) issue->poor_repro Reproducibility? gc_issues Poor GC Peak Shape/Signal issue->gc_issues GC Performance? check_spe Optimize SPE Protocol - Sorbent Type - pH - Elution Solvent low_recovery->check_spe use_is Use Stable Isotope-Labeled Internal Standard poor_repro->use_is derivatize Consider Derivatization gc_issues->derivatize check_drying Prevent Cartridge Drying check_spe->check_drying end Issue Resolved check_drying->end matrix_match Implement Matrix-Matched Calibration use_is->matrix_match improve_cleanup Enhance Sample Cleanup matrix_match->improve_cleanup improve_cleanup->end check_gc Check GC System - Inlet Liner - Column Condition derivatize->check_gc switch_lc Consider Switching to LC-MS/MS check_gc->switch_lc switch_lc->end

Caption: Troubleshooting decision tree for this compound analysis.

References

Optimizing pH and temperature for enhanced Atrazine-15N biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH and temperature for enhanced Atrazine-15N biodegradation. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during atrazine biodegradation experiments.

Question: My atrazine degradation rate is significantly lower than expected. What are the common causes?

Answer: Several factors can lead to suboptimal atrazine degradation. Consider the following:

  • Incorrect pH or Temperature: The enzymatic activity of degrading microorganisms is highly dependent on pH and temperature. Significant deviations from the optimal range for your specific microbial strain or consortium can drastically reduce efficiency.[1][2][3]

  • Presence of Preferential Nitrogen Sources: Many atrazine-degrading microbes utilize atrazine as a nitrogen source. If your culture medium is rich in more easily accessible nitrogen sources like ammonium or nitrate, the expression of atrazine degradation genes may be repressed, limiting biodegradation.[4] This is a common phenomenon in strains like Pseudomonas sp. ADP.[4]

  • Substrate Concentration: While a sufficient concentration of atrazine is needed, excessively high levels can be toxic to the microorganisms, inhibiting their growth and metabolic activity.

  • Inadequate Acclimation: The microbial culture may require a period of adaptation to atrazine as a primary substrate. Gradual exposure through an enrichment process can enhance degradation capabilities.[5]

  • Low Inoculum Density: An insufficient starting population of degrading bacteria can lead to a long lag phase and slow degradation rates.

Question: I am observing the accumulation of an intermediate metabolite and incomplete degradation to CO2 and NH3. Why is this happening?

Answer: This is a common observation and often points to the specific metabolic pathway of your microorganism(s).

  • Many bacteria, particularly those with the atzA, atzB, and atzC genes, can convert atrazine to cyanuric acid but lack the subsequent enzymes (atzD, atzE, atzF) needed to cleave the s-triazine ring.[6] This results in the accumulation of cyanuric acid in the medium.[6]

  • A consortium of different microbial species may be required for complete mineralization, where one species performs the initial conversion to cyanuric acid, and others break down the ring structure.[4]

Question: How do I select the initial pH and temperature for my experiment?

Answer: The optimal conditions are strain-specific.

  • If you are using a known bacterial strain, consult the literature for its characterized optimal growth and degradation conditions. For example, Bacillus safensis shows optimal degradation at a pH of 7.5 and a temperature of 35°C.[2][7]

  • For newly isolated or mixed cultures, it is recommended to perform an optimization study. Test a range of pH values (e.g., 5.0, 7.0, 9.0) and temperatures (e.g., 20°C, 30°C, 40°C) to determine the ideal conditions for your specific consortium.[1][8] Most atrazine-degrading bacteria are mesophilic, with optimal temperatures typically ranging from 25°C to 37°C and optimal pH values between 6.0 and 8.0.[1][3][9]

Question: Can I add other nutrient sources to my culture to enhance bacterial growth and atrazine degradation?

Answer: This should be approached with caution.

  • Carbon Sources: While some studies have explored adding a secondary carbon source, its effect can vary. For Agrobacterium radiobacter J14a, the addition of sucrose did not significantly improve mineralization rates.[10] For Nocardioides spp., adding sources like glucose or citrate did not increase degradation rates.[3]

  • Nitrogen Sources: As mentioned, for microbes that use atrazine as a nitrogen source, adding other nitrogen sources like urea or ammonium chloride can inhibit the degradation process.[3][4] It is crucial to understand the metabolic characteristics of your chosen microorganisms.

Data on Optimal pH and Temperature

The following table summarizes optimal conditions for atrazine degradation by various bacterial strains reported in the literature.

Microbial Strain/ConsortiumOptimal pHOptimal Temperature (°C)Reference
Bacillus safensis strain BUK_BCH_BTE67.535[2][7]
Bacillus badius ABP67.0530.4[11][12]
Mixed microbial consortium6.729.3[8]
Enterobacter cloacae strain JS08.Deg017.0Not Specified (Grown at 37°C)[9]
Nocardioides spp.5.0 - 8.025 - 37[3]
Solibacillus, Bacillus, Arthrobacter5.0 - 7.020 - 30[1]
Pseudomonas sp.3.0 (from calcareous soil), 5.0 (from clay loam soil)25[13]

Experimental Protocols & Methodologies

Protocol for Isolation of Atrazine-Degrading Bacteria

This protocol uses an enrichment culture technique to isolate bacteria capable of utilizing atrazine as a nutrient source from soil.

  • Prepare Mineral Salt Medium (MSM): A common basal salts medium contains (per liter): K₂HPO₄ (0.5 g), (NH₄)₂SO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), and trace elements. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Enrichment: Add 10 g of soil to 100 mL of sterile MSM amended with this compound (e.g., 50 mg/L).[5]

  • Incubation: Incubate the flask on a rotary shaker (e.g., 150 rpm) at 30°C for 7 days.[5]

  • Sub-culturing: Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing a higher concentration of atrazine (e.g., 100 mg/L). Repeat this step several times, gradually increasing the atrazine concentration to select for highly efficient degraders.[5]

  • Isolation: After several enrichment cycles, perform serial dilutions of the culture and plate onto MSM agar plates containing atrazine as the sole carbon and nitrogen source.

  • Purification: Pick individual colonies, purify by re-streaking, and screen for degradation ability in liquid culture.

Protocol for this compound Biodegradation Assay

This protocol details the steps to quantify atrazine degradation under varying pH and temperature conditions.

  • Inoculum Preparation: Grow the isolated bacterial strain(s) in a suitable broth medium until it reaches the late logarithmic phase of growth. Harvest the cells by centrifugation, wash with a sterile phosphate buffer, and resuspend in MSM to a desired optical density (e.g., OD600 = 1.0).

  • Experimental Setup: Prepare a series of sterile flasks containing 50 mL of MSM with a known initial concentration of this compound (e.g., 100 mg/L).[1]

  • Varying Conditions: Adjust the initial pH of the medium in different sets of flasks (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).[1] Inoculate the flasks with the prepared bacterial suspension (e.g., 2% v/v).[1]

  • Incubation: Place the flasks in incubators set to different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C) with constant agitation (e.g., 150 rpm).[1] Include uninoculated controls for each condition to account for abiotic degradation.

  • Sampling: Collect samples (e.g., 1 mL) from each flask at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).[1]

  • Sample Preparation: Centrifuge the samples to pellet the bacterial cells. Filter the supernatant through a 0.22 µm filter. The supernatant is now ready for analysis. For analysis of metabolites, solid-phase extraction (SPE) may be required to concentrate the analytes.[14][15]

  • Analysis: Quantify the remaining this compound and its metabolites using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD) is commonly used for quantification.[1][14] For isotopic analysis and confirmation of degradation pathways, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the preferred method.[16][17]

Visualizations

Atrazine Biodegradation Pathways

The biodegradation of atrazine to cyanuric acid can proceed through two primary pathways. The subsequent cleavage of the cyanuric acid ring is required for complete mineralization.

Atrazine_Biodegradation Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine atzA / trzN (Dechlorination) DEA Deethylatrazine (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation N_isopropylammelide N-isopropylammelide Hydroxyatrazine->N_isopropylammelide atzB (Deisopropylation) Dealkylated_intermediates Further Dealkylated & Dechlorinated Intermediates DEA->Dealkylated_intermediates DIA->Dealkylated_intermediates Cyanuric_Acid Cyanuric Acid N_isopropylammelide->Cyanuric_Acid atzC (Deethylation) Dealkylated_intermediates->Cyanuric_Acid Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization atzDEF / trzD (Ring Cleavage)

Caption: Common microbial degradation pathways of atrazine.

Experimental Workflow for pH & Temperature Optimization

This diagram illustrates the logical flow of an experiment designed to determine the optimal conditions for atrazine biodegradation.

Experimental_Workflow start Start: Isolate/Select Microbe(s) prep_media Prepare Mineral Salt Medium + this compound start->prep_media setup_exp Set Up Experimental Matrix: Vary pH & Temperature prep_media->setup_exp inoculate Inoculate Cultures setup_exp->inoculate incubate Incubate Under Controlled Conditions inoculate->incubate sampling Time-Course Sampling incubate->sampling extraction Sample Preparation: Centrifugation, Filtration, SPE sampling->extraction analysis Quantify this compound (HPLC / GC-IRMS) extraction->analysis data_analysis Data Analysis: Calculate Degradation Rates analysis->data_analysis determine_optimum Determine Optimal pH and Temperature data_analysis->determine_optimum end End determine_optimum->end

Caption: Workflow for optimizing pH and temperature.

References

Overcoming matrix effects in LC-MS/MS analysis of Atrazine-15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of Atrazine-¹⁵N.

Troubleshooting Guide

Question: I'm observing significant ion suppression for Atrazine-¹⁵N in my environmental samples. How can I identify the source and mitigate this issue?

Answer:

Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][2][3] A systematic approach is crucial to diagnose and resolve this issue.

Troubleshooting Workflow:

start Start: Ion Suppression Observed check_is 1. Evaluate Internal Standard (IS) Response (Atrazine-¹⁵N₅) start->check_is is_stable IS response consistent between standards and samples? check_is->is_stable is_suppressed IS response suppressed in matrix samples? is_stable->is_suppressed No no_matrix_effect Diagnosis: Likely not a matrix effect. Investigate other system issues (e.g., instrument sensitivity, injection volume). is_stable->no_matrix_effect Yes matrix_effect Diagnosis: Matrix Effect (Ion Suppression) is_suppressed->matrix_effect Yes is_suppressed->no_matrix_effect No (Indicates other issues) improve_cleanup 2. Enhance Sample Preparation matrix_effect->improve_cleanup optimize_chrom 3. Optimize Chromatography improve_cleanup->optimize_chrom dilute_sample 4. Dilute Sample Extract optimize_chrom->dilute_sample result Result: Reduced Ion Suppression & Accurate Quantification dilute_sample->result prep_a Prepare Set A: Analyte in Solvent analyze Analyze Both Sets by LC-MS/MS prep_a->analyze prep_b Prepare Set B: Blank Matrix Extract spike_b Spike Set B with Analyte (Post-Extraction) prep_b->spike_b spike_b->analyze calculate Calculate Matrix Effect (%ME) analyze->calculate formula %ME = (Peak Area in B / Peak Area in A) * 100 calculate->formula start Start: Water Sample + IS condition 1. Condition SPE Cartridge (Solvent Sequence) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (Aqueous Wash) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analyte (Organic Solvent) dry->elute concentrate 6. Evaporate & Reconstitute elute->concentrate end Ready for LC-MS/MS concentrate->end

References

Selecting the appropriate internal standard for Atrazine-15N quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Atrazine-15N.

Frequently Asked Questions (FAQs)

Q1: What are the key criteria for selecting an appropriate internal standard for this compound quantification?

A1: The ideal internal standard (IS) should be a compound that behaves chemically and physically similarly to the analyte (this compound) throughout the entire analytical process, including extraction, derivatization, and ionization. Key criteria include:

  • Structural Similarity: The IS should be structurally analogous to the analyte.

  • Co-elution: It should elute close to the analyte during chromatographic separation but be chromatographically resolved if necessary.

  • Mass Spectrometric Distinction: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer.

  • Stability: It must be stable throughout the sample preparation and analysis.

  • Purity: The IS should be of high purity and not contain any of the analyte of interest.

  • Non-interference: It should not interfere with the detection of other compounds in the sample.

Q2: Why is Atrazine-d5 a commonly recommended internal standard for atrazine analysis?

A2: Atrazine-d5 is a deuterated analog of atrazine, meaning five hydrogen atoms in the ethyl group are replaced with deuterium atoms.[1][2] This makes it an excellent internal standard for atrazine quantification for several reasons:

  • Similar Physicochemical Properties: Its chemical and physical properties are nearly identical to atrazine, ensuring it behaves similarly during sample preparation and chromatographic separation.[3]

  • Distinct Mass: The five deuterium atoms give it a molecular weight that is 5 units higher than unlabeled atrazine, allowing for easy differentiation by mass spectrometry.

  • Reduced Matrix Effects: Using a stable isotope-labeled internal standard like Atrazine-d5 is the most effective way to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[3]

Q3: Can I use Atrazine-d5 as an internal standard for quantifying this compound?

A3: Yes, Atrazine-d5 is a suitable internal standard for the quantification of this compound. Both are isotopically labeled forms of atrazine and will have very similar chemical behavior. The key is that they have distinct masses that can be resolved by the mass spectrometer. This compound will have a different mass shift compared to Atrazine-d5, allowing for their simultaneous detection and the use of Atrazine-d5 for accurate quantification of this compound.

Q4: What are some potential alternative internal standards if Atrazine-d5 is not available?

A4: If Atrazine-d5 is unavailable, other options can be considered, although they may not provide the same level of accuracy. These include:

  • Other Isotopically Labeled Atrazine Analogs: Atrazine-¹³C₃ is another stable isotope-labeled internal standard that can be used.[4]

  • Structurally Similar Compounds: A compound with a similar structure and chromatographic behavior, such as Terbuthylazine, can be used.[5] However, this approach is less ideal as it may not fully compensate for matrix effects.

  • Analogs of Atrazine Degradation Products: If you are also quantifying atrazine metabolites, using their respective isotopically labeled internal standards (e.g., Atrazine-desethyl-d7) is recommended.[6][7]

Q5: How do I address significant variability in my results when using an internal standard?

A5: Variability in results, even with an internal standard, can arise from several sources:

  • Inconsistent Internal Standard Spiking: Ensure the internal standard is added precisely and consistently to all samples and calibration standards at the beginning of the sample preparation process.

  • Sample Matrix Effects: Even with a good internal standard, very complex matrices can cause differential matrix effects between the analyte and the IS. Consider additional sample cleanup steps.

  • Instrument Instability: Check the stability of your LC-MS/MS system, including spray stability, source cleanliness, and detector response.

  • Improper Integration: Review the peak integration for both the analyte and the internal standard to ensure consistency.

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for this compound and a commonly used internal standard, Atrazine-d5.

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
AtrazineC₈H₁₄ClN₅215.68215.0937
This compound₅C₈H₁₄ClN₅~220.68~220.0789
Atrazine-d5C₈H₉D₅ClN₅220.71220.1252

Note: The exact mass of this compound₅ will depend on the specific positions of the ¹⁵N atoms.

Experimental Protocol: Quantification of this compound using Atrazine-d5 Internal Standard by LC-MS/MS

This protocol provides a general methodology. Specific parameters may need to be optimized for your instrument and sample matrix.

1. Preparation of Standards

  • Prepare individual stock solutions of this compound and Atrazine-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[6]

  • From the stock solutions, prepare a series of working standard solutions containing a fixed concentration of Atrazine-d5 (e.g., 100 ng/mL) and varying concentrations of this compound to create a calibration curve.[7]

2. Sample Preparation

  • Accurately weigh or measure your sample (e.g., 1 g of soil or 100 mL of water).

  • Spike all samples, blanks, and quality control samples with a known amount of the Atrazine-d5 internal standard solution at the beginning of the extraction process.[3]

  • Perform sample extraction using an appropriate method (e.g., solid-phase extraction (SPE) or liquid-liquid extraction).[8][9]

  • Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7]

    • Gradient: A suitable gradient to achieve separation of atrazine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both this compound and Atrazine-d5. These transitions will need to be determined empirically on your instrument but will be based on their respective molecular weights.

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of Atrazine-d5 against the concentration of this compound in the calibration standards.

  • Calculate the concentration of this compound in the samples by using the peak area ratio from the sample and the linear regression equation from the calibration curve.[10]

Visualizations

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection start Start: Need to Quantify This compound is_isotope_available Is a stable isotope-labeled analog (e.g., Atrazine-d5) available? start->is_isotope_available use_isotope Use the stable isotope-labeled internal standard (e.g., Atrazine-d5) is_isotope_available->use_isotope Yes is_analog_available Is a structurally similar compound (e.g., Terbuthylazine) available? is_isotope_available->is_analog_available No end Proceed with Method Validation use_isotope->end use_analog Use the structural analog. Note: May not fully correct for matrix effects. is_analog_available->use_analog Yes reevaluate Re-evaluate analytical strategy. Consider standard addition or matrix-matched calibration. is_analog_available->reevaluate No use_analog->end reevaluate->end

Caption: Decision workflow for selecting an internal standard.

Analyte_IS_Relationship Analyte and Internal Standard in MS cluster_sample Sample Extract cluster_detection MRM Detection Analyte This compound LC Liquid Chromatography (Separation) Analyte->LC IS Atrazine-d5 (IS) IS->LC MS Mass Spectrometer (Ionization & Detection) LC->MS Analyte_Signal This compound Signal (Area_A) MS->Analyte_Signal IS_Signal Atrazine-d5 Signal (Area_IS) MS->IS_Signal Quantification Quantification (Ratio = Area_A / Area_IS) Analyte_Signal->Quantification IS_Signal->Quantification

Caption: Relationship between analyte and internal standard.

References

Technical Support Center: Method Optimization for Separating Atrazine-¹⁵N and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of Atrazine-¹⁵N and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical separation of Atrazine-¹⁵N and its metabolites.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Active sites on the column. - Sample solvent incompatible with the mobile phase.- Adjust mobile phase pH to ensure analytes are in a single ionic form. - Dilute the sample. - Use a column with end-capping or add a competing base to the mobile phase. - Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte loss during sample evaporation/concentration steps. - Suboptimal Solid-Phase Extraction (SPE) conditions (e.g., wrong sorbent, incorrect elution solvent).- Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, SPE).[1][2] - Use a gentle evaporation method (e.g., nitrogen stream at a controlled temperature).[1] - Screen different SPE cartridges and elution solvents. For water samples, C18 or mixed-mode cation exchange cartridges are often used.[3][4]
Co-elution of Atrazine-¹⁵N and Metabolites - Insufficient chromatographic resolution. - Inappropriate column chemistry. - Isocratic elution not providing enough separation power.- Optimize the gradient elution profile (e.g., shallower gradient).[5] - Try a different stationary phase (e.g., C18, phenyl-hexyl). - Adjust mobile phase composition and pH.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation. - Pump malfunction.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature. - Flush the column regularly and use a guard column. - Check the HPLC pump for leaks and ensure proper calibration.
Low Mass Spectrometry Signal - Ion suppression from matrix components. - Inefficient ionization. - Incorrect mass spectrometer settings.- Improve sample cleanup to remove interfering matrix components.[6] - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature).[5] - Ensure the mass spectrometer is tuned and calibrated. For Atrazine-¹⁵N, ensure the correct precursor and product ions are being monitored.
Interference from Unlabeled Atrazine - Contamination of standards or samples. - Presence of endogenous unlabeled atrazine in the sample matrix.- Use high-purity Atrazine-¹⁵N standards. - The mass spectrometer should be able to distinguish between the labeled and unlabeled compounds due to the mass difference. Ensure the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions are specific to the ¹⁵N-labeled analytes.

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for separating Atrazine and its metabolites?

The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for detection and quantification.[1][7] HPLC is frequently used with reversed-phase columns (e.g., C18) and gradient elution.[8][9] GC-MS is also a powerful technique, often requiring derivatization of the metabolites.[2][3][10]

2. What are the major metabolites of Atrazine I should be looking for?

The primary metabolites result from dealkylation and hydroxylation. The most commonly analyzed metabolites are:

  • Deethylatrazine (DEA)

  • Deisopropylatrazine (DIA)

  • Diaminochlorotriazine (DACT)[2][7]

  • Hydroxyatrazine (HA)[5]

3. How do I extract Atrazine-¹⁵N and its metabolites from complex matrices like soil or biological fluids?

Solid-Phase Extraction (SPE) and liquid-liquid extraction are common sample preparation techniques.[1][2] For water samples, SPE with C18 or mixed-mode cation exchange cartridges is effective.[3][4] For soil, extraction with organic solvents like acetonitrile is often employed.[5] Biological samples such as urine or plasma may require a protein precipitation step followed by liquid-liquid extraction or SPE.[2]

4. What are typical starting conditions for an HPLC-MS method?

A good starting point for a reversed-phase HPLC-MS method would be:

  • Column: C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z of Atrazine-¹⁵N and its expected metabolites.

5. How does the ¹⁵N label affect the separation and detection?

The ¹⁵N label will have a negligible effect on the chromatographic retention time compared to the unlabeled compound. However, it is crucial for mass spectrometric detection. The mass-to-charge ratio (m/z) of the labeled parent compound and its metabolites will be higher than their unlabeled counterparts. This allows for selective detection and quantification, even in the presence of unlabeled atrazine. Ensure your MS method is set to monitor the correct m/z values for the ¹⁵N-labeled analytes.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the water sample (e.g., 100-500 mL, adjusted to a neutral pH) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the analytes with 5-10 mL of a suitable organic solvent, such as ethyl acetate or methanol.[8]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.[1]

Analytical Method: HPLC-MS/MS

This is a representative HPLC-MS/MS method for the analysis of Atrazine-¹⁵N and its metabolites.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 4000 V.[5]

    • Gas Temperature: 350 °C.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Atrazine-¹⁵N and its metabolites need to be determined by infusing individual standards.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods used for atrazine and its metabolites. These values can serve as a benchmark for method development and validation.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMethodLODLOQReference
Atrazine & MetabolitesGC/MSD0.050 ng0.10 ppb[10]
Atrazine & MetabolitesGC-MSD (SPE)-0.10 µg/L[3]
Atrazine & MetabolitesLC-ESI/MS-3 ng/L[4]
Atrazine & DACTEESI-MS/MS0.4 fg & 0.2 fg-[11]
Atrazine & MetabolitesLC-MS/MS0.04 µg/kg0.1 µg/kg[5]

Table 2: Analyte Recoveries

Analyte(s)MatrixRecovery (%)Reference
Atrazine & Chlorinated MetabolitesPlasma84 - 97[2]
Atrazine & Dealkylated MetabolitesWater95 - 100[3]
Atrazine & Dealkylated MetabolitesWater92 - 101[4]
Atrazine & MetabolitesSoil & Water>75[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing Sample Sample Collection (e.g., Water, Soil, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Matrix-specific protocol Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution In initial mobile phase HPLC HPLC Separation (Reversed-Phase C18) Reconstitution->HPLC Injection MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Ionization Data Data Acquisition (MRM Mode) MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the analysis of Atrazine-¹⁵N and its metabolites.

Troubleshooting_Logic Start Poor Chromatographic Result Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Times? Start->Retention_Time Resolution Poor Resolution? Start->Resolution Recovery Low Recovery? Start->Recovery Sol_pH Adjust Mobile Phase pH Peak_Shape->Sol_pH Yes Sol_Dilute Dilute Sample Peak_Shape->Sol_Dilute Yes Sol_Solvent Check Sample Solvent Peak_Shape->Sol_Solvent Yes Sol_Temp Use Column Oven Retention_Time->Sol_Temp Yes Sol_Mobile_Phase Check Mobile Phase Prep Retention_Time->Sol_Mobile_Phase Yes Sol_Column Check Column Health Retention_Time->Sol_Column Yes Sol_Gradient Optimize Gradient Resolution->Sol_Gradient Yes Sol_Column_Chem Try Different Column Resolution->Sol_Column_Chem Yes Sol_Extraction Optimize Extraction Recovery->Sol_Extraction Yes Sol_SPE Optimize SPE Method Recovery->Sol_SPE Yes

References

Validation & Comparative

A Comparative Guide to Validating Atrazine Metabolic Pathways: 15N Isotope Tracing vs. Gene Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful techniques for elucidating and validating the metabolic pathways of the herbicide Atrazine: 15N stable isotope tracing and gene sequencing. Understanding these pathways is critical for assessing the environmental fate of Atrazine and for developing bioremediation strategies. This document outlines the experimental protocols for each method, presents comparative data, and visualizes the validated metabolic pathway.

Data Presentation: Atrazine Degradation Analysis

The following table summarizes quantitative data from representative studies, showcasing the types of results obtained from 15N tracing and gene sequencing approaches.

Parameter 15N Isotope Tracing Gene Sequencing (qRT-PCR/RNA-Seq) Alternative Methods (e.g., HPLC)
Atrazine Degradation Rate Isotopic dilution indicates >80% of Atrazine-N released.[1]Not directly measured93.7% degradation by Pseudomonas aeruginosa[2]
Metabolite Identification Traces 15N into metabolites like hydroxyatrazine and cyanuric acid.Not applicableHydroxyatrazine, Deethylatrazine, Deisopropylatrazine, Cyanuric Acid.[3]
Key Gene Expression Not applicabletrzN, atzB, and atzC expression positively correlated with degradation rate.[4]Not applicable
Final Metabolite Concentration Accumulation of cyanuric acid observed.[5]Not applicableCyanuric acid detected from 65 to 95 hours, then metabolized.[3]
Nitrogen Isotope Fractionation (δ¹⁵N) Values decreased from -2.0‰ to -7.0‰, indicating an inverse isotope effect.[6]Not applicableNot applicable

Experimental Protocols

This protocol describes a general workflow for tracing the metabolic fate of Atrazine using a 15N-labeled substrate in a soil microcosm.

Objective: To identify and quantify the incorporation of nitrogen from Atrazine into microbial biomass and its metabolic byproducts.

Materials:

  • Soil samples with a history of Atrazine exposure.

  • ¹⁵N-labeled Atrazine (e.g., ring-labeled or ethylamino-labeled).

  • Unlabeled Atrazine standard.

  • Mineral salts medium.

  • High-Performance Liquid Chromatography (HPLC) system.

  • Isotope Ratio Mass Spectrometer (IRMS).

  • DNA extraction kit.

Procedure:

  • Microcosm Setup: Prepare soil microcosms by amending them with a known concentration of ¹⁵N-labeled Atrazine (e.g., 30 µg g⁻¹).[7] Control microcosms with unlabeled Atrazine should be run in parallel.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., 19°C in the dark) for a set period (e.g., 41 days).[7]

  • Metabolite Extraction and Analysis:

    • At specified time points, destructively sample the soil.

    • Extract Atrazine and its metabolites using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extracts using HPLC to separate and quantify Atrazine and its degradation products like hydroxyatrazine and cyanuric acid.[3][6]

  • Stable Isotope Probing (SIP) of DNA:

    • Extract total DNA from the soil samples.

    • Separate the ¹⁵N-labeled DNA (from microbes that have assimilated nitrogen from Atrazine) from the unlabeled ¹⁴N-DNA by density gradient ultracentrifugation.

    • The ¹⁵N-enriched DNA fraction can then be subjected to 16S rRNA gene sequencing to identify the microorganisms actively degrading Atrazine.

This protocol outlines the use of gene sequencing to identify the genetic potential and expression of Atrazine degradation pathways within a microbial community.

Objective: To identify the genes responsible for Atrazine degradation and quantify their expression.

Materials:

  • Bacterial isolates or soil samples.

  • DNA and RNA extraction kits.

  • PCR and qRT-PCR reagents and thermal cycler.

  • Primers for Atrazine degradation genes (atzA, atzB, atzC, trzN, trzD, etc.).

  • Next-generation sequencing (NGS) platform for RNA-Seq.

Procedure:

  • Sample Preparation: Grow bacterial isolates in a minimal medium with Atrazine as the sole nitrogen or carbon source.[2] For soil studies, use samples from the microcosms described above.

  • DNA/RNA Extraction: Extract high-quality genomic DNA and total RNA from the samples.

  • PCR for Gene Identification:

    • Use PCR with specific primers for known Atrazine degradation genes (atzA, atzB, atzC, trzN, trzD) to determine the genetic potential of the isolates or community to degrade Atrazine.[5]

  • qRT-PCR for Gene Expression Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to quantify the expression levels of the target degradation genes. Use a housekeeping gene (e.g., 16S rRNA) for normalization.[4]

  • Transcriptomics (RNA-Seq):

    • For a global view of gene expression, prepare RNA-Seq libraries from the extracted RNA.

    • Sequence the libraries on an NGS platform.

    • Analyze the sequencing data to identify differentially expressed genes in the presence of Atrazine, which can reveal novel genes and pathways involved in its degradation and detoxification.[8]

Mandatory Visualizations

The following diagram illustrates the primary bacterial degradation pathway of Atrazine to cyanuric acid, highlighting the key enzymes and their corresponding genes identified through gene sequencing.

Atrazine_Metabolism Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine trzN / atzA (Atrazine Chlorohydrolase) Ethylaminohydrolase_Intermediate N-Ethylammeline Hydroxyatrazine->Ethylaminohydrolase_Intermediate atzB (Hydroxyatrazine Ethylaminohydrolase) Cyanuric_Acid Cyanuric Acid Ethylaminohydrolase_Intermediate->Cyanuric_Acid atzC (N-Isopropylammelide Isopropylaminohydrolase)

Caption: Bacterial degradation pathway of Atrazine to Cyanuric Acid.

This diagram outlines the logical workflow for validating Atrazine metabolic pathways using the two compared methodologies.

Comparative_Workflow cluster_15N 15N Isotope Tracing cluster_Seq Gene Sequencing A1 Incubate with Atrazine-15N A2 Metabolite Analysis (HPLC, MS) A1->A2 Trace 15N in Metabolites A3 Stable Isotope Probing (DNA Analysis) A1->A3 Identify Active Microbes Validation Validated Metabolic Pathway A2->Validation B1 Expose Microbes to Atrazine B2 Gene Identification (PCR) B1->B2 Detect Degradation Genes B3 Gene Expression (qRT-PCR, RNA-Seq) B1->B3 Quantify Gene Activity B3->Validation

Caption: Workflow for Atrazine pathway validation.

References

Atrazine-¹⁵N vs. ¹³C-Atrazine: A Comparative Guide for Environmental Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the environmental persistence and degradation of atrazine, the choice of isotopic tracer is a critical decision that influences the depth and precision of experimental outcomes. This guide provides an objective comparison of Atrazine-¹⁵N and ¹³C-atrazine, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research questions.

The use of stable isotope-labeled atrazine in environmental fate studies allows for the precise tracking of its transformation and movement through various environmental compartments, such as soil and water. Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the changes in the isotopic composition (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N ratios) of atrazine as it undergoes degradation. These changes, or isotopic fractionations, provide valuable insights into the degradation pathways and mechanisms.

Performance Comparison: Atrazine-¹⁵N vs. ¹³C-Atrazine

The selection between ¹⁵N- and ¹³C-labeled atrazine hinges on the specific degradation reactions being investigated. Different enzymatic or chemical reactions can lead to varying degrees of isotope fractionation for carbon and nitrogen. The magnitude of this fractionation is expressed as an enrichment factor (ε), where a more negative value indicates a larger isotopic effect.

Dual-isotope plots, which compare the fractionation of ¹⁵N and ¹³C simultaneously, are particularly powerful for differentiating between various degradation pathways.[1][2]

Key Distinctions in Isotopic Fractionation:
  • Dealkylation (Biotic and Abiotic): Studies have shown that the dealkylation of atrazine, a common degradation step involving the removal of the ethyl or isopropyl side chains, results in a significant carbon isotope fractionation.[1][2] In contrast, the nitrogen isotope fractionation during this process is often small.[1][2] This suggests that ¹³C-atrazine is a more sensitive tracer for tracking dealkylation reactions.

  • Hydrolysis (Biotic and Abiotic): The hydrolytic dechlorination of atrazine to hydroxyatrazine, another key degradation pathway, also exhibits distinct isotopic signatures. While both carbon and nitrogen isotope effects are observed, their relative magnitudes can help distinguish this pathway from others. For instance, direct photolysis leading to hydroxyatrazine has been shown to cause inverse carbon and nitrogen fractionation (positive ε values).[3][4]

  • Pathway Differentiation: The combination of ¹³C and ¹⁵N analysis provides a robust method for distinguishing between different degradation mechanisms. For example, dual-element isotope plots for atrazine dealkylation show different trends for biotic versus abiotic (e.g., photodegradation) pathways.[1][2]

Quantitative Data on Isotope Fractionation

The following tables summarize experimentally determined carbon (εC) and nitrogen (εN) enrichment factors for various atrazine degradation processes. This data highlights the differential sensitivity of ¹³C and ¹⁵N isotopes to specific reaction mechanisms.

Table 1: Carbon and Nitrogen Isotope Enrichment Factors (ε) for Atrazine Degradation

Degradation ProcessOrganism/ConditionεC (‰)εN (‰)Reference(s)
Biotic Dealkylation Rhodococcus sp. NI86/21-3.8 ± 0.2Small[1][2]
Biotic Hydrolysis Arthrobacter aurescens TC1-1.4 to -5.40.8 to 3.3[5]
Abiotic Dealkylation Permanganate Oxidation-4.6 ± 0.6Small[1][2]
Direct Photolysis (254 nm) UV light+4.6 ± 0.3+4.9 ± 0.2[3][4]
Indirect Photodegradation Simulated Sunlight-1.4 ± 0.5-[6]
Alkaline Hydrolysis pH 12-5.6 ± 0.1-1.2 ± 0.1[5]

Table 2: Comparison of ¹³C-Atrazine and ¹⁵N-Atrazine as Tracers

Feature¹³C-Atrazine¹⁵N-AtrazineKey Considerations
Sensitivity to Dealkylation HighLow¹³C is superior for studying the breakdown of atrazine's side chains.[1][2]
Sensitivity to Hydrolysis Moderate to HighModerate to HighBoth isotopes provide valuable information. The combination is ideal for pathway elucidation.[5]
Pathway Elucidation Strong (especially when combined with ¹⁵N)Strong (especially when combined with ¹³C)Dual-isotope analysis is the most powerful approach.[1][2]
Analytical Precision High precision achievable with GC-IRMS.High precision achievable with GC-IRMS.Proper analytical methodology is crucial for both.

Experimental Protocols

Compound-Specific Isotope Analysis (CSIA) of Atrazine

The following is a generalized protocol for the analysis of carbon and nitrogen isotope ratios in atrazine using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

1. Sample Preparation and Extraction:

  • Soil Samples: Atrazine and its metabolites are typically extracted from soil using an accelerated solvent extraction (ASE) system with a mixture of organic solvents (e.g., acetone/cyclohexane). The extract is then concentrated and purified using solid-phase extraction (SPE) cartridges.

  • Water Samples: Water samples are typically passed through SPE cartridges (e.g., C18) to retain atrazine. The atrazine is then eluted with an organic solvent (e.g., ethyl acetate).[7]

2. GC-IRMS Analysis:

  • Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion interface is used.[7][8]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating atrazine from its metabolites and matrix components.

    • Injection: Splitless injection is commonly used to maximize the transfer of the analyte to the column.

    • Temperature Program: An optimized temperature program is required to achieve good chromatographic separation. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all compounds.[7]

  • Combustion Interface: The eluent from the GC is passed through a high-temperature (typically 900-1000°C) combustion reactor containing an oxidizing agent (e.g., CuO/NiO/Pt). This converts the carbon in atrazine to CO₂ and the nitrogen to N₂ gas.[8]

  • Isotope Ratio Mass Spectrometer (IRMS): The resulting CO₂ and N₂ gases are introduced into the IRMS, which separates the isotopes based on their mass-to-charge ratio and measures their relative abundances.

  • Data Analysis: The isotopic composition is expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric N₂ for nitrogen). The change in the isotopic composition of the remaining atrazine fraction is used to calculate the enrichment factor (ε) using the Rayleigh equation.

Visualizing Atrazine's Environmental Fate and Experimental Workflow

Atrazine Degradation Pathway

The following diagram illustrates the major biotic and abiotic degradation pathways of atrazine in the environment, leading to the formation of key metabolites such as deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine.

Atrazine_Degradation_Pathway Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-dealkylation (biotic/abiotic) DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation (biotic/abiotic) Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis (biotic/abiotic) DDA Didealkylatrazine (DDA) DEA->DDA N-dealkylation DIA->DDA N-dealkylation Cyanuric_Acid Cyanuric Acid DDA->Cyanuric_Acid Deamination Hydroxyatrazine->Cyanuric_Acid Deamination CO2_NH3 CO₂ + NH₃ Cyanuric_Acid->CO2_NH3 Ring Cleavage

Caption: Major degradation pathways of atrazine in the environment.

Experimental Workflow for CSIA of Atrazine

This diagram outlines the key steps involved in a typical environmental fate study of atrazine using compound-specific isotope analysis.

CSIA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Soil_Water_Sample Environmental Sample (Soil or Water) Extraction Solvent Extraction (ASE/SPE) Soil_Water_Sample->Extraction Concentration_Purification Concentration & Purification (SPE) Extraction->Concentration_Purification GC_IRMS GC-IRMS Analysis (¹³C and ¹⁵N) Concentration_Purification->GC_IRMS Isotope_Ratios Measure Isotope Ratios (δ¹³C, δ¹⁵N) GC_IRMS->Isotope_Ratios Enrichment_Factor Calculate Enrichment Factor (ε) Isotope_Ratios->Enrichment_Factor Pathway_ID Degradation Pathway Identification Enrichment_Factor->Pathway_ID

Caption: Experimental workflow for CSIA of atrazine.

Conclusion

Both Atrazine-¹⁵N and ¹³C-atrazine are invaluable tools for elucidating the environmental fate of this widely used herbicide. The choice between them, or ideally the use of both in a dual-isotope approach, should be guided by the specific research objectives.

  • For studies focusing on the breakdown of atrazine's alkyl side chains (dealkylation), ¹³C-atrazine offers greater sensitivity due to the larger carbon isotope effects associated with these reactions.

  • For a comprehensive understanding of all potential degradation pathways, including hydrolysis and dealkylation, and for robustly differentiating between biotic and abiotic processes, the simultaneous use of both ¹³C- and ¹⁵N-atrazine is the most powerful strategy.

By carefully considering the information presented in this guide, researchers can design more effective and insightful environmental fate studies for atrazine and other environmental contaminants.

References

Comparative Analysis of Atrazine-15N and Unlabeled Atrazine Toxicity: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles of Atrazine-15N and its unlabeled counterpart, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction

Atrazine, a widely utilized herbicide, has been the subject of extensive toxicological research due to its environmental prevalence and potential health impacts.[1][2][3] For research purposes, particularly in metabolic and environmental fate studies, atrazine is often used in its stable isotope-labeled form, this compound. This guide provides a comparative analysis of the toxicity of this compound and unlabeled atrazine.

It is critical to understand that this compound is chemically identical to unlabeled atrazine, with the sole difference being the substitution of one or more nitrogen atoms with the stable, non-radioactive isotope ¹⁵N. This isotopic labeling does not alter the molecule's chemical properties or biological reactivity. Consequently, the toxicological profile of this compound is expected to be identical to that of unlabeled atrazine. This guide, therefore, presents a comprehensive overview of atrazine toxicity based on studies conducted with the unlabeled compound, with the direct applicability of these findings to this compound.

Quantitative Toxicity Data

The following tables summarize key quantitative data from toxicological studies on atrazine.

Table 1: Acute Toxicity of Atrazine in Animal Models

SpeciesRoute of ExposureLD₅₀ (mg/kg)Reference
Rat (adult male)Oral1,471 - 3,090[4][5]
Rat (adult female)Oral672 - 1,212[4]
Rat (weanling male)Oral2,310[4]
MouseOral1,750[5]
RabbitOral750[5]
HamsterOral1,000[5]
RabbitDermal7,500[5]
RatDermal>3,000[5]

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of Atrazine

SpeciesDuration of ExposureEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Rat2 yearsSystemic toxicity0.5-[6]
Dog52 weeksLiver effects534[4]
RatIntermediateReproductive effects-≥5[7]
RabbitGestation days 7-19Maternal toxicity15[8]
Rat-Fetal resorption<50≥50[5]
Rat-Delayed sexual development (female)<30≥30[5]
Rat-Decreased birth weight<3.6≥3.6[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative experimental protocols for assessing atrazine toxicity.

Acute Oral Toxicity Study in Rats (Based on OECD Guideline 423)
  • Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Housing: Housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water.

  • Test Substance: Atrazine (unlabeled) dissolved in a suitable vehicle (e.g., corn oil).

  • Administration: A single dose of atrazine is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

  • Data Analysis: The LD₅₀ is estimated based on the observed mortality at different dose levels.

Chronic Toxicity and Carcinogenicity Study in Rats (Based on OECD Guideline 453)
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Test Substance Administration: Atrazine is administered in the diet, drinking water, or by gavage for a period of 24 months.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not more than 10% mortality. The lowest dose should not induce any evidence of toxicity.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Biochemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of hematological and biochemical parameters.

    • Urinalysis: Conducted at the same intervals as hematology.

  • Pathology:

    • Gross Necropsy: A complete gross necropsy is performed on all animals.

    • Histopathology: Tissues from all control and high-dose animals, and all animals that died or were sacrificed during the study, are examined microscopically. All tumors are examined.

  • Data Analysis: Statistical analysis is performed to determine the NOAEL and to assess the carcinogenic potential of atrazine.

Signaling Pathways and Experimental Workflows

Visual representations of atrazine's mechanisms of action and experimental designs can aid in understanding its toxicological profile.

Atrazine_Metabolism Atrazine Atrazine Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N-dealkylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis Mercapturic_Acid_Derivatives Mercapturic_Acid_Derivatives Atrazine->Mercapturic_Acid_Derivatives Glutathione conjugation Diaminochlorotriazine Diaminochlorotriazine Deethylatrazine->Diaminochlorotriazine N-dealkylation Deethylatrazine->Mercapturic_Acid_Derivatives Glutathione conjugation Deisopropylatrazine->Diaminochlorotriazine N-dealkylation Deisopropylatrazine->Mercapturic_Acid_Derivatives Glutathione conjugation Diaminochlorotriazine->Mercapturic_Acid_Derivatives Glutathione conjugation

Caption: Metabolic pathways of atrazine in mammals.

Atrazine_Neuroendocrine_Disruption cluster_Brain Brain cluster_Gonads Gonads Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary LH_FSH LH / FSH Pituitary->LH_FSH Releases Ovaries_Testes Ovaries / Testes Hormones Estrogen / Testosterone Ovaries_Testes->Hormones Produce Atrazine Atrazine Atrazine->Hypothalamus Inhibits GnRH->Pituitary Stimulates LH_FSH->Ovaries_Testes Stimulates Reproductive_Effects Reproductive Effects Hormones->Reproductive_Effects Leads to

Caption: Atrazine's disruption of the HPG axis.

Experimental_Workflow_Toxicity start Animal Acclimatization dosing Atrazine Administration (e.g., Oral Gavage) start->dosing observation Clinical Observation (14 days) dosing->observation data_collection Data Collection (Body Weight, etc.) observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Data Analysis (e.g., LD50 Calculation) necropsy->analysis end Conclusion analysis->end

Caption: Workflow for an acute toxicity study.

Conclusion

While direct comparative toxicological studies between this compound and unlabeled atrazine are not available in the scientific literature, the fundamental principles of chemistry and toxicology dictate that their toxicity profiles are identical. The isotopic labeling with ¹⁵N does not alter the molecule's interaction with biological systems. Therefore, the extensive body of research on unlabeled atrazine's toxicity, including its acute and chronic effects, mechanisms of action as an endocrine disruptor, and metabolic pathways, is directly applicable to this compound. Researchers utilizing this compound for tracing and metabolic studies can confidently rely on the established toxicological data for unlabeled atrazine for safety assessments and interpretation of biological effects. Atrazine is known to affect the neuroendocrine system, particularly the hypothalamus-pituitary-gonadal (HPG) axis.[1][9] It can also cause deleterious effects on various body systems, including the respiratory, reproductive, endocrine, central nervous, gastrointestinal, and urinary systems.[1] Furthermore, atrazine has been linked to liver, kidney, and heart damage in animals.[10][11]

References

Cross-Validation of Analytical Methods for Atrazine-15N Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isotopically labeled compounds such as Atrazine-15N is critical in a multitude of research applications, from environmental fate studies to metabolism and pharmacokinetic analyses. The choice of analytical methodology can significantly impact the reliability and comparability of experimental data. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and sample throughput. The following table summarizes the key quantitative performance characteristics of GC-MS, LC-MS/MS, and ELISA for atrazine analysis, which are directly relevant to the quantification of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.03 - 0.6 µg/L[1][2]10 - 20 ng/L[3][4]0.04 ng/mL (40 ng/L)[5][6]
Limit of Quantification (LOQ) ~0.1 µg/L20 ng/L[4]~0.1 ng/mL (100 ng/L)
Linearity (Dynamic Range) Wide dynamic range, up to four orders of magnitude (0.1 to 1,000 ppb)[7]Excellent linearity over a concentration range of 0.25 – 5.0 ng/mL[8]Narrower dynamic range, typically 0.05 to 5 ng/mL[5]
Precision (CV%) Good, typically <15%Excellent, typically <15%Good, with CVs for samples <15%[5][6]
Accuracy (Recovery %) 94.3% for Atrazine[2]Good, with the use of isotopically labeled internal standardsGood correlation with GC/MS and HPLC methods[5]
Specificity High, based on retention time and mass-to-charge ratioVery high, based on precursor and product ion transitions (MRM)Can exhibit cross-reactivity with structurally similar compounds[5]
Sample Throughput ModerateHighVery High
Cost per Sample HighHighLow

Experimental Workflows and Methodologies

The successful implementation of any analytical technique requires a thorough understanding of its underlying principles and experimental procedures. The following diagrams and protocols detail the workflows for this compound quantification using GC-MS, LC-MS/MS, and ELISA.

Cross_Validation_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Cross-Validation Sample Sample Containing This compound Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction ELISA ELISA Sample->ELISA Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Data Quantitative Data (Concentration) GCMS->Data LCMSMS->Data ELISA->Data Comparison Comparison of LOD, LOQ, Precision, Accuracy Data->Comparison Conclusion Method Selection Comparison->Conclusion

Cross-validation workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds. For polar molecules like atrazine and its metabolites, a derivatization step is often necessary to improve volatility and chromatographic performance.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Water samples are passed through a C18 SPE cartridge. The cartridge is then dried, and the analytes are eluted with an organic solvent.[9]

    • Derivatization: The extracted analytes are derivatized, for example, using silylation reagents, to increase their volatility for GC analysis.[1]

  • GC-MS Analysis:

    • Injection: A small volume of the derivatized extract is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (column coating). The oven temperature is programmed to ramp from a low to a high temperature to facilitate the elution of compounds with different boiling points.[1]

    • Detection: As the separated compounds elute from the column, they enter the mass spectrometer. In the MS, molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, specific ions will be monitored for quantification.[9]

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ion to that of a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method that is well-suited for the analysis of non-volatile and thermally labile compounds in complex matrices.

  • Sample Preparation:

    • Filtration: Water samples are typically filtered to remove particulate matter.[3]

    • Solid-Phase Extraction (SPE): Similar to GC-MS, SPE is often employed to concentrate the analytes and remove interfering matrix components.[3] For some methods, direct injection of the sample without SPE is possible.[8]

  • LC-MS/MS Analysis:

    • Injection: A small volume of the prepared sample is injected into the LC system.

    • Separation: The sample is passed through a high-performance liquid chromatography (HPLC) column (e.g., C18). Separation is achieved based on the differential partitioning of the analytes between the mobile phase (a mixture of solvents) and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is commonly used.[3][8]

    • Detection: The eluent from the LC column is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and sensitivity.[3]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the specific MRM transition to a calibration curve. The use of a stable isotope-labeled internal standard, such as Atrazine-d5, is recommended to correct for matrix effects and variations in instrument response.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput immunochemical method that utilizes the specific binding between an antibody and its antigen for detection.

  • Assay Principle: This is a competitive ELISA. Atrazine in the sample competes with a labeled atrazine conjugate for a limited number of antibody binding sites coated on a microtiter plate. The amount of bound labeled atrazine is inversely proportional to the concentration of atrazine in the sample.[5][10]

  • Procedure:

    • Standards, controls, and samples are added to the wells of a microtiter plate coated with anti-atrazine antibodies.[5]

    • An enzyme-conjugated atrazine solution is added to each well.[5]

    • The plate is incubated to allow for competitive binding.[5]

    • The plate is washed to remove any unbound reagents.[5]

    • A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color.[5]

    • The reaction is stopped, and the absorbance of the color is measured using a microplate reader.[5]

  • Quantification: The concentration of atrazine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of atrazine.[6]

Logical Relationships in Method Selection

The choice of the most suitable analytical method depends on the specific requirements of the study. The following diagram illustrates the decision-making process based on key experimental needs.

Method_Selection_Logic Start Start: Define Analytical Needs HighThroughput High Sample Throughput? Start->HighThroughput HighSpecificity High Specificity Required? HighThroughput->HighSpecificity No ELISA Select ELISA HighThroughput->ELISA Yes HighSensitivity Highest Sensitivity Needed? HighSpecificity->HighSensitivity No LCMSMS Select LC-MS/MS HighSpecificity->LCMSMS Yes HighSensitivity->LCMSMS Yes GCMS Select GC-MS HighSensitivity->GCMS No

Decision tree for selecting an analytical method.

Conclusion

The cross-validation of these analytical methods demonstrates that each possesses distinct advantages and is suited for different research applications.

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for accurate quantification of this compound in complex matrices, especially when used with an appropriate internal standard.

  • GC-MS offers a reliable and robust alternative, particularly for volatile derivatives of atrazine, and can achieve low detection limits.

  • ELISA provides a rapid, cost-effective, and high-throughput screening tool, ideal for analyzing a large number of samples, although with potentially lower specificity compared to chromatographic methods.

The selection of the optimal method should be guided by the specific analytical requirements of the study, including the desired level of sensitivity, specificity, sample throughput, and available resources. For definitive quantitative results, chromatographic methods coupled with mass spectrometry are recommended, while ELISA serves as an excellent tool for preliminary screening and large-scale monitoring.

References

Atrazine-¹⁵N Degradation: A Comparative Analysis Across Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

The environmental fate of the herbicide atrazine is a significant area of research due to its widespread use and potential for groundwater contamination. The degradation rate of atrazine in soil is a critical factor influencing its persistence and mobility. This guide provides a comparative analysis of Atrazine-¹⁵N degradation rates in different soil types, supported by experimental data, to offer researchers and scientists a comprehensive overview of its behavior in various soil matrices.

Quantitative Comparison of Atrazine Degradation

The degradation of atrazine in soil is influenced by a multitude of factors including soil texture, organic matter content, pH, microbial activity, temperature, and moisture.[1][2] Different soil types exhibit varying capacities to degrade this herbicide, primarily due to differences in these physicochemical and biological properties. The half-life (T₁/₂) of atrazine, which is the time required for its concentration to reduce by half, is a key metric for comparing its persistence in different soils.

Soil TypeAtrazine Half-life (T₁/₂) (days)Key Influencing FactorsReference
Sandy Loam6.2 - 8.4Lower organic matter and clay content can increase bioavailability for microbial degradation.[3]
Sandy Clay LoamMean of 21.54Balanced texture providing both aeration for microbial activity and surfaces for some adsorption.[4][5][6]
LoamGenerally faster degradation than clay soilsGood balance of sand, silt, and clay, often with healthy microbial populations and organic matter.[7]
ClayCan be longer and variableHigh clay content can lead to strong adsorption of atrazine, reducing its bioavailability for microbial degradation.
Silt LoamMedian of 39 (in a review of 15 field studies)Variable depending on specific soil properties.[8]

Note: The half-life values presented are derived from different studies and experimental conditions may vary. Direct comparison should be made with caution. The use of ¹⁵N-labeled atrazine allows for precise tracing of its fate and transformation in the soil environment.

Major Degradation Products

The biodegradation of atrazine in soil primarily occurs through microbial action, leading to the formation of several metabolites. The most commonly identified degradation products are:

  • Deethylatrazine (DEA): Formed by the removal of the ethyl group.

  • Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group.

  • Hydroxyatrazine (HA): Formed by the chemical hydrolysis of the chlorine atom, which is often a significant pathway in lower pH soils.

The relative abundance of these metabolites can vary depending on the soil type and the dominant microbial communities present.

Experimental Protocol for Atrazine-¹⁵N Degradation Study

The following outlines a typical experimental protocol for assessing the degradation of Atrazine-¹⁵N in different soil types under laboratory conditions.

1. Soil Collection and Characterization:

  • Collect surface soil samples (0-15 cm depth) from fields with no recent history of atrazine application. Representative samples of loam, sandy loam, and clay soils should be obtained.

  • Air-dry the soils, sieve them through a 2 mm mesh, and store at 4°C.

  • Characterize the soils for their physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and total nitrogen.

2. Soil Microcosm Setup:

  • Place a known weight of each soil type (e.g., 100 g) into individual incubation vessels (e.g., glass jars).

  • Adjust the moisture content of the soils to a predetermined level, typically 60-70% of their water-holding capacity, using deionized water.

  • Pre-incubate the soil microcosms in the dark at a constant temperature (e.g., 25°C) for a week to allow the microbial communities to stabilize.

3. Atrazine-¹⁵N Application:

  • Prepare a stock solution of Atrazine-¹⁵N in a suitable solvent (e.g., acetone or methanol).

  • Spike the soil samples with the Atrazine-¹⁵N solution to achieve a desired concentration (e.g., 5 mg/kg soil). The solvent should be allowed to evaporate in a fume hood.

  • Seal the incubation vessels, but allow for air exchange through a gas-permeable membrane.

4. Incubation and Sampling:

  • Incubate the microcosms in the dark at a constant temperature for a specified period (e.g., 60-90 days).

  • Collect triplicate soil samples from each soil type at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

5. Extraction of Atrazine and its Metabolites:

  • Extract atrazine and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol:water mixture).

  • Use a method such as pressurized liquid extraction (PLE) or sonication to ensure efficient extraction.

  • Centrifuge the extracts and filter them before analysis.

6. Analytical Quantification:

  • Analyze the extracts for the concentration of Atrazine-¹⁵N and its ¹⁵N-labeled metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or a diode array detector (DAD).[9][10][11][12]

  • Use certified analytical standards for the parent compound and its metabolites for accurate quantification.

7. Data Analysis:

  • Calculate the degradation kinetics of Atrazine-¹⁵N in each soil type by fitting the concentration data to a first-order decay model to determine the half-life (T₁/₂).

  • Quantify the formation and dissipation of the major metabolites over time.

Visualizing the Experimental Workflow and Degradation Pathway

To better illustrate the processes involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection (Loam, Sandy Loam, Clay) soil_prep Sieving and Characterization soil_collection->soil_prep microcosm Microcosm Setup soil_prep->microcosm spiking Atrazine-¹⁵N Spiking microcosm->spiking incubation Incubation spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC-MS Analysis extraction->hplc kinetics Degradation Kinetics (Half-life) hplc->kinetics metabolites Metabolite Formation hplc->metabolites

Experimental workflow for studying Atrazine-¹⁵N degradation.

Atrazine_Degradation_Pathway cluster_metabolites Primary Metabolites cluster_further_degradation Further Degradation atrazine Atrazine-¹⁵N dea Deethylatrazine-¹⁵N (DEA) atrazine->dea N-de-ethylation dia Deisopropylatrazine-¹⁵N (DIA) atrazine->dia N-de-isopropylation ha Hydroxyatrazine-¹⁵N (HA) atrazine->ha Hydrolysis didealkyl Didealkylatrazine-¹⁵N dea->didealkyl dia->didealkyl ammeline Ammeline-¹⁵N ha->ammeline cyanuric Cyanuric Acid-¹⁵N didealkyl->cyanuric ammeline->cyanuric mineralization Mineralization (¹⁵NH₄⁺, CO₂) cyanuric->mineralization

Simplified degradation pathway of Atrazine-¹⁵N in soil.

References

Differentiating Atrazine Degradation Pathways Using Nitrogen Isotope Fractionation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the application of Compound-Specific Isotope Analysis (CSIA) to elucidate the degradation mechanisms of the herbicide atrazine. This guide provides an objective comparison of nitrogen isotope fractionation patterns associated with various degradation pathways, supported by experimental data and detailed methodologies.

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for tracking the environmental fate of contaminants like atrazine.[1][2][3] By measuring the changes in the natural abundance of stable isotopes, such as Nitrogen-15 (¹⁵N), within the atrazine molecule, researchers can differentiate between various degradation pathways.[4][5] This approach offers a significant advantage over traditional methods that rely solely on concentration measurements, as it can distinguish between destructive degradation and non-destructive processes like sorption or dilution.[2][6]

The principle behind CSIA lies in the kinetic isotope effect (KIE), where molecules containing lighter isotopes (e.g., ¹⁴N) react slightly faster than those with heavier isotopes (e.g., ¹⁵N).[1] This results in the remaining undegraded atrazine becoming progressively enriched in the heavier isotope. The extent of this enrichment, expressed as an isotope enrichment factor (ε), is often characteristic of a specific degradation reaction, providing a unique fingerprint for different environmental processes.

Comparison of ¹⁵N Isotope Fractionation in Atrazine Degradation

The nitrogen isotope fractionation (εN) values for atrazine vary significantly depending on the degradation mechanism. These differences allow for the differentiation between biotic and abiotic pathways, and even between different types of microbial degradation. The following table summarizes experimentally determined εN values for various atrazine degradation processes.

Degradation PathwayDegradation MechanismKey Enzymes/Conditions¹⁵N Enrichment Factor (εN) in ‰Corresponding ¹³C Enrichment Factor (εC) in ‰Dual Isotope Slope (Λ = Δδ¹⁵N/Δδ¹³C)
Biotic Degradation
Hydrolytic DechlorinationBiotic hydrolysis of the C-Cl bond to form hydroxyatrazine.AtzA, TrzN (e.g., in Pseudomonas sp., Chelatobacter heintzii, Arthrobacter aurescens TC1)+1.0 ± 0.3 to +2.2 ± 0.3[1]-3.2 ± 0.6 to -4.3 ± 0.6[1]-0.32 to -1.17[1][7]
Oxidative DealkylationBiotic oxidation leading to the removal of ethyl or isopropyl groups.(e.g., in Rhodococcus sp. NI86/21)-1.4 ± 0.3[6]-4.0 ± 0.2[6]0.36 ± 0.06[6]
Abiotic Degradation
Alkaline HydrolysisNucleophilic aromatic substitution at pH 12.High pH-1.2 ± 0.1[6][8]-5.6 ± 0.1[6][8]~0.21
PhotodegradationDirect and indirect photolysis.Simulated sunlightInverse nitrogen isotope effect has been observed, but specific εN values are less consistently reported.[9]VariesDifferent from biotic pathways.[4][10]

Note: A positive εN value indicates that the remaining atrazine is enriched in ¹⁵N, while a negative value indicates depletion. The dual isotope slope (Λ) from plotting Δδ¹⁵N versus Δδ¹³C provides a powerful tool for distinguishing between degradation pathways, as different mechanisms often exhibit distinct slopes.[4][10] For instance, biotic hydrolysis and oxidative dealkylation show significantly different slopes.[6]

Experimental Protocols

The following are generalized methodologies for conducting atrazine degradation experiments and subsequent isotope analysis.

Atrazine Degradation Experiments

a) Biotic Degradation (Pure Culture Study)

  • Culture Preparation: Cultivate a bacterial strain known for atrazine degradation (e.g., Pseudomonas sp. ADP or Rhodococcus sp. NI86/21) in an appropriate growth medium until it reaches the mid-exponential phase.

  • Incubation: In sterile flasks, inoculate a mineral salt medium containing a known concentration of atrazine as the sole nitrogen or carbon source with the bacterial culture.

  • Sampling: Collect samples at regular time intervals. For each sample, sacrifice a replicate flask.

  • Reaction Quenching and Extraction: Stop the degradation process by adding a suitable solvent (e.g., ethyl acetate). Extract the remaining atrazine from the aqueous phase.

  • Concentration Analysis: Analyze the concentration of atrazine in the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

b) Abiotic Degradation (Alkaline Hydrolysis)

  • Reaction Setup: Prepare a solution of atrazine in a buffered aqueous solution at a high pH (e.g., pH 12).

  • Incubation: Maintain the solution at a constant temperature (e.g., 20°C).

  • Sampling and Extraction: Collect samples over time and immediately neutralize them to quench the reaction. Extract the remaining atrazine using a suitable organic solvent.

  • Concentration Analysis: Determine the atrazine concentration as described for the biotic experiment.

Compound-Specific Isotope Analysis (CSIA)
  • Sample Preparation: The atrazine extracts are concentrated to a suitable level for isotope analysis (e.g., ~200 mg/L).[1] Solid-phase extraction (SPE) can be used for preconcentration of aqueous samples.[1]

  • GC-IRMS Analysis: Analyze the isotopic composition of atrazine using a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS).

    • The GC separates atrazine from other compounds in the extract.

    • The separated atrazine is then combusted in an oxidation reactor (for δ¹³C) or a reduction reactor (for δ¹⁵N) to convert it to CO₂ or N₂ gas, respectively.

    • The IRMS measures the ratio of the heavy to light isotopes (¹³C/¹²C and ¹⁵N/¹⁴N).

  • Data Analysis:

    • Isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards.

    • The isotope enrichment factor (ε) is calculated using the Rayleigh distillation equation, which relates the change in isotope ratio to the fraction of remaining atrazine.

Visualizing Atrazine Degradation and Analysis

The following diagrams illustrate the key degradation pathways of atrazine and the analytical workflow for isotope fractionation analysis.

AtrazineDegradationPathways cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Biotic Hydrolysis (e.g., Pseudomonas sp.) εN: positive Dealkylated_Atrazine Dealkylated Metabolites (e.g., Desethylatrazine) Atrazine->Dealkylated_Atrazine Oxidative Dealkylation (e.g., Rhodococcus sp.) εN: negative Abiotic_Products Various Photodegradation & Hydrolysis Products Atrazine->Abiotic_Products Photodegradation / Alkaline Hydrolysis εN: variable/negative

Caption: Major degradation pathways of atrazine.

CSIA_Workflow cluster_experiment Degradation Experiment cluster_analysis Isotope Analysis cluster_interpretation Interpretation Start Atrazine Sample (t=0) Degradation Degradation (Biotic or Abiotic) Start->Degradation Sampling Time-series Sampling Degradation->Sampling Extraction Atrazine Extraction Sampling->Extraction GC_IRMS GC-IRMS Analysis (δ¹⁵N Measurement) Extraction->GC_IRMS Rayleigh Rayleigh Plot (ln(R/R₀) vs ln(f)) GC_IRMS->Rayleigh Enrichment Calculate εN Rayleigh->Enrichment Comparison Compare εN to known values Enrichment->Comparison Pathway Identify Degradation Pathway Comparison->Pathway

Caption: Experimental workflow for CSIA of atrazine.

References

Shifting Sands: A Comparative Guide to the Soil Mobility of Atrazine-15N and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agrochemicals is paramount. This guide provides an objective comparison of the soil mobility of the widely used herbicide Atrazine, isotopically labeled with Nitrogen-15 (¹⁵N), and its principal degradation products: deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA). The use of ¹⁵N-labeled atrazine is a powerful tool for tracing the path of atrazine-derived nitrogen in the environment.

The mobility of atrazine and its metabolites in soil is a critical factor influencing their potential for groundwater contamination and overall environmental impact. This mobility is primarily governed by the compounds' adsorption-desorption behavior, which is influenced by soil properties such as organic matter content, pH, and clay content.[1][2] In general, the degradation of atrazine leads to products with varied mobility profiles. The N-dealkylated metabolites, DEA and DIA, are typically more mobile than the parent atrazine molecule.[1] Conversely, the hydroxylated metabolite, HA, exhibits significantly lower mobility due to its stronger adsorption to soil particles.[1]

Quantitative Comparison of Mobility Parameters

The relative mobility of chemical compounds in soil can be quantified using sorption coefficients, such as the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Higher Kd and Koc values indicate stronger sorption to soil and consequently, lower mobility. The following tables summarize key mobility parameters for atrazine and its degradation products from various studies.

Table 1: Soil Sorption Coefficients (Kd) for Atrazine and Its Degradation Products

CompoundSoil TypeKd Value (L/kg)Reference
AtrazineWetland Soil38.6[3]
Deethylatrazine (DEA)Wetland Soil22.1[3]
Deisopropylatrazine (DIA)Wetland Soil26.3[3]
Hydroxyatrazine (HA)Wetland Soil109.7[3]
AtrazineCultivated Houston Black Clay-[4]
Deethylatrazine (DEA)Cultivated Houston Black Clay-[4]
Deisopropylatrazine (DIA)Cultivated Houston Black Clay-[4]
Hydroxyatrazine (HA)Cultivated Houston Black Clay-[4]
AtrazineVegetated Filter Strip (Houston Black Clay)-[4]
Deethylatrazine (DEA)Vegetated Filter Strip (Houston Black Clay)-[4]
Deisopropylatrazine (DIA)Vegetated Filter Strip (Houston Black Clay)-[4]
Hydroxyatrazine (HA)Vegetated Filter Strip (Houston Black Clay)-[4]
AtrazineLow Organic Carbon Geologic Materials-[5]
Deethylatrazine (DEA)Low Organic Carbon Geologic MaterialsMean ratio of Kd(DEA)/Kd(Atrazine) = 0.37[5]

Table 2: Organic Carbon-Normalized Sorption Coefficients (Koc) for Atrazine and Its Degradation Products

CompoundKoc Value (L/kg)Reference
Atrazine440[3]
Deethylatrazine (DEA)240[3]
Deisopropylatrazine (DIA)290[3]
Hydroxyatrazine (HA)1500[3]
Atrazine281.64[6]

Note: Direct comparative studies on the mobility of ¹⁵N-labeled atrazine and its corresponding ¹⁵N-labeled metabolites are limited in the available literature. However, the isotopic label does not alter the chemical structure that governs sorption processes. Therefore, the mobility data for the unlabeled compounds are considered representative.

Atrazine Degradation and Mobility Pathway

The degradation of atrazine in soil is a complex process involving both microbial and chemical pathways, leading to the formation of metabolites with distinct mobility characteristics. The primary degradation routes are N-dealkylation and hydroxylation.

Atrazine_Degradation_Mobility Atrazine Atrazine-15N (Moderate Mobility) DEA Deethylatrazine (DEA) (High Mobility) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) (High Mobility) Atrazine->DIA N-dealkylation HA Hydroxyatrazine (HA) (Low Mobility) Atrazine->HA Hydroxylation Further_Degradation Further Degradation Products (e.g., Didealkylatrazine) DEA->Further_Degradation DIA->Further_Degradation

Caption: Atrazine degradation pathways and the relative mobility of its major products.

Experimental Protocols

The determination of pesticide mobility in soil is typically conducted using standardized laboratory methods. The following are outlines of the key experimental protocols.

Batch Equilibrium Sorption/Desorption Studies (based on OECD Guideline 106)

This method is used to determine the adsorption and desorption coefficients (Kd and Koc) of a chemical in soil.

  • Soil Preparation: A set of representative soils are air-dried and sieved (<2 mm). Key soil properties (pH, organic carbon content, texture) are determined.

  • Test Solution Preparation: Solutions of Atrazine-¹⁵N and its ¹⁵N-labeled degradation products are prepared in a 0.01 M CaCl₂ solution at various concentrations.

  • Adsorption Phase: A known mass of soil is equilibrated with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature in the dark.

  • Analysis: After equilibration, the soil suspension is centrifuged, and the supernatant is analyzed for the concentration of the test compound. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ without the test compound. The tubes are agitated again for the same equilibrium time.

  • Analysis (Desorption): The concentration of the test compound in the supernatant is measured to determine the amount desorbed from the soil.

  • Data Analysis: Adsorption and desorption isotherms are plotted, and the Kd and Koc values are calculated.

Soil Column Leaching Studies (based on OECD Guideline 312)

This method assesses the leaching potential of a substance through a soil column.

  • Column Preparation: A glass or stainless steel column is uniformly packed with the selected soil to a specific bulk density.

  • Saturation and Pre-leaching: The soil column is saturated with a simulated soil solution (e.g., 0.01 M CaCl₂) from the bottom up to avoid air entrapment. The column is then allowed to drain to establish a defined moisture content.

  • Application of Test Substance: A solution of ¹⁵N-labeled Atrazine is applied to the surface of the soil column.

  • Leaching: The simulated soil solution is continuously applied to the top of the column at a constant flow rate.

  • Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.

  • Soil Sectioning: At the end of the experiment, the soil column is extruded and sectioned into different depth increments.

  • Analysis: The leachate fractions and soil sections are analyzed for the parent compound (Atrazine-¹⁵N) and its ¹⁵N-labeled degradation products.

  • Data Analysis: Breakthrough curves are generated by plotting the concentration of the compounds in the leachate against the volume of leachate collected. The distribution of the compounds in the soil profile is also determined. This data provides insights into the retardation and degradation of the substances during transport.[7][8][9][10]

Summary of Findings and Implications

The experimental data consistently demonstrate the following mobility ranking for atrazine and its primary degradation products in soil:

Hydroxyatrazine (HA) < Atrazine < Deisopropylatrazine (DIA) ≈ Deethylatrazine (DEA)

This trend has significant environmental implications. The formation of the more mobile degradation products, DEA and DIA, increases the risk of groundwater contamination compared to the parent atrazine compound.[1] Conversely, the formation of hydroxyatrazine, a less mobile metabolite, represents a detoxification pathway that reduces the potential for leaching.[1] The use of ¹⁵N-labeled atrazine allows for precise tracking of the movement and transformation of atrazine-derived nitrogen through these different pathways within the soil ecosystem. Researchers and environmental scientists must consider the mobility of these degradation products when assessing the long-term environmental fate and risks associated with atrazine use.

References

A Comparative Guide to Bioassay Validation for Atrazine-15N Bioavailability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common bioassays for assessing the bioavailability of Atrazine-15N, a stable isotope-labeled herbicide crucial for environmental fate and transport studies. Understanding the bioavailable fraction of atrazine in soil and water is paramount for accurate risk assessment and the development of effective remediation strategies. This document outlines key experimental protocols, presents comparative data, and visualizes workflows to aid in the selection of the most appropriate bioassay for your research needs.

Comparative Analysis of Atrazine Bioavailability Bioassays

The selection of a suitable bioassay depends on several factors, including the research question, the environmental matrix, required sensitivity, and available resources. Below is a summary of common bioassays used for atrazine, which can be adapted for this compound studies.

Bioassay TypePrincipleOrganism(s)Measured EndpointAdvantagesDisadvantages
Plant Uptake Bioassay Measures the amount of this compound taken up by plants from the soil or water, reflecting the fraction available for biological absorption.Oat (Avena sativa), Soybean (Glycine max), Canola (Brassica napus)[1]15N enrichment in plant tissues, biomass reduction, visual injury symptoms (e.g., chlorosis, necrosis).[2]Directly measures the fraction available to plants; integrates bioavailability over the plant's growth period.Time-consuming (days to weeks); plant species-specific; requires sensitive isotopic analysis.
Microbial Mineralization Assay Quantifies the conversion of the 15N-labeled atrazine ring to inorganic nitrogen by atrazine-degrading microorganisms.[3][4]Pseudomonas sp. strain ADP, indigenous soil microbes.[4]Evolution of 15N-labeled inorganic nitrogen (e.g., NH4+, NO3-).Directly measures biodegradation and bioavailability to specific microbes; relatively rapid (hours to days).[3]May not reflect bioavailability to all soil microorganisms or plants; requires specialized equipment for 15N gas analysis.
Bacterial Biosensor Assay Utilizes genetically engineered bacteria that produce a measurable signal (e.g., bioluminescence, fluorescence) in the presence of bioavailable atrazine.[5][6]E. coli expressing atrazine-responsive promoters linked to reporter genes.[5]Light output or fluorescence intensity.Rapid and high-throughput; can be highly sensitive.[5]Indirect measure of bioavailability; may be affected by other contaminants; requires specific bacterial strains.
Isotopic Dilution Method (IDM) A chemical method that estimates the bioavailable pool by measuring the exchange between the native (unlabeled) atrazine and an added stable isotope-labeled standard (this compound).[7][8][9]N/A (Chemical extraction)Change in the isotopic ratio of atrazine in the soil solution.Rapid and precise; provides a measure of the chemically labile fraction, which is often correlated with bioavailability.[8]Indirectly estimates bioavailability; requires sophisticated analytical instrumentation (e.g., LC-MS/MS).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are representative protocols for the key experiments cited.

Plant Uptake Bioassay Protocol

This protocol is adapted from methodologies used for assessing herbicide carry-over and bioavailability.[1][2]

Objective: To determine the bioavailability of this compound in soil by measuring its uptake in a sensitive plant species.

Materials:

  • Test soil contaminated with a known concentration of this compound.

  • Control (uncontaminated) soil of the same type.

  • Seeds of a sensitive indicator plant (e.g., oat, soybean).

  • Pots for plant growth.

  • Growth chamber or greenhouse with controlled light, temperature, and humidity.

  • Isotope Ratio Mass Spectrometer (IRMS) or other suitable instrument for 15N analysis.

Procedure:

  • Soil Preparation: Fill pots with the test and control soils. A common approach is to use a series of soil dilutions to create a dose-response curve.

  • Planting: Sow a predetermined number of seeds (e.g., 10 oat seeds) at a uniform depth (e.g., 1/4 inch) in each pot.[2]

  • Growth Conditions: Place the pots in a growth chamber or greenhouse with optimal conditions for the chosen plant species (e.g., 70-75°F, ample sunlight).[2] Water the plants as needed, avoiding overwatering and leaching.

  • Harvesting: After a specified growth period (e.g., 21-28 days), harvest the above-ground plant biomass.

  • Sample Processing: Dry the plant material to a constant weight, and then grind it into a fine powder.

  • 15N Analysis: Analyze the powdered plant tissue for 15N enrichment using an appropriate analytical instrument.

  • Data Analysis: Calculate the amount of this compound taken up by the plants based on the 15N enrichment and total nitrogen content. Correlate this with visual injury symptoms and biomass reduction.

Microbial Mineralization Assay Protocol

This protocol is based on studies of atrazine mineralization in soil.[3][4]

Objective: To quantify the bioavailability of this compound to soil microorganisms by measuring its mineralization to inorganic nitrogen.

Materials:

  • Test soil containing this compound.

  • Biometer flasks or similar incubation vessels.

  • Trapping solution for inorganic nitrogen (e.g., acidic solution).

  • Incubator.

  • Analytical instrument for 15N analysis of the trapping solution.

Procedure:

  • Incubation Setup: Place a known amount of the test soil into biometer flasks.

  • Moisture Adjustment: Adjust the soil moisture to an optimal level for microbial activity (e.g., 50-60% of water holding capacity).

  • Incubation: Seal the flasks and incubate them at a constant temperature (e.g., 25°C) in the dark. The trapping solution for the mineralized 15N should be placed in a separate compartment within the flask.

  • Sampling: At regular time intervals, remove the trapping solution and replace it with a fresh solution.

  • 15N Analysis: Analyze the trapping solution for the concentration of 15N-labeled inorganic nitrogen.

  • Data Analysis: Calculate the cumulative amount of mineralized this compound over time to determine the mineralization rate and extent.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can clarify complex procedures and relationships.

Experimental_Workflow_Plant_Bioassay cluster_prep Preparation cluster_growth Growth Phase cluster_analysis Analysis cluster_output Output soil_prep Soil Preparation (Test & Control Soils) potting Potting soil_prep->potting planting Planting Seeds potting->planting growth Incubation (Controlled Environment) planting->growth monitoring Monitoring (Watering, Visual Symptoms) growth->monitoring harvest Harvesting Plant Biomass monitoring->harvest processing Drying & Grinding harvest->processing analysis 15N Isotopic Analysis processing->analysis data Bioavailability Data (Uptake, Biomass Reduction) analysis->data

Workflow for the Plant Uptake Bioassay.

Experimental_Workflow_Microbial_Mineralization cluster_setup Setup cluster_incubation Incubation Phase cluster_sampling Sampling & Analysis cluster_result Result soil_sample Soil Sample with This compound biometer Incubation in Biometer Flasks soil_sample->biometer trap Addition of 15N Trapping Solution biometer->trap incubation Controlled Incubation (Temperature, Moisture) trap->incubation sampling Periodic Sampling of Trapping Solution incubation->sampling analysis 15N Analysis of Trapped Nitrogen sampling->analysis mineralization_rate Mineralization Rate & Extent Calculation analysis->mineralization_rate

Workflow for the Microbial Mineralization Assay.

References

Comparative study of Atrazine-15N adsorption-desorption on various soil amendments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of agrochemicals like atrazine is paramount. This guide provides a comparative analysis of the adsorption and desorption of Atrazine-15N on various soil amendments, supported by experimental data and detailed protocols.

The application of soil amendments is a key strategy for mitigating the potential environmental contamination by pesticides such as atrazine. Amendments like biochar, compost, farmyard manure (FYM), and vermicompost (VC) can significantly influence the mobility and bioavailability of atrazine in the soil by altering its adsorption and desorption characteristics. This guide synthesizes findings from multiple studies to offer a clear comparison of the efficacy of these amendments.

Comparative Performance of Soil Amendments

The capacity of a soil amendment to adsorb atrazine is a critical factor in its effectiveness for environmental remediation. The following table summarizes the Freundlich adsorption coefficient (Kf), a common indicator of adsorption capacity, for various amendments as reported in the literature. A higher Kf value indicates a greater adsorption capacity.

Soil AmendmentBase Soil TypeAtrazine Adsorption (Kf)Key Findings
Biochar (Rice Husk) Paddy Soil & Black Soil5.2–7.5 times increase in Kf for paddy soil and 2.3–4.2 times for black soil with 2% biochar addition.[1]Adsorption capacity of biochar increases with higher pyrolysis temperatures.[1] High aromaticity and hydrophobicity of biochar enhance atrazine adsorption.[1]
Compost -Kf of 2.20 L/kg in compost-amended soil.[2]Higher organic matter content in compost leads to greater atrazine adsorption.[2]
Farmyard Manure (FYM) Sandy Loam SoilIncreased adsorption with 1%, 1.5%, and 2% FYM addition compared to control.[3]The presence of carboxylic units in FYM can lead to hydrogen bonding with atrazine, resulting in lower desorption.[2][4]
Vermicompost (VC) Sandy Loam SoilHigher atrazine sorption observed with VC compared to FYM.[3]The higher organic carbon content in VC likely contributes to its greater adsorption capacity.[5]

Desorption Behavior

Desorption is the process by which adsorbed atrazine is released back into the soil solution, potentially becoming available for leaching or degradation. The desorption behavior is often characterized by hysteresis, where the desorption isotherm does not follow the same path as the adsorption isotherm.

Soil AmendmentDesorption CharacteristicsKey Findings
Biochar Lower desorption rates observed with Fe-Mn modified biochar (8.61%–29.83%) compared to unmodified biochar.[6]Pore-filling, H-bonding, and π–π electron donor–acceptor interactions contribute to stronger binding and lower desorption on biochar.[1]
Farmyard Manure (FYM) Exhibits lower desorption capacity.[2][4]Stronger hydrogen bonding between atrazine and the organic matter in FYM reduces its release.[2][4]
Compost Higher Freundlich desorption coefficient (KFdes) correlated with higher organic matter content, indicating lower desorption capacity.[4]The nature of the organic matter, particularly its aromatic content, influences desorption.[4]

Experimental Protocols

The most common method for studying the adsorption-desorption of atrazine is the batch equilibrium technique .[2][7] The following is a generalized protocol based on several studies.

1. Preparation of Soil and Amendment Mixtures:

  • Air-dry and sieve the soil (e.g., to <2 mm).

  • Mix the soil with the desired amendment (e.g., biochar, compost, FYM, VC) at specific ratios (e.g., 1%, 2% w/w).[3]

  • A control sample of unamended soil should be included.

2. Adsorption Experiment:

  • Weigh a specific amount of the soil or soil-amendment mixture (e.g., 5 g) into a centrifuge tube.[3]

  • Add a known volume (e.g., 10 mL) of an aqueous solution of this compound of a specific concentration.[3] The solution should also contain a background electrolyte (e.g., 0.01 M CaCl2) to maintain constant ionic strength and a microbial inhibitor (e.g., NaN3) to prevent degradation.[1]

  • Agitate the tubes on a shaker for a predetermined time (e.g., 24 hours) to reach equilibrium.[3]

  • Centrifuge the tubes to separate the solid and liquid phases.

  • Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC).

  • The amount of atrazine adsorbed is calculated by the difference between the initial and equilibrium concentrations in the solution.

3. Desorption Experiment:

  • After the adsorption experiment, decant a known volume of the supernatant.

  • Replace the decanted volume with an atrazine-free solution of the background electrolyte.

  • Resuspend the soil and shake for the same equilibrium time as the adsorption experiment.

  • Centrifuge and analyze the supernatant for the desorbed this compound.

  • This process can be repeated for several cycles to study the extent of desorption.

Visualizing the Process and Relationships

Experimental Workflow for Atrazine Adsorption-Desorption Study

AdsorptionDesorptionWorkflow cluster_prep Preparation cluster_adsorption Adsorption cluster_desorption Desorption cluster_data Data Analysis soil Soil Sampling & Sieving mix Soil-Amendment Mixing soil->mix amendment Amendment Preparation amendment->mix add_atrazine Add Atrazine Solution mix->add_atrazine shake_ad Shake to Equilibrium add_atrazine->shake_ad centrifuge_ad Centrifuge shake_ad->centrifuge_ad analyze_ad Analyze Supernatant centrifuge_ad->analyze_ad replace_solution Replace with Atrazine-Free Solution centrifuge_ad->replace_solution Begin Desorption calc_ad Calculate Adsorbed Atrazine analyze_ad->calc_ad shake_de Shake to Equilibrium replace_solution->shake_de centrifuge_de Centrifuge shake_de->centrifuge_de analyze_de Analyze Supernatant centrifuge_de->analyze_de calc_de Calculate Desorbed Atrazine analyze_de->calc_de isotherms Plot Adsorption-Desorption Isotherms calc_ad->isotherms calc_de->isotherms

Caption: Workflow of the batch equilibrium method for studying atrazine adsorption and desorption.

Factors Influencing Atrazine Adsorption on Biochar

BiocharAdsorptionFactors cluster_production Biochar Production cluster_properties Biochar Properties cluster_adsorption Atrazine Adsorption feedstock Feedstock Type surface_area Surface Area feedstock->surface_area functional_groups Surface Functional Groups feedstock->functional_groups pyrolysis_temp Pyrolysis Temperature pyrolysis_temp->surface_area aromaticity Aromaticity pyrolysis_temp->aromaticity hydrophobicity Hydrophobicity pyrolysis_temp->hydrophobicity adsorption_capacity Adsorption Capacity surface_area->adsorption_capacity aromaticity->adsorption_capacity hydrophobicity->adsorption_capacity functional_groups->adsorption_capacity

Caption: Relationship between biochar production, properties, and atrazine adsorption capacity.

References

Evaluating the effectiveness of different microbial strains for Atrazine-15N bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

The extensive use of atrazine, a broad-spectrum herbicide, has led to widespread environmental contamination, posing significant risks to ecosystems and human health. Bioremediation, leveraging the metabolic capabilities of microorganisms, presents an eco-friendly and cost-effective strategy for the detoxification of atrazine-polluted environments. This guide provides a comparative analysis of different microbial strains for the bioremediation of Atrazine-15N, a labeled form of atrazine used in research to trace its environmental fate. The effectiveness of various bacterial strains is evaluated based on their degradation efficiency, metabolic pathways, and optimal environmental conditions, supported by experimental data from peer-reviewed studies.

Comparative Performance of Microbial Strains in Atrazine Degradation

The ability to degrade atrazine varies significantly among different microbial species and even strains within the same species. Several key bacteria, including species of Pseudomonas, Arthrobacter, Bacillus, and Agrobacterium, have been identified as potent atrazine degraders.[1][2][3] The following table summarizes the atrazine degradation efficiency of selected microbial strains under laboratory conditions.

Microbial Strain/ConsortiumInitial Atrazine ConcentrationIncubation TimeDegradation Efficiency (%)Key MetabolitesReference
Stenotrophomonas sp. strain SD2Not Specified28 days~48%Not Specified[4]
Bacillus cereus strain BC3Not Specified28 days~37%Not Specified[4]
Paenarthrobacter ureafaciens strain AD3Not Specified28 days~48%Not Specified[4]
Bacillus licheniformis ATLJ-550 mg/L7 days~98.6%Hydroxyatrazine, N-isopropylammelide[2]
Bacillus megaterium ATLJ-1150 mg/L7 days~99.6%Hydroxyatrazine, N-isopropylammelide[2]
Mixed Bacterial ConsortiumNot Specified30 days~60.5% (in soil)Not Specified[5]
Pseudomonas sp. strain ADPNot SpecifiedNot SpecifiedHighHydroxyatrazine, Deethylatrazine, Deisopropylatrazine[6][7]
Agrobacterium radiobacter J14a50 µg/mL120 hours~88% (mineralization)Hydroxyatrazine, Deethylatrazine, Deethyl-hydroxyatrazine[6]
Nocardioides sp. strain AN4-4Not SpecifiedNot SpecifiedDegrades to cyanuric acidCyanuric acid[8]

Note: Degradation efficiencies can be influenced by various experimental conditions such as pH, temperature, nutrient availability, and the initial atrazine concentration.

Key Atrazine Biodegradation Pathways

The microbial degradation of atrazine primarily proceeds through a series of enzymatic reactions involving dechlorination, N-dealkylation, and ring cleavage.[6][9] The most well-characterized pathway involves the sequential action of the enzymes encoded by the atzA, atzB, and atzC genes, which convert atrazine to cyanuric acid.[9][10] Cyanuric acid is then further mineralized to ammonia and carbon dioxide by the products of the atzD, atzE, and atzF (or trzD) genes.[9]

Two primary initial pathways for atrazine degradation have been identified:

  • Hydrolytic Dechlorination: This is a common initial step in many atrazine-degrading bacteria, catalyzed by the enzyme atrazine chlorohydrolase (AtzA). This reaction replaces the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxyatrazine, a less toxic metabolite.[7][10]

  • N-Dealkylation: This pathway involves the removal of the ethyl or isopropyl side chains from the atrazine molecule, leading to the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA).[6][7]

The following diagram illustrates a common hydrolytic pathway for atrazine degradation.

Atrazine_Degradation_Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine atzA (Atrazine chlorohydrolase) N_Ethylammelide N-Ethylammelide Hydroxyatrazine->N_Ethylammelide atzB (Hydroxyatrazine ethylaminohydrolase) Cyanuric_Acid Cyanuric Acid N_Ethylammelide->Cyanuric_Acid atzC (N-Isopropylammelide isopropylaminohydrolase) Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization atzD, atzE, atzF

Caption: A simplified hydrolytic degradation pathway of atrazine by bacteria.

Experimental Protocols for Evaluating Atrazine Bioremediation

To ensure a standardized and objective comparison of the bioremediation capabilities of different microbial strains, a well-defined experimental protocol is essential. The following outlines a general methodology synthesized from various research studies.

  • Enrichment and Isolation: Atrazine-degrading microorganisms can be isolated from contaminated soil or water samples using an enrichment culture technique. This involves incubating the environmental sample in a minimal salt medium (MSM) with atrazine as the sole nitrogen or carbon source.

  • Pure Culture: Individual colonies are then isolated by plating on solid MSM agar plates containing atrazine. Pure cultures are identified based on morphological and molecular techniques (e.g., 16S rRNA gene sequencing).

  • Inoculum Preparation: For degradation studies, bacterial strains are typically pre-cultured in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. The cells are then harvested by centrifugation, washed with sterile saline or phosphate buffer, and resuspended in the experimental medium to a specific optical density (e.g., OD600 of 1.0).

  • Medium Preparation: A defined mineral salt medium containing a known concentration of this compound (e.g., 50 mg/L) is prepared. The composition of the medium should be consistent across all experiments. Depending on the experimental design, atrazine can serve as the sole source of nitrogen, carbon, or both.

  • Incubation: The prepared medium is inoculated with the microbial suspension. Control flasks without microbial inoculation are also included to account for abiotic degradation. The flasks are incubated under controlled conditions of temperature (e.g., 30°C) and agitation (e.g., 150 rpm) for a specific duration (e.g., 7-30 days).

  • Sampling: Aliquots of the culture are withdrawn at regular intervals (e.g., 0, 1, 3, 5, 7 days) for analysis.

  • Atrazine Quantification: The concentration of residual atrazine in the samples is typically determined using High-Performance Liquid Chromatography (HPLC) equipped with a UV detector.[9] The mobile phase and column specifications should be optimized for atrazine separation.

  • Metabolite Identification: The degradation by-products can be identified and quantified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Isotope Analysis: The use of this compound allows for tracing the fate of the nitrogen atoms from the atrazine molecule. Isotope Ratio Mass Spectrometry (IRMS) can be used to analyze the incorporation of 15N into microbial biomass or its release as 15N-labeled ammonia.

The following diagram outlines the general experimental workflow for evaluating atrazine bioremediation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Isolation Isolation & Identification of Microbial Strains Inoculum Inoculum Preparation Isolation->Inoculum Degradation_Assay Atrazine Degradation Assay (this compound enriched medium) Inoculum->Degradation_Assay Sampling Periodic Sampling Degradation_Assay->Sampling HPLC HPLC Analysis (Atrazine Quantification) Sampling->HPLC LCMS LC-MS/GC-MS Analysis (Metabolite Identification) Sampling->LCMS IRMS IRMS Analysis (15N Tracing) Sampling->IRMS Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis LCMS->Data_Analysis IRMS->Data_Analysis

Caption: Experimental workflow for evaluating microbial bioremediation of this compound.

Conclusion

The selection of an appropriate microbial strain or consortium is critical for the successful bioremediation of atrazine-contaminated sites. While strains of Bacillus have shown remarkably high degradation efficiencies in laboratory settings, the performance of microorganisms in the field can be influenced by a multitude of environmental factors. Therefore, a thorough understanding of the metabolic pathways and optimal growth conditions of candidate strains is paramount. The use of this compound in controlled experiments, coupled with robust analytical techniques, provides invaluable insights into the fate of atrazine and the efficacy of different bioremediation strategies. Future research should focus on the development of robust microbial consortia with broad environmental adaptability and the optimization of in-situ bioremediation conditions to bridge the gap between laboratory findings and real-world applications.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling Atrazine-15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Atrazine-15N, a stable isotope-labeled version of the herbicide Atrazine. Adherence to these procedures is critical for minimizing exposure risk and ensuring proper disposal.

Personal Protective Equipment (PPE) and Exposure Limits

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE and established occupational exposure limits for Atrazine.

Protective MeasureSpecificationsExposure Limits
Hand Protection Chemical-resistant gloves (Nitrile gloves are recommended).[1] Change gloves immediately if they become contaminated.[1]ACGIH TLV (8-hr TWA): 5 mg/m³[1][2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][3][4][5]NIOSH REL (10-hr TWA): 5 mg/m³[1][2]
Skin and Body Protection Laboratory coat, long-sleeved shirts, and long pants to prevent skin contact.[1][6] For larger spills, chemical-resistant coveralls, apron, and foot coverings may be necessary.[3]OSHA PEL: None established.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is crucial.[1][4] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator for organic vapors should be used.[3][7]

TWA: Time-Weighted Average, ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value, NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit, OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Preparation and Area Designation:

  • Before handling, ensure a designated area, such as a chemical fume hood, is prepared.[1]

  • Post a sign indicating the presence of a particularly hazardous substance.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[4][8]

2. Handling the Compound:

  • Always wear the appropriate PPE as outlined in the table above.

  • Use the smallest possible quantity of this compound for the experiment.[1]

  • Avoid creating dust if handling a solid form.[8]

  • Keep containers tightly closed when not in use.[2][8]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2][6]

  • Keep it in its original, tightly sealed container.[6]

  • Store away from strong acids, bases, and oxidizing agents.[1][2]

  • Do not store near food, feed, or water supplies.[3][6]

4. Spill and Accident Procedures:

  • Small Spills (<2 kg): If the spill is a dry powder, carefully sweep it up to avoid creating dust and place it in a labeled container for disposal.[1] If it's a liquid, cover it with an absorbent material and place that into a container.[1]

  • Large Spills (>2 kg): Evacuate the immediate area.[1] If the spill is in a chemical fume hood, contact the Environmental Health and Safety (EHS) department.[1] If a large spill occurs outside of a fume hood, call emergency services.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2][6]

    • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • Inhalation: Move the person to fresh air.[1][2]

    • Ingestion: Rinse the mouth with water.[1]

    • In all cases of significant exposure, seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Unused Product: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[5][9] One recommended method for atrazine is to react it with a 10% aqueous sodium hydroxide solution to achieve a pH greater than 14, which hydrolyzes the compound.[10]

  • Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, absorbent materials) as hazardous waste in sealed and properly labeled containers.

  • Empty Containers: Do not reuse empty containers.[3] Triple rinse containers with an appropriate solvent, and dispose of the rinsate as hazardous waste. Puncture and dispose of the container according to institutional and local regulations.[11]

  • Consult your institution's EHS department and local regulations for specific disposal guidelines.[12][13]

Workflow for Safe Handling and Disposal of this compound

G Safe Handling and Disposal Workflow for this compound prep_area Designate Area & Post Signage gather_ppe Gather Required PPE wear_ppe Wear Appropriate PPE gather_ppe->wear_ppe handle_chem Handle this compound in Fume Hood wear_ppe->handle_chem storage Store Properly handle_chem->storage spill_response Follow Spill Procedures handle_chem->spill_response If Spill Occurs waste_collection Collect Waste in Labeled Containers handle_chem->waste_collection storage->handle_chem first_aid Administer First Aid spill_response->first_aid disposal_protocol Follow Institutional Disposal Protocol waste_collection->disposal_protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Atrazine-15N
Reactant of Route 2
Reactant of Route 2
Atrazine-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.